Methyl 2-furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJLSECJEQSPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060598 | |
| Record name | 2-Furancarboxylic acid, methyl ester | |
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Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour | |
| Record name | Methyl 2-furoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Methyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
181.00 to 182.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 2-furoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Methyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.176-1.181 | |
| Record name | Methyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
611-13-2 | |
| Record name | Methyl 2-furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-furoate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35551 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furancarboxylic acid, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furancarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A8D29YDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 2-furoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-Furoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-furoate (CAS No. 611-13-2) is a furan derivative and a valuable organic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its characteristic fruity and mushroom-like aroma has led to its use as a flavoring agent.[1][2] Structurally, it comprises a furan ring substituted with a methyl ester group, which dictates its chemical reactivity and physical properties.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.
Chemical Structure and Identification
This compound, also known as methyl furan-2-carboxylate or methyl pyromucate, is an organic compound with the molecular formula C₆H₆O₃.[3][4][5] The molecule consists of a five-membered aromatic furan ring with an oxygen atom, to which a methyl ester group (-COOCH₃) is attached at the second carbon position.[3]
| Identifier | Value |
| IUPAC Name | methyl furan-2-carboxylate[4] |
| CAS Number | 611-13-2[4] |
| Molecular Formula | C₆H₆O₃[3][4][5] |
| Molecular Weight | 126.11 g/mol [3][5][6] |
| SMILES | COC(=O)c1ccco1[7][8] |
| InChI | 1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3[4][7][8] |
| InChIKey | HDJLSECJEQSPKW-UHFFFAOYSA-N[4][7][8] |
Physicochemical Properties
This compound is a colorless to orange liquid at room temperature.[3][6] It is characterized by a pleasant, fruity odor.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to orange liquid | [3][6] |
| Boiling Point | 181 °C (at 760 mmHg) | [1][4][7] |
| Density | 1.179 g/mL at 25 °C | [1][3][7] |
| Refractive Index (n²⁰/D) | 1.487 | [1][6][7] |
| Flash Point | 73 °C (closed cup) | [7] |
| Solubility | Insoluble to slightly soluble in water; soluble in oils and organic solvents like methanol and chloroform. | [3][4] |
| LogP | 1.00 | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals corresponding to the three protons on the furan ring and the three protons of the methyl ester group.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.60 | dd | H5 |
| 7.19 | dd | H3 |
| 6.52 | dd | H4 |
| 3.90 | s | -OCH₃ |
Data sourced from PubChem, acquired on a 400 MHz instrument in CDCl₃.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 159.16 | C=O |
| 146.46 | C2 |
| 144.77 | C5 |
| 117.98 | C3 |
| 111.93 | C4 |
| 51.84 | -OCH₃ |
Data sourced from PubChem, acquired on a 25.16 MHz instrument in CDCl₃.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group of the ester and the C-O stretching of the furan ring. Key peaks are observed around 1720 cm⁻¹ (C=O stretch) and in the region of 1200-1000 cm⁻¹ (C-O stretch).
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized by the Fischer esterification of 2-furoic acid with methanol, using an acid catalyst.
Materials:
-
2-Furoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Bisulfate Monohydrate (NaHSO₄·H₂O)[5]
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., a 1:15 molar ratio of acid to alcohol).[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid or a specified amount of sodium bisulfate monohydrate (e.g., 0.1 g for 5 g of furoic acid).[5]
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 150 minutes).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.[5]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation, collecting the fraction at 150-155 °C (at 0.08 MPa).[5]
Characterization Protocols
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[4]
-
Data Acquisition: Obtain the spectra at room temperature, using standard acquisition parameters.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two KBr plates.[8]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
4.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.
-
Ionization: Use Electron Ionization (EI) as the ionization method.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation pattern.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound this compound (FDB000952) - FooDB [foodb.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-furoate (CAS: 611-13-2) is an aromatic ester derived from 2-furoic acid, a compound readily accessible from biomass-derived furfural.[1] This colorless to pale yellow liquid possesses a characteristic sweet, fruity, and somewhat earthy aroma, leading to its use in the flavor and fragrance industries.[2][3] For researchers and professionals in drug development, this compound serves as a versatile building block in the synthesis of more complex heterocyclic scaffolds and bioactive molecules.[1] Its metabolic fate, likely involving hydrolysis to 2-furoic acid, and the known biological activities of furan derivatives, warrant a thorough understanding of its fundamental physicochemical properties.[4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory applications.
Identification and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | methyl furan-2-carboxylate | [5] |
| Synonyms | Methyl pyromucate, Methyl 2-furancarboxylate | [5] |
| CAS Number | 611-13-2 | [5] |
| Molecular Formula | C₆H₆O₃ | [5] |
| Molecular Weight | 126.11 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, fruity, earthy | [2][3] |
Physical and Chemical Constants
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 181-182 °C | 760 mmHg | [2] |
| Melting Point | Not well-defined (liquid at room temp.) | - | |
| Density | 1.179 g/mL | 25 °C | [6] |
| Refractive Index (n_D) | 1.487 | 20 °C | [6] |
| Flash Point | 73 °C | Closed cup | [7] |
| logP (Octanol/Water) | 1.00 | - | [2] |
| Water Solubility | Slightly soluble | - | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and oils | - | [2] |
Spectroscopic Data
| Technique | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |
| ¹H NMR | CDCl₃ | δ 7.60 (dd, 1H), 7.19 (dd, 1H), 6.52 (dd, 1H), 3.90 (s, 3H) | [5] |
| ¹³C NMR | CDCl₃ | δ 159.1, 146.4, 144.7, 117.9, 111.9, 51.8 | [5] |
| Infrared (IR) | Neat | ~1720 cm⁻¹ (C=O stretch), ~1290, ~1120 cm⁻¹ (C-O stretch) | [8] |
| Mass Spectrometry (EI) | - | m/z 126 (M+), 95, 67, 39 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Synthesis: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 2-furoic acid and methanol, a classic example of Fischer-Speier esterification.[1][2]
Materials:
-
2-Furoic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, standard glassware.
Procedure:
-
In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., 5-10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of 2-furoic acid) to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.[10]
Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of a small quantity of liquid.[4][11]
Materials:
-
This compound
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-burner
Procedure:
-
Fill the small test tube to about half-full with this compound.[4]
-
Place the capillary tube, sealed end up, into the test tube containing the sample.[4]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and sample assembly in the Thiele tube, making sure the rubber band is above the oil level.[11]
-
Gently heat the side arm of the Thiele tube with a small flame.[11]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Once a continuous and rapid stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4]
Determination of Density (Pycnometer Method)
This method provides a precise measurement of the density of a liquid.[10]
Materials:
-
This compound
-
Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Distilled water
-
Acetone (for cleaning)
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer and record the mass (m₁).
-
Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.
-
Equilibrate the filled pycnometer to a constant temperature (e.g., 25 °C) in a water bath and then dry the outside completely.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the dry pycnometer with this compound, following the same procedure as with water.
-
Weigh the pycnometer filled with this compound at the same temperature and record the mass (m₃).
-
The density of this compound is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
Determination of Solubility
This protocol outlines a semi-quantitative method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: Water, Ethanol, Methanol, Diethyl ether, Toluene
-
Small test tubes
-
Graduated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Add a known volume (e.g., 0.1 mL) of this compound to a test tube.
-
Add a small, measured volume (e.g., 0.1 mL) of the solvent to be tested.
-
Vortex the mixture for 30 seconds and observe for complete dissolution (a single clear phase).
-
If the ester dissolves, continue adding the solvent in measured increments (e.g., 0.1 mL) until a total of 1.0 mL has been added, observing for any phase separation after each addition.
-
If the ester does not dissolve initially, continue adding the solvent in increments up to a total of 3 mL, vortexing after each addition.
-
Record the solubility as:
-
Soluble: Forms a clear, single phase.
-
Slightly soluble: Partially dissolves, may form a cloudy solution or require a larger volume of solvent.
-
Insoluble: Does not visibly dissolve, forms two distinct layers.
-
Spectroscopic Analysis Protocols
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay: 1.0 s
-
Spectral Width: ~12 ppm
¹³C NMR Acquisition Parameters (typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: ~220 ppm
For a neat liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid on salt plates method can be used.[11]
Procedure (Neat Liquid on Salt Plates):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of this compound onto the center of one salt plate.[11]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[11]
-
Place the "sandwich" of salt plates into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Direct infusion Electrospray Ionization (ESI) is a suitable method for obtaining the mass spectrum of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
Procedure (Direct Infusion ESI-MS):
-
Infuse the diluted sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z 127.04 should be observed.
Biological Relevance for Drug Development
While this compound itself is primarily used as a synthetic intermediate and flavoring agent, its structural motif and metabolic products are of interest in drug development.
Metabolism to 2-Furoic Acid
It is anticipated that this compound undergoes hydrolysis in vivo, catalyzed by esterase enzymes, to yield methanol and 2-furoic acid. 2-Furoic acid is the primary metabolite and is known to be further metabolized in biological systems. For instance, the bacterium Pseudomonas putida can degrade 2-furoic acid, with the metabolic pathway involving the formation of 2-furoyl-CoA.[4]
Potential as a Histone Deacetylase (HDAC) Inhibitor Precursor
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy.[10][11] Certain short-chain fatty acids and phenolic acid derivatives have been identified as HDAC inhibitors.[11] Given that this compound is hydrolyzed to 2-furoic acid, a carboxylic acid with structural similarities to some known HDAC inhibitors, it presents a potential prodrug scaffold. The in-situ generation of 2-furoic acid could lead to localized HDAC inhibition, a desirable characteristic for targeted drug action.
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a detailed compilation of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The potential for this compound to act as a prodrug for compounds targeting enzymes such as histone deacetylases highlights the importance of understanding its fundamental chemical and biological characteristics.
References
- 1. Diabetes alters activation and repression of pro- and anti-inflammatory signaling pathways in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsartor.org [gsartor.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. researchgate.net [researchgate.net]
Synonyms for methyl 2-furoate (e.g., methyl pyromucate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-furoate, a versatile organic compound, holds significant interest within the scientific community, particularly for researchers in chemistry and drug discovery. This technical guide provides an in-depth overview of this compound, encompassing its fundamental properties, synthesis protocols, and its role as a precursor in the development of pharmacologically active molecules. This document consolidates key data into structured tables for ease of reference and comparison, details experimental methodologies, and visualizes relevant biological pathways and synthetic workflows to support advanced research and development activities.
Chemical Identity and Synonyms
This compound is systematically known as methyl furan-2-carboxylate. Due to its historical and common usage in various industries, it is recognized by a multitude of synonyms. This extensive list is crucial for comprehensive literature and database searches.
A comprehensive list of synonyms for this compound is provided below:
| Common Synonyms | Systematic & Other Names |
| Methyl pyromucate | 2-Furancarboxylic acid, methyl ester |
| Methyl furan-2-carboxylate | 2-Furoic acid, methyl ester |
| Furan-2-carboxylic acid methyl ester | Pyromucic acid methyl ester |
| 2-(Methoxycarbonyl)furan | Methyl 2-furylcarboxylate |
| FEMA No. 2703 | NSC 35551 |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in experimental settings. The following tables summarize key quantitative data for this compound.[1][2][3][4][5]
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [1][4][5] |
| Molecular Weight | 126.11 g/mol | [1][2][4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 181-182 °C at 760 mmHg | [1] |
| Density | 1.179 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.487 | [5] |
| Flash Point | 73 °C (closed cup) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Table 2.2: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60 (dd, J=1.8, 0.8 Hz, 1H), 7.19 (dd, J=3.6, 0.8 Hz, 1H), 6.52 (dd, J=3.6, 1.8 Hz, 1H), 3.90 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 159.16, 146.46, 144.77, 117.98, 111.93, 51.84 | [1] |
| Mass Spectrometry (GC-MS) | m/z: 126 (M+), 95, 39 | [1][6] |
| Infrared (FT-IR) | Major peaks (cm⁻¹): ~1720 (C=O stretch), ~1580, ~1470, ~1390 (aromatic C=C stretch), ~1220, ~1100 (C-O stretch) | [1][7][8] |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods. Below are detailed experimental protocols for two common synthetic routes.
Synthesis of this compound from 2-Furoic Acid (Fischer Esterification)
This classic method involves the acid-catalyzed esterification of 2-furoic acid with methanol.
Materials:
-
2-Furoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric acid (H₂SO₄) or Hydrogen chloride (HCl) gas
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-furoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Synthesis of this compound from Furfural (Oxidative Esterification)
This method provides a route from the readily available biomass-derived platform chemical, furfural.[9][10]
Materials:
-
Furfural
-
Methanol
-
Gold-based heterogeneous catalyst (e.g., Au/ZrO₂) or other suitable oxidation catalysts[9]
-
Oxygen (O₂) gas
-
High-pressure reactor
-
Filtration apparatus
Procedure:
-
In a high-pressure reactor, combine furfural, methanol, and the heterogeneous catalyst.
-
Pressurize the reactor with oxygen to the desired pressure.
-
Heat the mixture to the specified reaction temperature and stir for the designated time. Monitor the reaction progress by Gas Chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and vent the excess oxygen.
-
Filter the reaction mixture to remove the solid catalyst.
-
The filtrate contains the product, this compound, which can be purified by distillation.
Applications in Drug Discovery and Development
This compound serves as a valuable scaffold and starting material in the synthesis of a variety of biologically active compounds. The furan nucleus is a common motif in many natural products and synthetic drugs.[11][12][13] Derivatives of furan have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[11][12][13][14]
This compound can be chemically modified at various positions on the furan ring or at the ester group to generate libraries of novel compounds for biological screening.[15][16][17] For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The furan ring itself can undergo electrophilic substitution reactions, allowing for the introduction of diverse functional groups.
Signaling Pathways and Biological Activity of Furan Derivatives
While specific signaling pathways for this compound are not extensively documented, furan derivatives, in general, have been shown to modulate key inflammatory signaling pathways.[11][18][19] Notably, their anti-inflammatory effects are, in some cases, attributed to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.[11][18][19]
The MAPK pathway is a critical regulator of cellular processes, including inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of inflammation and metabolism. Its activation can lead to the suppression of inflammatory responses.
Below is a diagram illustrating the potential mechanism of anti-inflammatory action for furan derivatives.
Caption: Putative anti-inflammatory mechanism of furan derivatives.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This compound is a compound of considerable utility, serving as a key building block in organic synthesis and holding potential for the development of new therapeutic agents. This technical guide has provided a consolidated resource for researchers, offering a comprehensive list of its synonyms, detailed physicochemical and spectroscopic data, and robust experimental protocols. The exploration of the biological activities of furan derivatives and their potential mechanisms of action highlights promising avenues for future research in drug discovery. The provided visualizations of a putative signaling pathway and a standard synthesis workflow are intended to aid in the conceptualization and execution of new research endeavors in this field.
References
- 1. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 611-13-2 [thegoodscentscompany.com]
- 4. chemeo.com [chemeo.com]
- 5. ScenTree - this compound (CAS N° 611-13-2) [scentree.co]
- 6. Showing Compound this compound (FDB000952) - FooDB [foodb.ca]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological activity of furan derivatives [wisdomlib.org]
- 13. ijabbr.com [ijabbr.com]
- 14. Page loading... [wap.guidechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 2-糠酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. guidechem.com [guidechem.com]
- 18. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Enigmatic Presence of Methyl 2-Furoate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-furoate, a volatile organic compound with a characteristic fruity, caramel-like aroma, is a known constituent of numerous plant species, contributing significantly to the flavor and fragrance profiles of a variety of fruits, vegetables, and roasted goods. Despite its widespread occurrence, a comprehensive understanding of its biosynthesis, quantitative distribution, and the precise methodologies for its analysis in plant matrices remains fragmented. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in plants, providing a detailed overview for researchers, scientists, and drug development professionals. It delves into the available, albeit limited, quantitative data, outlines a generalized experimental protocol for its analysis, and proposes a hypothetical biosynthetic pathway based on related metabolic routes. This guide aims to be a foundational resource, highlighting both what is known and the significant knowledge gaps that warrant future investigation.
Natural Occurrence of this compound in Plants
This compound has been identified as a volatile component in a diverse array of plant species, where it often plays a role in the characteristic aroma of the fruit, flower, or processed plant product. Its presence is frequently reported in the context of food science and flavor chemistry.
Documented Plant Sources
While its presence is widely acknowledged, quantitative data on the concentration of this compound in different plant tissues is notably scarce in the scientific literature. Most studies report its detection without quantification. The following table summarizes the plant species and products where this compound has been identified.
| Plant Family | Species | Common Name | Plant Part/Product | Reference(s) |
| Actinidiaceae | Actinidia chinensis | Kiwifruit | Fruit | [1] |
| Anacardiaceae | Mangifera indica | Mango | Fruit | [1] |
| Caricaceae | Carica papaya | Papaya | Fruit | [1] |
| Rosaceae | Prunus spp. | Plum | Fruit | [2] |
| --- | Rubus spp. | Blackberry | Fruit | [3] |
| --- | Prunus amygdalus | Roasted Almond | Nut | [2] |
| Solanaceae | Solanum tuberosum | Potato | Tuber | [3] |
| Fabaceae | Theobroma cacao | Cocoa | Bean | [3] |
| Rubiaceae | Coffea spp. | Coffee | Bean | [3][4] |
| Malvaceae | Hibiscus esculentus | Okra | Fruit | [5] |
| Fabaceae | Tamarindus indica | Tamarind | Fruit | [2] |
| Myrtaceae | Psidium guajava | Guava | Fruit | [2] |
| --- | Feijoa sellowiana | Feijoa | Fruit | [2] |
| Apiaceae | Various | Honey (from nectar) | --- | [2] |
Table 1: Documented Natural Occurrence of this compound in Plants. This table is not exhaustive but represents a selection of plants where this compound has been identified.
Quantitative Data
As previously mentioned, there is a significant lack of published quantitative data for this compound in plant materials. Most analytical studies on plant volatiles either identify it as a minor component without reporting its concentration or group it with other furan derivatives. For context, Table 2 presents data on the closely related compounds, furan and 2-methylfuran, in coffee, a product where this compound is also found. This highlights the need for dedicated quantitative studies on this compound.
| Compound | Coffee Type | Mean Concentration (ng/g) | Reference(s) |
| Furan | Regular Ground | 2200 | [6] |
| Furan | Decaffeinated Ground | 2450 | [6] |
| Furan | Cartridge Type | 2360 | [6] |
| 2-Methylfuran | Regular Ground | 9470 | [6] |
| 2-Methylfuran | Decaffeinated Ground | 10400 | [6] |
| 2-Methylfuran | Cartridge Type | 10700 | [6] |
Table 2: Concentration of Furan and 2-Methylfuran in Roasted Coffee Beans. This data is provided to illustrate the typical concentrations of related furan compounds in a relevant plant-derived product.
Experimental Protocols for Analysis
The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for extracting volatiles.
General Workflow for a Validated Quantitative Method
A robust quantitative analysis of this compound in a plant matrix would follow a validated protocol. The following workflow is based on established practices for volatile compound analysis and FDA guidelines for method validation.
Figure 1: General Experimental Workflow for Quantitative Analysis. This diagram outlines the key steps from sample preparation to method validation for the quantification of this compound in plant tissues.
Detailed Methodological Steps
2.2.1. Sample Preparation:
-
Collection and Storage: Collect fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent degradation of volatile compounds.
-
Homogenization: Cryogenically grind the frozen plant tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Aliquoting: Accurately weigh a specific amount of the homogenized powder (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).
-
Internal Standard: Add a known concentration of a suitable internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d3), to each sample for accurate quantification.
2.2.2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) under controlled temperature and agitation.
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Thermally desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms or HP-INNOWax) with a programmed temperature gradient to separate the volatile compounds. A typical temperature program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and selectivity for this compound and its internal standard. Key ions for this compound (m/z) are typically 126 (molecular ion), 95, and 67.
2.2.4. Quantification and Method Validation:
-
Calibration: Prepare a calibration curve using a series of standard solutions of this compound with a constant concentration of the internal standard.
-
Data Analysis: Integrate the peak areas of the target analyte and the internal standard. Calculate the concentration of this compound in the samples based on the calibration curve.
-
Validation: Validate the method according to established guidelines (e.g., FDA, AOAC) to determine its accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Biosynthesis of this compound in Plants: A Hypothetical Pathway
The precise enzymatic pathway for the biosynthesis of this compound in plants has not been fully elucidated. However, based on known biochemical transformations and related pathways, a plausible hypothetical pathway can be proposed. This pathway likely involves the formation of a furan ring from precursors derived from carbohydrate metabolism, followed by oxidation and esterification.
Proposed Biosynthetic Steps
The proposed pathway begins with the degradation of pentose sugars, which are common in plant cell walls and metabolic pools.
-
Furfural Formation: Pentose sugars, such as xylose, can undergo acid-catalyzed dehydration to form furfural. While this is a well-known reaction in industrial processes involving plant biomass, the enzymatic equivalent in living plants is not yet characterized but is a plausible starting point.
-
Oxidation to 2-Furoic Acid: Furfural can be oxidized to 2-furoic acid. In various organisms, this conversion can be catalyzed by dehydrogenases. It is hypothesized that plants possess analogous enzymes capable of this oxidation step.
-
Esterification to this compound: The final step is the methylation of the carboxylic acid group of 2-furoic acid to form the methyl ester. Plants are known to have a large family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, such as the SABATH family, which catalyze the methylation of various small molecules, including carboxylic acids.[7] It is proposed that a member of this or a similar methyltransferase family is responsible for the final esterification step.
Figure 2: Hypothetical Biosynthetic Pathway of this compound in Plants. This diagram illustrates a plausible sequence of enzymatic reactions leading to the formation of this compound from pentose sugars. The specific enzymes involved in plants are yet to be identified.
Future Directions and Conclusion
The natural occurrence of this compound in plants is well-documented, yet our understanding of its biosynthesis and quantitative distribution remains in its infancy. This technical guide has provided a consolidation of the current knowledge, highlighting the significant opportunities for future research.
Key areas for future investigation include:
-
Quantitative Studies: There is a pressing need for the development and application of validated quantitative methods to determine the concentration of this compound in a wide range of plant tissues and under different physiological and environmental conditions.
-
Elucidation of the Biosynthetic Pathway: The hypothetical pathway proposed herein provides a framework for future research. The identification and characterization of the enzymes responsible for furfural formation, its oxidation to 2-furoic acid, and the final methylation step in plants are critical next steps.
-
Biological Function: The role of this compound in plants is largely unknown. It may function as an attractant for pollinators, a defense compound against herbivores or pathogens, or have other signaling roles.
-
Drug Development Potential: As a naturally occurring small molecule, this compound and its derivatives could be explored for potential pharmacological activities.
References
- 1. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin and mechanistic pathways of formation of the parent furan--a food toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound natural, 99 , FG 611-13-2 [sigmaaldrich.com]
- 7. Function and Evolution of the Plant MES Family of Methylesterases - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Methyl 2-Furoate: A Technical Guide
Introduction
Methyl 2-furoate is a key organic compound, recognized for its characteristic odor and its role as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. A thorough understanding of its structural features is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through the complementary information provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The quantitative data from these techniques are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals three distinct signals corresponding to the furan ring protons and the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.60 | dd | 1.8, 0.8 | H5 |
| 7.19 | dd | 3.6, 0.8 | H3 |
| 6.52 | dd | 3.6, 1.8 | H4 |
| 3.90 | s | - | -OCH₃ |
Data sourced from PubChem.[1]
¹³C NMR (Carbon-13 NMR) Spectrum
The ¹³C NMR spectrum in CDCl₃ shows six signals, corresponding to the six carbon atoms in the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| 159.16 | C=O |
| 146.46 | C5 |
| 144.77 | C2 |
| 117.98 | C3 |
| 111.93 | C4 |
| 51.84 | -OCH₃ |
Data sourced from PubChem.[1]
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is for the gas phase.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 | Weak | C-H stretch (furan ring) |
| ~2960 | Weak | C-H stretch (methyl group) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1580 | Medium | C=C stretch (furan ring) |
| ~1470 | Medium | C-H bend (methyl group) |
| ~1290 | Strong | C-O stretch (ester) |
| ~1180 | Strong | C-O-C stretch (ester) |
| ~1020 | Medium | C-O stretch (furan ring) |
| ~760 | Strong | C-H out-of-plane bend (furan ring) |
Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound shows the molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 126 | 47.03 | [M]⁺ (Molecular Ion) |
| 95 | 99.99 | [M - OCH₃]⁺ |
| 67 | ~15 | [C₄H₃O]⁺ |
| 39 | 43.82 | [C₃H₃]⁺ |
Data sourced from PubChem and NIST WebBook.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.
Caption: Workflow for the structural determination of this compound.
Experimental Protocols
Standard methodologies for the acquisition of spectral data for a small organic molecule like this compound are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are often required.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a "neat" sample. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light after passing through the sample, and a Fourier transform is used to convert this into an absorption spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used to introduce the sample into the ion source of the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
Methyl 2-Furoate: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the boiling and melting points of methyl 2-furoate, a key intermediate in the synthesis of various bioactive compounds and a notable component in the flavor and fragrance industries. This document outlines its key physical properties, details the experimental methodologies for their determination, and presents a visual representation of its common synthesis pathway.
Physicochemical Data of this compound
This compound is typically a colorless to pale yellow liquid at room temperature, with a scent described as mildly sweet or fruity.[1] Its physical characteristics are critical for its application in chemical synthesis and product formulation.
| Property | Value | Conditions |
| Boiling Point | 181.0 to 182.0 °C | @ 760 mm Hg[2][3] |
| 181.3 °C | @ 760 mm Hg | |
| 178 to 180 °C | @ 60 mm Hg[4] | |
| 81 to 82 °C | @ 20 mm Hg[3] | |
| Melting Point | Below room temperature | Not applicable (liquid state) |
| Physical State | Liquid | @ Standard Temperature and Pressure[2] |
Experimental Protocols for Property Determination
The determination of the boiling and melting points of organic compounds like this compound is fundamental for their characterization and purity assessment. Standard laboratory procedures are employed for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a constant at a given pressure.
1. Micro-Reflux Method (for small quantities):
-
Apparatus: A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.
-
Procedure:
-
Approximately 0.5 mL of this compound is placed in the test tube with a small magnetic stir bar.
-
The test tube is securely clamped within the heating block.[5]
-
A thermometer is positioned with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.[5]
-
The sample is gently heated and stirred.
-
The temperature is recorded when the liquid is observed to be gently boiling and a condensation ring of the vapor is stable on the walls of the test tube at the level of the thermometer bulb.[5] This stable temperature reading is the boiling point.
-
2. Distillation Method (for larger quantities):
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
-
Procedure:
-
The distillation apparatus is assembled.
-
The this compound sample is placed in the distillation flask.
-
The sample is heated, and the temperature is monitored. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.
-
The temperature at which the vapor's temperature remains constant during the collection of the distillate is recorded as the boiling point.[6]
-
3. Thiele Tube Method:
-
Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
-
Procedure:
-
A few drops of this compound are placed in the small test tube.
-
A capillary tube is inverted and placed inside the test tube containing the sample.[7]
-
The test tube is attached to a thermometer, which is then placed in a Thiele tube containing heating oil.[7]
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.[5]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]
-
The heat is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8]
-
Determination of Melting Point
Since this compound is a liquid at ambient temperatures, a standard melting point determination is not applicable. However, the methodology for determining the melting point of a solid organic compound is described below for reference, as it is a crucial technique for purity assessment.
Capillary Method:
-
Apparatus: A melting point apparatus (such as a MelTemp or DigiMelt), capillary tubes, and a solid sample.
-
Procedure:
-
A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[9]
-
The capillary tube is placed in the heating block of the melting point apparatus.[10]
-
The sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[9]
-
The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[11] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]
-
Synthesis Pathway of this compound
This compound is commonly synthesized via the Fischer esterification of 2-furoic acid with methanol, using an acid catalyst. This reaction is a cornerstone of organic synthesis.[1]
Caption: Fischer esterification of 2-furoic acid to produce this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 611-13-2 [thegoodscentscompany.com]
- 4. This compound 98 611-13-2 [sigmaaldrich.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. ursinus.edu [ursinus.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
Stability and reactivity of the furan ring in methyl 2-furoate
An In-depth Technical Guide on the Stability and Reactivity of the Furan Ring in Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical stability and reactivity of the furan ring in this compound. Furan derivatives are significant scaffolds in medicinal chemistry and drug development, making a thorough understanding of their chemical behavior essential for the design and synthesis of novel therapeutics. This document outlines the thermodynamic stability, details the primary modes of reactivity, presents quantitative data, provides detailed experimental protocols for key transformations, and visualizes important reaction pathways.
Core Concepts: Stability of the Furan Ring
Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity stems from the delocalization of one of the oxygen's lone pairs of electrons into the π-system, resulting in a planar, cyclic, conjugated system with 6 π-electrons that adheres to Hückel's rule. However, the aromatic character of furan is considered modest in comparison to benzene and other five-membered heterocycles like thiophene and pyrrole. This is largely due to the high electronegativity of the oxygen atom, which holds its lone pair more tightly, making delocalization less favorable.
The resonance energy of furan is estimated to be around 16-18 kcal/mol, which is significantly lower than that of benzene (~36 kcal/mol).[1] This reduced aromaticity leads to lower thermodynamic stability and higher reactivity for the furan ring when compared to more robust aromatic systems.[1]
The presence of the electron-withdrawing methyl ester group at the 2-position of the furan ring in this compound further influences its stability and reactivity. This substituent deactivates the furan ring towards electrophilic attack by withdrawing electron density, making it less reactive than unsubstituted furan.
Reactivity of the Furan Ring in this compound
The reactivity of the furan ring in this compound is characterized by a balance between its aromatic nature and its susceptibility to various reactions due to its modest resonance stabilization. The primary modes of reactivity include electrophilic substitution, cycloaddition reactions, and ring-opening reactions.
Electrophilic Aromatic Substitution
Furan is highly susceptible to electrophilic attack, with reactions estimated to be about 6 x 10¹¹ times faster than in benzene.[1] However, the electron-withdrawing nature of the methyl ester group in this compound deactivates the ring towards electrophiles. Electrophilic substitution on the furan ring typically occurs at the C5 position (α to the oxygen and meta to the ester group), as the directing effect of the oxygen atom to the adjacent α-positions is dominant, and the C5 position is less deactivated than the C3 position. The intermediate carbocation formed by attack at the C5 position is better stabilized by resonance.
Cycloaddition Reactions (Diels-Alder Reaction)
The reduced aromatic character of the furan ring allows it to act as a diene in [4+2] cycloaddition reactions, a reactivity not typically observed with benzene.[2] Despite the deactivating effect of the ester group, this compound can participate in Diels-Alder reactions with potent dienophiles, such as maleimide.[2][3] These reactions are valuable for the construction of complex bicyclic structures.[3] The reaction often benefits from being conducted in aqueous media, which can enhance the reaction rate.[3][4]
Ring-Opening Reactions
Under certain conditions, particularly in the presence of strong acids, the furan ring can undergo ring-opening reactions.[5] This process disrupts the aromatic system and leads to the formation of linear, functionalized products. For instance, acid-catalyzed hydrolysis of furan derivatives can yield γ-dicarbonyl compounds.
Quantitative Data
The following tables summarize key quantitative data regarding the physical, thermodynamic, and spectroscopic properties of this compound.
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Units | Source |
| Molecular Formula | C₆H₆O₃ | - | [6] |
| Molecular Weight | 126.11 | g/mol | [6] |
| Boiling Point | 181 | °C | |
| Density | 1.179 | g/mL at 25 °C | |
| Refractive Index | 1.487 | n20/D | |
| Enthalpy of Combustion (liquid) | -2769.00 ± 0.40 | kJ/mol | [7] |
| Enthalpy of Formation (liquid) | -450.20 ± 0.40 | kJ/mol | [7] |
| Enthalpy of Vaporization | 45.20 ± 0.80 | kJ/mol | [7] |
| Ionization Energy | 9.00 ± 0.05 | eV | [7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Solvent | Chemical Shifts (δ) / Mass-to-Charge (m/z) | Source |
| ¹H NMR | CDCl₃ | 7.60 (dd, 1H), 7.19 (dd, 1H), 6.52 (dd, 1H), 3.90 (s, 3H) | [8] |
| ¹³C NMR | CDCl₃ | 159.16, 146.46, 144.77, 117.98, 111.93, 51.84 | [8] |
| Mass Spectrometry (EI) | - | 126 (M+), 95, 39 | [9] |
Experimental Protocols
The following are representative experimental protocols for key reactions involving the furan ring of this compound. These are based on established methodologies for similar compounds and should be adapted and optimized as necessary.
Electrophilic Aromatic Substitution: Nitration of this compound (Adapted from Methyl Benzoate Nitration)
This procedure describes the nitration of an aromatic ester, which is expected to proceed at the C5 position of the furan ring in this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a 50 mL conical flask, add 2.0 g of this compound.
-
Slowly add 4 mL of concentrated sulfuric acid to the this compound with swirling. Cool the mixture in an ice-water bath.[10]
-
In a separate test tube, carefully add 1.5 mL of concentrated nitric acid and cool it in an ice-water bath. Slowly add 1.5 mL of concentrated sulfuric acid to the nitric acid with swirling to create the nitrating mixture.[10]
-
Using a dropping pipette, add the nitrating mixture very slowly (over approximately 15 minutes) to the cooled solution of this compound. Maintain the reaction temperature below 10 °C.[10]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[10]
-
Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice has melted.[10]
-
Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.[10]
-
Purify the crude product by recrystallization from an ethanol/water mixture.[10]
Cycloaddition: Diels-Alder Reaction of this compound with Maleimide
This protocol outlines the [4+2] cycloaddition of this compound with maleimide.
Materials:
-
This compound
-
Maleimide
-
Water
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and maleimide (1.5 equivalents) in a 1:1 mixture of acetone and water.[2]
-
Heat the reaction mixture at 50-80 °C and monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration.
-
If no precipitate forms, remove the acetone under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Ring-Opening: Acid-Catalyzed Hydrolysis of a Dihydrofuran Derivative (Adaptable for this compound)
This is a general procedure for the acid-catalyzed ring opening of a dihydrofuran, which can be adapted to investigate the stability of the furan ring in this compound under strong acidic conditions.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 g) in THF (20 mL) in a 50 mL round-bottom flask.[5]
-
Add 1 M HCl (10 mL) to the solution.[5]
-
Stir the mixture at room temperature and monitor the reaction for an extended period (e.g., 24-48 hours) by TLC to observe any potential ring opening.
-
If a reaction occurs, neutralize the mixture by the slow addition of saturated NaHCO₃ solution.[5]
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]
-
Filter the solution and concentrate under reduced pressure to isolate the product(s).[5]
Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows related to the reactivity of this compound.
Caption: Mechanism of electrophilic substitution on this compound.
Caption: Diels-Alder reaction of this compound with maleimide.
Caption: Formation of the nitronium ion electrophile for nitration.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. chemeo.com [chemeo.com]
- 8. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
The Furan Scaffold: A Versatile Pharmacophore with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile building block for the design and synthesis of novel therapeutic agents. Furan-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of the biological potential of these compounds, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.
Anticancer Activity of Furan-Containing Compounds
Furan derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The anticancer efficacy of furan-containing compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected furan derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine carbohydrazide derivative 4 | MCF-7 | 4.06 | Staurosporine | - |
| N-phenyl triazinone derivative 7 | MCF-7 | 2.96 | Staurosporine | - |
| Furan-2-carboxamide derivative | NCI-H460 | 0.0029 | - | - |
| 3-(furan-2-yl)pyrazolyl chalcone 7g | A549 | 27.7 µg/mL | Doxorubicin | 28.3 µg/mL |
| 3-(furan-2-yl)pyrazolyl chalcone 7g | HepG2 | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL |
| Carbohydrazide furan derivative 3g | A549 | >100 | - | - |
| Methyl-5-(hydroxymethyl)-2-furancarboxylate amine derivative | HeLa | 62.37 µg/mL | - | - |
Table 1: Summary of IC50 values for various furan-containing compounds against different cancer cell lines. Note: µg/mL values are presented as reported in the source.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A significant mechanism through which furan derivatives exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Some furan-containing compounds have been shown to directly or indirectly inhibit key components of this pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Furan-containing test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Furan-Containing Compounds
Furan derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of furan-containing compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents the MIC values of representative furan derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) |
| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 |
| Nitrofuran derivative 3 & 9 | Paracoccidioides brasiliensis | 0.48 |
| Nitrofuran derivative 8, 9, 12, 13 | Trichophyton rubrum | 0.98 |
| Nitrofuran derivative 8, 12, 13 | Trichophyton mentagrophytes | 0.98 |
| Nitrofuran derivative 1 | Candida species | 3.9 |
| Nitrofuran derivative 5 | Cryptococcus neoformans | 3.9 |
| 2(5H)-Furanone derivative F131 | Staphylococcus aureus | 8-16 |
| 2(5H)-Furanone derivative F131 | Candida albicans | 32-128 |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 |
Table 2: Summary of MIC values for various furan-containing compounds against different microbial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][2]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Furan-containing test compounds
-
Sterile saline or PBS
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Compound Dilution: Prepare serial two-fold dilutions of the furan-containing compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Dilute the standardized inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria) in the broth medium. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity of Furan-Containing Compounds
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Furan derivatives have shown promise as anti-inflammatory agents by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action: Modulation of the MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Certain furan-containing compounds have been found to suppress inflammation by inhibiting the activation of key proteins in these pathways.[3][4]
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[5]
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Furan-containing test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-containing compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and freshly prepared Griess reagent (mix equal parts of Part A and Part B immediately before use).
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated vehicle control.
Neuroprotective Activity of Furan-Containing Compounds
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Furan-containing compounds have shown potential in protecting neurons from damage induced by oxidative stress and other neurotoxic insults.
Mechanism of Action: Modulation of Neuroprotective Signaling Pathways
The neuroprotective effects of furan derivatives are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways that promote neuronal survival. These pathways can involve the activation of antioxidant response elements and the regulation of pro- and anti-apoptotic proteins.
Experimental Protocol: Hydrogen Peroxide-Induced Neurotoxicity Assay
This assay is used to evaluate the neuroprotective effects of compounds against oxidative stress-induced cell death in a neuronal cell line.[6]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
Furan-containing test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated by treating with retinoic acid for several days prior to the experiment.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-containing compounds for 2-24 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM) for a specified period (e.g., 24 hours). Include a negative control (cells only), a vehicle control (cells with solvent and H₂O₂), and a positive control (cells with a known neuroprotective agent and H₂O₂).
-
Cell Viability Assessment: After the H₂O₂ treatment, assess cell viability using the MTT assay as described in the anticancer activity section.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.
Conclusion
Furan-containing compounds represent a rich and diverse class of molecules with significant potential for the development of new therapeutics. Their demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, coupled with their synthetic tractability, make them a highly attractive scaffold for medicinal chemists. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to further explore and harness the therapeutic potential of this versatile pharmacophore. Future research should focus on optimizing the structure-activity relationships of furan derivatives to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective drugs for a range of human diseases.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Shikonofuran E plays an anti-inflammatory role by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methyl 2-Furoate: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the toxicological data and safety information for methyl 2-furoate (CAS No. 611-13-2), a key intermediate in organic synthesis and a component of some flavorings and fragrances. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and presents metabolic and toxicological pathways to inform risk assessment and safe handling practices.
Toxicological Data Summary
The available toxicological data for this compound are summarized below, categorized by endpoint.
Acute Toxicity
This compound exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 300 mg/kg | [1][2] |
| LD50 | Rabbit | Dermal | > 1250 mg/kg | [2] |
| LC50 | - | Inhalation | Data not available |
Genotoxicity
In vitro studies suggest a potential for genotoxicity at high concentrations, although a key test for clastogenicity was negative.
| Assay | System | Concentration | Metabolic Activation | Result | Reference |
| BlueScreen™ HC | Human TK6 cells | 1261 µg/mL | With and without S9 | Positive (Cytotoxic and Genotoxic) | [3] |
| In Vitro Micronucleus Test | - | - | With and without S9 | Negative |
Skin Sensitization
This compound is not considered to be a skin sensitizer in humans.
| Assay | Species | Concentration | Result | Reference |
| Human Maximization Test | Human | 6900 µg/cm² | Not sensitizing |
Repeated Dose, Reproductive, and Developmental Toxicity
There is insufficient specific data on repeated dose, reproductive, and developmental toxicity for this compound. However, the estimated total systemic exposure from its use as a fragrance ingredient is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material, suggesting a low risk for these endpoints at current use levels.[3]
Carcinogenicity
In silico analyses have not identified any structural alerts for carcinogenicity.
Experimental Protocols
Detailed methodologies for the key toxicological studies are outlined below.
BlueScreen™ HC Genotoxicity Assay
The BlueScreen™ HC assay is a high-throughput in vitro screening assay that measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.
Methodology:
-
Cell Line: The assay utilizes a genetically modified human lymphoblastoid TK6 cell line that contains a Gaussia luciferase (GLuc) reporter gene under the control of the GADD45a promoter.[4][5][6]
-
Exposure: Cells are exposed to a range of concentrations of the test article, in this case, this compound, in 96-well plates. The assay is performed both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its potential metabolites.[5][7]
-
Endpoint Measurement: After a defined exposure period, the activity of the secreted GLuc is measured by adding a substrate and quantifying the resulting luminescence. An increase in luminescence compared to the vehicle control indicates induction of the GADD45a gene and a positive genotoxic response.[4]
-
Cytotoxicity Assessment: Concurrent cytotoxicity is measured to ensure that the observed genotoxicity is not a result of general cell death.[7]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test is designed to identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in the cytoplasm of interphase cells.
Methodology:
-
Cell Cultures: Appropriate mammalian cell lines (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) are cultured.[8][9]
-
Treatment: The cells are treated with at least three analyzable concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).[9] A vehicle control and positive controls for both clastogens and aneugens are included.
-
Cytokinesis Block: For many cell types, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after treatment.[9][10]
-
Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 normal cell cycles), the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[9][11]
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[9] The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[11]
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to the vehicle control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.
Human Maximization Test
The Human Maximization Test is a predictive test method used to assess the potential of a substance to cause skin sensitization in humans.
Methodology:
-
Induction Phase: A solution or suspension of the test article is applied under an occlusive patch to the skin of human volunteers (typically on the upper outer arm or back) for five 48-hour periods. For substances that are not primary irritants, the site may be pre-treated with sodium lauryl sulfate to enhance the response.[12]
-
Rest Period: A rest period of 10-14 days follows the induction phase, during which sensitization may develop.
-
Challenge Phase: Following the rest period, a challenge patch containing a non-irritating concentration of the test substance is applied to a new site for 48 hours.
-
Evaluation: The challenge sites are evaluated for signs of an allergic contact dermatitis reaction (e.g., erythema, edema) at 48 and 72 hours after patch application. The incidence and severity of the reactions are used to classify the sensitization potential of the substance.
Mandatory Visualizations
Potential Metabolic Pathway of this compound
The metabolism of this compound is anticipated to proceed via oxidation of the furan ring, a pathway common to many furan-containing compounds. This process, primarily mediated by cytochrome P450 enzymes (specifically CYP2E1), leads to the formation of a reactive electrophilic intermediate, cis-2-butene-1,4-dial. This reactive metabolite is capable of forming covalent adducts with cellular macromolecules, such as proteins and DNA, which is a key initiating event in the observed toxicity.
Caption: Proposed metabolic activation of this compound.
General Workflow for In Vitro Genotoxicity Assessment
The assessment of the genotoxic potential of a chemical like this compound typically follows a tiered approach, starting with in vitro screening assays and potentially progressing to more complex in vivo studies if warranted. The workflow below illustrates a common strategy.
Caption: A typical workflow for assessing genotoxicity.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 611-13-2 [thegoodscentscompany.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. rifm.org [rifm.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. criver.com [criver.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methyl 2-Furoate: A Comprehensive Technical Guide to a Versatile Biomass-Derived Chemical
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-furoate, a derivative of 2-furoic acid, is a promising platform chemical sustainably sourced from biomass. Its unique furan structure makes it a valuable building block in a wide array of chemical syntheses, with significant potential in the pharmaceutical, agrochemical, and fragrance industries. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from biomass, physicochemical properties, and applications, with a particular emphasis on its emerging role in drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity, mushroom-like odor.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₃ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| CAS Number | 611-13-2 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 181-182 °C at 760 mmHg | [3][4] |
| Density | 1.179 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.487 | [3] |
| Flash Point | 73 °C (closed cup) | [2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |
| logP (o/w) | 1.000 | [4] |
Synthesis from Biomass-Derived Precursors
The primary route to this compound from biomass involves the conversion of furfural, a key platform chemical derived from the dehydration of pentose sugars found in hemicellulose. The synthesis can be achieved through a two-step process involving the oxidation of furfural to 2-furoic acid, followed by esterification, or via a more efficient one-step oxidative esterification of furfural.
Synthesis Pathway from Biomass
The overall transformation from biomass to this compound is a cornerstone of sustainable chemistry, providing a renewable alternative to petroleum-based feedstocks.
Experimental Protocols
1. Two-Step Synthesis: Oxidation of Furfural to 2-Furoic Acid and Subsequent Esterification
This traditional method involves two distinct reaction steps.
a) Oxidation of Furfural to 2-Furoic Acid
-
Materials: Furfural, sodium hydroxide, cuprous oxide, silver nitrate, sulfuric acid, activated carbon, diethyl ether.
-
Procedure:
-
Prepare a 2.5% sodium hydroxide solution in a three-necked flask equipped with a stirrer, thermometer, and two dropping funnels.
-
Add cuprous oxide and a silver nitrate solution to the flask to form the catalyst.
-
Heat the mixture to approximately 55°C with vigorous stirring and bubble oxygen through the solution.
-
Simultaneously add furfural and a concentrated sodium hydroxide solution from the dropping funnels at a rate that maintains the temperature between 50-55°C.
-
After the addition is complete, continue stirring and oxygen flow until the temperature drops below 40°C.
-
Filter to remove the catalyst.
-
Extract the aqueous solution with diethyl ether to remove unreacted furfural and byproducts.
-
Acidify the aqueous solution with 30% sulfuric acid and boil with activated carbon.
-
Filter the hot solution and cool to 0°C to crystallize the 2-furoic acid.
-
b) Esterification of 2-Furoic Acid with Methanol
-
Materials: 2-furoic acid, methanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
-
2. One-Step Oxidative Esterification of Furfural
This method offers a more atom-economical and efficient route to this compound. Various catalytic systems have been developed for this transformation.
-
Catalyst: Gold nanoparticles supported on metal oxides (e.g., Au/ZrO₂, Au/CeO₂, Au/MgO) have shown high activity and selectivity.[5][6][7]
-
General Procedure (using Au/ZrO₂ catalyst):
-
In a high-pressure reactor, add the Au/ZrO₂ catalyst to a solution of furfural in methanol.
-
Pressurize the reactor with oxygen (e.g., 6 bar).
-
Heat the mixture to the desired reaction temperature (e.g., 120°C) with stirring.
-
Maintain the reaction for a specified time (e.g., 90 minutes), monitoring the conversion of furfural by gas chromatography (GC).
-
After the reaction is complete, cool the reactor, release the pressure, and separate the catalyst by filtration.
-
The resulting solution contains this compound, which can be purified by distillation.
-
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method and catalyst significantly impacts the yield and selectivity towards this compound. Table 2 summarizes the performance of various catalytic systems for the one-step oxidative esterification of furfural.
Table 2: Catalytic Performance in the One-Step Oxidative Esterification of Furfural to this compound
| Catalyst | Support | Temperature (°C) | Pressure (bar O₂) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |
| Au | ZrO₂ | 120 | 6 | 1.5 | 100 | 100 | 100 | [5] |
| Au | CeO₂ | 120 | 6 | 3 | 100 | >99 | >99 | [5] |
| Au | MgO | 100 | 10 | 2 | >95 | >99 | >95 | [7] |
| Au | FeₓOᵧ-hydroxyapatite | 140 | 3 | 4 | >99 | 98.7 | 91.8 | [5] |
| Co-SA | 3DOM-NC | 60 | 10 | 12 | >99 | >99 | 99 | [8] |
Applications in Chemical Synthesis and Drug Development
This compound serves as a versatile precursor for the synthesis of a variety of value-added chemicals and pharmaceutical intermediates.
Key Synthetic Transformations
The furan ring in this compound can undergo various transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, making it a valuable synthon. It is a key starting material for the synthesis of:
-
Acyl furans: Through cross-ketonization reactions, this compound can be converted to acyl furans, which are important intermediates in the pharmaceutical and flavor industries.[9]
-
cis-Fused 5-oxofuro[2,3-b]furans: These structures are found in various natural products and are accessible from this compound.[10]
-
Sesquiterpene lactones: this compound is a precursor in the synthesis of these biologically active compounds.[10]
-
5-Phenyl-furan-2-carboxylic acids: These derivatives, synthesized from this compound, have shown promising antimycobacterial activity.[11][12]
Role in Drug Development: Targeting Mycobacterial Iron Acquisition
A significant application of this compound derivatives is in the development of novel antitubercular agents. Specifically, 5-phenyl-furan-2-carboxylic acids, derived from this compound, have been identified as potent inhibitors of salicylate synthase (MbtI) in Mycobacterium tuberculosis.[13][14][15]
MbtI is a crucial enzyme in the biosynthetic pathway of mycobactins, which are siderophores essential for iron acquisition by the bacterium.[16][17] Iron is a critical nutrient for the survival and virulence of M. tuberculosis within the host. By inhibiting MbtI, these furan derivatives disrupt the mycobactin synthesis, leading to iron starvation and ultimately inhibiting bacterial growth. This targeted approach offers a promising strategy for developing new anti-TB drugs with a novel mechanism of action.
The development of MbtI inhibitors based on the furan scaffold highlights the significant potential of this compound as a starting material for novel therapeutics. Further research in this area could lead to the discovery of new drugs to combat drug-resistant tuberculosis.
Conclusion
This compound is a valuable and versatile biomass-derived chemical with a wide range of applications. Its efficient synthesis from renewable resources, coupled with its utility as a precursor in the chemical and pharmaceutical industries, positions it as a key player in the transition towards a more sustainable chemical economy. The emergence of this compound derivatives as potent inhibitors of essential bacterial pathways, such as in Mycobacterium tuberculosis, underscores the significant potential of this platform chemical in addressing global health challenges. Further exploration of its chemical reactivity and biological activity is likely to uncover even more applications for this remarkable bio-based molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. This compound | 611-13-2 [chemicalbook.com]
- 4. This compound, 611-13-2 [thegoodscentscompany.com]
- 5. Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Efficient Oxidative Esterification of Furfural Using Au Nanoparticles Supported on Group 2 Alkaline Earth Metal Oxides | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of this compound with carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and development of novel salicylate synthase (MbtI) furanic inhibitors as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Olfactory Properties and Aroma Profile of Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-furoate, a volatile organic compound with the chemical formula C₆H₆O₃, is a significant contributor to the aroma profile of various natural products and processed foods. Its distinct olfactory characteristics, often described as a complex blend of sweet, fruity, and slightly burnt notes, have garnered interest in the fields of flavor chemistry, sensory science, and pharmacology. This technical guide provides a comprehensive overview of the olfactory properties and aroma profile of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an exploration of the underlying signaling pathways involved in its perception. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related furan-containing compounds.
Olfactory Properties and Aroma Profile
This compound possesses a multifaceted aroma profile that is concentration-dependent. At a concentration of 1.0%, its aroma is characterized by a combination of musty, sweet caramel, fruity, cocoa, bready, and slightly rubbery notes[1]. Other descriptors associated with its odor include nutty, peppermint, and tobacco with mushroom undertones[2]. The overall impression is often described as a pleasant, fruity odor reminiscent of mushroom, fungus, or tobacco, accompanied by a sweet, tart, and heavy fruity taste[1].
The sensory perception of this compound is not limited to its aroma. Its taste profile at a concentration of 20 ppm is described as brothy, yeasty, caramellic, and burnt, with a sweet bready, acetoin-like, and buttery nuance[1]. This complexity in both aroma and taste makes it a significant component in the flavor profile of various foods and beverages where it naturally occurs, such as coffee, cocoa products, and some fruits.
Quantitative Olfactory Data
While comprehensive quantitative data for the odor and taste thresholds of this compound are not extensively available in the public domain, the following table summarizes the available descriptive quantitative information.
| Parameter | Concentration | Description | Source |
| Aroma Characteristics | 1.0% | Musty, sweet caramel, fruity, cocoa, bready, and slightly rubbery | [1] |
| Taste Characteristics | 20 ppm | Brothy, yeasty, caramellic, and burnt with a sweet bready, acetoin, buttery nuance | [1] |
Experimental Protocols
The analysis of the olfactory properties of this compound involves both sensory evaluation by trained human panels and instrumental analysis, primarily through Gas Chromatography-Olfactometry (GC-O).
Sensory Evaluation Protocol
This protocol outlines a method for the sensory evaluation of this compound using a trained sensory panel.
Objective: To characterize the aroma and flavor profile of this compound at different concentrations.
Materials:
-
This compound (high purity, >99%)
-
Odor-free water for dilution
-
Glass sniffing strips
-
Controlled environment sensory booths
-
Computerized data collection system
Procedure:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained on the recognition and intensity rating of key aroma attributes expected in furan derivatives.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., propylene glycol or ethanol). Serial dilutions are then made in odor-free water to achieve the desired concentrations for evaluation (e.g., 1 ppm, 5 ppm, 10 ppm, 20 ppm).
-
Aroma Profiling:
-
An aliquot of each dilution is applied to an odor-free sniffing strip.
-
Panelists are presented with the strips in a randomized order and asked to describe the perceived aroma using a predefined list of descriptors.
-
The intensity of each descriptor is rated on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").
-
-
Flavor Profiling:
-
Aqueous solutions of this compound are prepared at the target concentrations.
-
Panelists are instructed to take a small sip, hold it in their mouth for a few seconds, and then expectorate.
-
The perceived flavor profile and the intensity of each attribute are recorded.
-
-
Data Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.
Gas Chromatography-Olfactometry (GC-O) Protocol
This protocol describes a method for identifying the key odor-active compounds in a sample containing this compound using GC-O.
Objective: To separate and identify the volatile compounds contributing to the aroma of a sample and to determine their individual odor characteristics.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port
-
Capillary column suitable for flavor analysis (e.g., DB-Wax or HP-5MS)
-
Helium as carrier gas
-
Sample containing this compound (e.g., a food extract or a prepared solution)
-
Liquid nitrogen for cryo-trapping (optional)
Procedure:
-
Sample Preparation: The volatile fraction of the sample is extracted using a suitable method such as Solid Phase Microextraction (SPME) or solvent extraction.
-
GC-MS/O Analysis:
-
The extracted volatiles are injected into the GC system.
-
The GC oven temperature is programmed to separate the compounds based on their boiling points.
-
The column effluent is split between the MS detector and the olfactometry port.
-
-
Olfactometry:
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.
-
The intensity of each odor can also be rated.
-
-
Data Analysis: The olfactometry data (aromagram) is aligned with the chromatogram from the MS detector to identify the chemical compounds responsible for each perceived odor. The Odor Activity Value (OAV) for this compound can be calculated by dividing its concentration in the sample by its odor threshold.
Signaling Pathways in Olfactory Perception
The perception of odorants like this compound is initiated by the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. While the specific ORs that bind to this compound have not yet been definitively identified, the general signal transduction cascade is well-established.
Upon binding of an odorant molecule to its cognate OR, a conformational change is induced in the receptor, which activates a coupled G-protein (Gαolf). This activation triggers a cascade of intracellular events, leading to the depolarization of the OSN and the generation of an action potential that is transmitted to the olfactory bulb in the brain for further processing.
Conclusion
This compound is a volatile compound with a rich and complex aroma and flavor profile. Its sensory characteristics are of significant interest in the food and fragrance industries, as well as in research focused on chemosensory perception. This guide has provided an overview of its olfactory properties, detailed experimental protocols for its sensory and instrumental analysis, and a summary of the general signaling pathway involved in its perception. Further research is warranted to elucidate the specific olfactory receptors that interact with this compound and to establish precise quantitative odor and taste threshold values. Such data will be invaluable for a more complete understanding of its role in flavor and for its potential applications in various scientific and industrial domains.
References
Theoretical Insights into the Reaction Kinetics of Methyl 2-Furoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the reaction kinetics of methyl 2-furoate, a key intermediate in biofuel combustion and a molecule of interest in medicinal chemistry. Drawing upon high-level computational chemistry studies, this document outlines the primary reaction pathways, presents key kinetic and thermodynamic data, and details the sophisticated theoretical methodologies employed in this research.
Core Reaction Pathways: H-Abstraction and OH-Addition
Theoretical investigations, primarily through quantum chemical calculations, have elucidated the principal reaction mechanisms of this compound with the hydroxyl (OH) radical. The reaction proceeds via two main channels: hydrogen abstraction (H-abstraction) and OH-addition.
A pivotal study by He et al. (2022) identified that the dominant reaction channel is the H-abstraction from the methyl group attached to the ester functional group.[1][2] This is attributed to the lower energy barrier for this pathway compared to other H-abstraction sites on the furan ring.[3] Concurrently, OH-addition reactions to the furan ring, particularly at the C2 and C5 positions, are also significant, with their importance showing a notable dependency on pressure.[1][4][5]
The subsequent isomerization and decomposition of the primary radicals formed from these initial reactions have also been mapped out, providing a comprehensive potential energy surface for the this compound + OH reaction system.[3]
Quantitative Kinetic and Thermodynamic Data
The following tables summarize the key quantitative data from theoretical studies on the reaction of this compound with the OH radical. These values are crucial for developing accurate combustion models and understanding the compound's reactivity.
Table 1: Calculated Energy Barriers for H-Abstraction Reactions by OH Radical [3]
| Reaction Site | Transition State | Relative Energy (0 K, kcal/mol) |
| Methyl Group H | TS1 | 0.5 |
| Furan Ring C3-H | TS2 | 40.3 |
| Furan Ring C4-H | TS3 | 40.1 |
| Furan Ring C5-H | TS4 | 34.2 |
Table 2: Calculated Energy Barriers for Subsequent Reactions of an OH-Adduct (INT3) [3]
| Reaction | Transition State | Relative Energy (0 K, kcal/mol) |
| C(5)-O(1) bond breaking to form INT8 | TS16 | 21.1 |
| C(6)-OCH3 bond breaking to form P10 + CH3O | TS15 | 44.4 |
Experimental and Computational Protocols
The theoretical investigation of this compound reaction kinetics relies on sophisticated computational chemistry methodologies to model the potential energy surface and calculate rate coefficients.
Ab Initio Methods
The primary computational approach involves high-level ab initio calculations. A widely used and accurate method is the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] with a complete basis set (CBS) extrapolation.[1][3] The geometries of the reactants, transition states, and products are typically optimized using a density functional theory (DFT) method, such as M06-2X, with a correlation-consistent basis set like cc-pVTZ.[1][3]
The general workflow for these calculations is as follows:
-
Geometry Optimization and Frequency Calculation: Performed using a DFT method (e.g., M06-2X/cc-pVTZ) to locate the stationary points on the potential energy surface.[3]
-
Transition State Verification: Transition states are confirmed by the presence of a single imaginary frequency.[3]
-
Single-Point Energy Refinement: Higher-level CCSD(T) calculations with different basis sets (e.g., cc-pVXZ, where X=D, T) are performed on the optimized geometries.[3]
-
Complete Basis Set Extrapolation: The energies are extrapolated to the CBS limit to obtain highly accurate energy values.[3]
Rate Coefficient Calculations
The temperature- and pressure-dependent rate coefficients are calculated using theoretical models such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with transition state theory (TST).[6][7][8][9][10][11] These calculations are often performed using specialized software packages like MESS (Master Equation Solver for Multi-Energy Well Reactions).[3] The calculations typically cover a wide range of temperatures (e.g., 200 K to 2000 K) and pressures (e.g., 0.01 atm to 100 atm) to be relevant for various conditions, from atmospheric to combustion environments.[3]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the computational workflow.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RRKM theory - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.uleth.ca [people.uleth.ca]
- 11. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-Furoate from Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of methyl 2-furoate from 2-furoic acid via Fischer esterification. This compound is a valuable intermediate in the pharmaceutical and fragrance industries.[1] The primary method described utilizes acid catalysis with methanol. This application note includes comprehensive experimental procedures, tables summarizing key quantitative data, and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound, a derivative of 2-furoic acid, is an organic compound with applications as a flavoring agent and as an intermediate in the synthesis of various pharmaceuticals and bioactive heterocyclic compounds.[1] The most common and straightforward method for its preparation is the Fischer esterification of 2-furoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1] This reaction is an equilibrium process, and various conditions can be optimized to achieve high yields of the desired ester.[2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₃ | [3] |
| Molecular Weight | 126.11 g/mol | [4][3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 181-182 °C | [5] |
| Density | 1.179 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.487 | [5] |
Spectroscopic Data for this compound
| Type | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60 (dd, 1H), 7.19 (dd, 1H), 6.52 (dd, 1H), 3.90 (s, 3H) | [6] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 159.16, 146.46, 144.77, 117.98, 111.93, 51.84 | [6] |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol is a standard Fischer esterification method using concentrated sulfuric acid as the catalyst.
Materials:
-
2-Furoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-furoic acid in an excess of methanol (e.g., for 10g of furoic acid, use 100 mL of methanol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (e.g., 100 mL) and transfer to a separatory funnel.
-
Washing:
-
Wash the organic layer with water (2 x 50 mL).
-
Carefully wash with a saturated solution of sodium bicarbonate until effervescence ceases to neutralize any remaining acid (2 x 50 mL).
-
Wash with a saturated solution of sodium chloride (brine) (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: Sodium Bisulfate Monohydrate Catalyzed Esterification
This protocol offers an alternative catalyst that can be easier to handle.
Materials:
-
2-Furoic acid
-
Methanol
-
Sodium bisulfate monohydrate (NaHSO₄·H₂O)
-
Benzene or other suitable extraction solvent
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution
Equipment:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: In a three-neck flask, combine 2-furoic acid (e.g., 5 g), methanol (e.g., 24 mL), and a catalytic amount of sodium bisulfate monohydrate (e.g., 0.1 g).[7]
-
Reflux: Heat the mixture to reflux with stirring for approximately 150 minutes.[7]
-
Work-up:
-
After cooling, transfer the reaction mixture to a separatory funnel containing water (e.g., 40 mL).[7]
-
Extract the aqueous layer with benzene (3 x 25 mL).[7]
-
Wash the combined organic layers with a saturated sodium carbonate solution until the washings are weakly alkaline, followed by a wash with saturated saline solution until neutral.[7]
-
-
Purification: The target product is obtained by distillation under reduced pressure, collecting the fraction at 150-155 °C (at 0.08 MPa).[7]
Summary of Reaction Conditions and Yields
| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (NaHSO₄·H₂O) |
| Catalyst | Concentrated Sulfuric Acid | Sodium Bisulfate Monohydrate |
| Solvent | Methanol (in excess) | Methanol |
| Reaction Time | 2-4 hours | 150 minutes[7] |
| Reaction Temp. | Reflux (~65-70 °C) | Reflux |
| Reported Yield | Typically high (specific values vary) | 82.5% (esterification rate)[7] |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Diethyl ether is extremely flammable. Ensure there are no nearby ignition sources.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. ScenTree - this compound (CAS N° 611-13-2) [scentree.co]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 2-焦性粘液酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols for the Esterification of 2-Furoic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 2-furoate through the esterification of 2-furoic acid with methanol. This compound is a valuable intermediate in the pharmaceutical and fragrance industries.[1] This guide covers various catalytic methods, including conventional acid catalysis (sulfuric acid), heterogeneous catalysis (Amberlyst-15), and enzymatic catalysis (lipase). A comparative analysis of reaction conditions and yields is presented to aid in catalyst selection. Detailed protocols for the synthesis, work-up, and purification of this compound are provided, along with diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
2-Furoic acid, a biomass-derived platform chemical, can be readily converted to its corresponding esters, which have wide applications as flavoring agents and intermediates in the synthesis of pharmaceuticals.[2] The esterification with methanol to produce this compound is a key transformation. The selection of an appropriate catalyst is crucial for achieving high yields and purity under sustainable conditions. This document outlines and compares three common catalytic systems for this reaction.
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of the esterification process. Below is a summary of quantitative data for different catalytic methods.
| Catalyst | Catalyst Loading | Methanol:Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 1.0% (w/w of fatty acids) | 5:1 | 70 | 5 | ~97 (Yield) | [3] |
| Amberlyst-15 | 3 g (for acetic acid esterification) | 3:1 (Ethanol) | 75 | Not Specified | 95.2 (Yield) | [4] |
| Lipase (Candida antarctica Lipase B) | Not Specified | Not Specified | 40 | 24 | 82.5 (Yield) |
Note: The data for Amberlyst-15 is for the esterification of acetic acid with ethanol and is included for comparative purposes of a solid acid catalyst. The reaction conditions across different studies are not identical but provide a general comparison of catalyst performance.
Experimental Protocols
General Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle concentrated sulfuric acid with extreme caution in a fume hood.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol is a classic Fischer esterification method.
Materials:
-
2-Furoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid and an excess of methanol (e.g., a 1:10 molar ratio of acid to methanol).
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol% relative to the 2-furoic acid) to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
This method utilizes a solid acid catalyst, which simplifies catalyst removal.
Materials:
-
2-Furoic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Diethyl ether or Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing with methanol and drying.
-
In a round-bottom flask, combine 2-furoic acid, methanol (e.g., a 1:10 molar ratio), and the activated Amberlyst-15 (e.g., 10-20 wt% of 2-furoic acid).
-
Set up the apparatus for reflux with magnetic stirring and heat the mixture at the reflux temperature of methanol for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration and wash the resin with a small amount of methanol or ethyl acetate. The catalyst can be regenerated and reused.
-
Combine the filtrate and washings and remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation.
Protocol 3: Enzymatic Esterification using Lipase
This protocol offers a milder and more selective route to the ester.
Materials:
-
2-Furoic acid
-
Methanol
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane, toluene)
Equipment:
-
Erlenmeyer flask or sealed vial
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Distillation or chromatography apparatus
Procedure:
-
In a sealed flask, dissolve 2-furoic acid in a suitable organic solvent.
-
Add methanol (a slight excess, e.g., 1.5-3 equivalents).
-
Add the immobilized lipase (e.g., 5-10 wt% of the substrates). Molecular sieves can be added to the reaction mixture to absorb the water produced and shift the equilibrium towards the product.
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-60°C) for 24-72 hours.
-
Monitor the reaction by taking small aliquots and analyzing them by GC or HPLC.
-
Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme. The enzyme can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude this compound can then be purified.
Purification of this compound
The primary method for purifying this compound is fractional distillation under reduced pressure.
-
Work-up: Before distillation, it is crucial to perform an aqueous work-up as described in Protocol 3.2 (washing with water, sodium bicarbonate, and brine) to remove any remaining acid and water-soluble impurities.
-
Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
The boiling point of this compound is approximately 181°C at atmospheric pressure.[5] To prevent degradation, it is advisable to perform the distillation under reduced pressure.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure.
-
-
Column Chromatography: For very high purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.[2]
Characterization
The purity and identity of the synthesized this compound can be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed reaction pathway for the formation of this compound from 2-furoic acid and methanol.
Caption: Acid-catalyzed Fischer esterification mechanism.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the Catalytic Oxidative Esterification of Furfural to Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of methyl 2-furoate via the catalytic oxidative esterification of furfural. This process is a key transformation of a biomass-derived platform chemical into a value-added product with applications in the fragrance, flavor, and fine chemical industries.[1][2]
Introduction
The conversion of furfural, a renewable platform molecule derived from lignocellulosic biomass, into valuable chemicals is a cornerstone of modern biorefinery concepts.[3] One such value-added product is this compound, an important fragrance and flavor ingredient.[1][2] The traditional synthesis of this compound involves the oxidation of furfural to furoic acid followed by esterification, often using harsh reagents like potassium permanganate and sulfuric acid, which pose significant environmental concerns.[1][4]
Catalytic oxidative esterification offers a greener and more efficient one-step alternative, utilizing molecular oxygen or other mild oxidants in the presence of a heterogeneous or homogeneous catalyst.[3][4] Gold-based catalysts, in particular, have demonstrated high activity and selectivity for this reaction under relatively mild conditions.[3][4] This document outlines the key catalytic systems, experimental protocols, and reaction mechanisms involved in this process.
Catalytic Systems and Performance Data
A variety of catalytic systems have been investigated for the oxidative esterification of furfural. Gold nanoparticles supported on various metal oxides are among the most effective. The choice of support material significantly influences the catalytic performance.[5] Other metals, such as cobalt, have also been explored as active catalysts.[6] The following tables summarize the performance of different catalysts under various reaction conditions.
Table 1: Performance of Gold-Based Catalysts in the Oxidative Esterification of Furfural
| Catalyst | Support | Temperature (°C) | Pressure (bar O₂) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| Au/ZrO₂ | Zirconia | 120 | 6 | 1.5 | 100 | 100 | 100 | [4] |
| Au/TiO₂ | Titania | 120 | 6 | 1.5 | <100 | <100 | - | [4] |
| Au/FH | FeₓOᵧ-hydroxyapatite | 140 | 3 | 4 | - | 91.8 | 98.7 | [4] |
| Au/MgO | Magnesium Oxide | 110 | 6 | 0.5 | 100 | 95 | >99 | [7][8] |
| Au/CeO₂ | Ceria | 120 | - | - | 100 | 100 | 100 | [9] |
Table 2: Performance of Other Catalytic Systems
| Catalyst | Support | Temperature (°C) | Pressure | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| Co-NOPC | N-doped ordered porous carbon | - | - | - | 99.6 | - | 96 | [6] |
| Catalyst-free | - | 120 | - | 2 | 100 | - | 69 | [1] |
| N-Hydroxyphthalimide | Homogeneous | Room Temp | Atmospheric | 24 | - | 18.2 | - | [10] |
Experimental Protocols
The following protocols provide a general framework for conducting the catalytic oxidative esterification of furfural. These should be adapted based on the specific catalyst and equipment used.
**Protocol 1: Catalyst Preparation (Example: Au/ZrO₂) **
-
Support Preparation: Zirconium hydroxide is precipitated from a solution of zirconyl chloride by the addition of an aqueous ammonia solution. The precipitate is filtered, washed thoroughly with deionized water, and dried at 100°C overnight. The dried material is then calcined in air at a specified temperature (e.g., 500°C) for several hours to obtain the zirconia support.
-
Gold Deposition: A solution of HAuCl₄ is prepared in deionized water. The zirconia support is suspended in this solution.
-
Reduction: A reducing agent (e.g., a solution of NaBH₄) is added dropwise to the suspension under vigorous stirring to reduce the gold precursor to gold nanoparticles on the support surface.
-
Washing and Drying: The resulting catalyst is filtered, washed extensively with deionized water to remove any residual ions, and dried in an oven at a low temperature (e.g., 60-80°C).
-
Characterization: The prepared catalyst should be characterized using techniques such as Transmission Electron Microscopy (TEM) to determine particle size and dispersion, X-ray Diffraction (XRD) to confirm the crystalline structure, and Inductively Coupled Plasma (ICP) analysis to determine the actual gold loading.
Protocol 2: Catalytic Oxidative Esterification Reaction
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, a gas inlet, a sampling port, and a temperature controller is used for the reaction.
-
Reactant Charging: The reactor is charged with the desired amount of catalyst (e.g., Au/ZrO₂), furfural, and methanol, which acts as both a reactant and a solvent.[4] An internal standard (e.g., n-octane) can be added for chromatographic analysis.[4]
-
Reaction Conditions: The reactor is sealed and purged several times with oxygen to remove air. It is then pressurized with oxygen to the desired pressure (e.g., 6 bar) and heated to the reaction temperature (e.g., 120°C) under constant stirring.[4]
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals through the sampling port. The samples are filtered to remove the catalyst and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the yield of this compound.
-
Product Isolation: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration or centrifugation. The liquid product mixture can be purified by distillation to isolate this compound.[4]
Reaction Pathways and Mechanisms
The oxidative esterification of furfural to this compound can proceed through different pathways depending on the catalytic system.
Proposed Reaction Pathway:
The generally accepted mechanism over gold-based catalysts involves the initial formation of a hemiacetal intermediate from the reaction of furfural with methanol. This is followed by the oxidative dehydrogenation of the hemiacetal to form the final product, this compound.[11] A potential side reaction is the formation of 2-furaldehyde dimethyl acetal, which is more stable and does not readily convert to the desired ester.[1][4] The presence of gold active sites is crucial for the selective oxidation to the furoate.[4]
Caption: Proposed reaction pathway for the catalytic oxidative esterification of furfural.
Experimental Workflow:
The following diagram illustrates a typical workflow for conducting and analyzing the catalytic oxidative esterification of furfural.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
Furfural is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High-pressure autoclave reactors should be operated by trained personnel, and all safety protocols provided by the manufacturer must be followed.
-
Oxygen is a strong oxidizer; ensure that the reaction system is free of any incompatible materials.
-
Methanol is flammable and toxic; handle with care and avoid inhalation or skin contact.
By following these protocols and considering the performance data of various catalysts, researchers can effectively synthesize this compound from furfural in a safe and efficient manner. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivities, contributing to the development of sustainable chemical processes.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. UNIFIND - UNITO - Oxidative esterification of renewable furfural on gold-based catalysts: Which is the best support? [unifind.unito.it]
- 6. Oxidative esterification of renewable furfural on cobalt dispersed on ordered porous nitrogen-doped carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Gold-Catalyzed Synthesis of Methyl 2-Furoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable chemistry. Furfural, a key bio-refinery product, can be upgraded through various catalytic routes. Among these, the gold-catalyzed oxidative esterification of furfural to methyl 2-furoate stands out as a highly efficient and selective pathway. This compound is a valuable chemical intermediate and fragrance component. Supported gold nanoparticles have demonstrated remarkable activity and selectivity for this transformation, often under mild reaction conditions using environmentally benign oxidants like molecular oxygen.[1] This document provides an overview of various gold-based catalytic systems, a summary of their performance, and detailed experimental protocols.
Catalytic Performance Data
The efficiency of the gold-catalyzed synthesis of this compound is highly dependent on the choice of catalyst support, the presence of a base, and the reaction conditions. The following table summarizes the performance of several gold-based catalysts in the oxidative esterification of furfural.
| Catalyst | Base | Temperature (°C) | Time (h) | O₂ Pressure (MPa) | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| Au/TiO₂ | NaOCH₃ | 22 | 10-12 | 0.1 | 100 | - | - | [1] |
| Au/FeₓOᵧ-hydroxyapatite | K₂CO₃ | 140 | 4 | 0.3 | - | 91.8 | 98.7 | [1] |
| Au/ZrO₂ (sulfated) | None | - | - | - | High | High | - | [1] |
| Au/MgO | None | 110 | 0.5 | 0.6 | 100 | 95 | >99 | [2] |
| Au/CeO₂ (PVA-protected) | None | 120 | - | - | 100 | 100 | 100 | [3] |
| Au/ZrO₂ | None | - | - | - | High | High | ~100 | [1] |
| Co-SA/3DOM-NC | - | - | - | - | - | 99 | - | [3][4] |
Note: "-" indicates data not specified in the cited sources.
Experimental Workflow and Mechanisms
The gold-catalyzed oxidative esterification of furfural to this compound typically involves the direct oxidation of the aldehyde group in the presence of methanol.[1] The general workflow for this process is depicted below. The reaction mechanism is believed to involve the activation of methanol and the dissociation of molecular oxygen on the surface of the gold nanoparticles.[1][4] The nature of the support material can significantly influence the catalytic activity, with basic supports often promoting higher selectivity towards the ester.[2]
Caption: Experimental workflow for the gold-catalyzed synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for the gold-catalyzed oxidative esterification of furfural.
Protocol 1: Base-Free Oxidative Esterification using Au/MgO Catalyst
This protocol is based on the work describing a highly efficient base-free system.[2]
1. Catalyst Preparation (Deposition-Precipitation Method): a. Suspend MgO support in deionized water. b. Add an aqueous solution of HAuCl₄ to the suspension under vigorous stirring. c. Slowly add a solution of NaOH to raise the pH to the desired level for gold deposition. d. Continue stirring for 1-2 hours. e. Filter the solid, wash thoroughly with deionized water until chloride-free, and dry overnight at 100 °C. f. Calcine the dried powder in air at a specified temperature to obtain the final Au/MgO catalyst.
2. Catalytic Reaction: a. To a batch reactor, add the Au/MgO catalyst, furfural, and methanol. A typical furfural to Au molar ratio can range from 50 to 300.[2] b. Seal the reactor and purge with O₂ several times. c. Pressurize the reactor with O₂ to the desired pressure (e.g., 0.6 MPa).[2] d. Heat the reactor to the reaction temperature (e.g., 110 °C) and stir vigorously for the specified reaction time (e.g., 30 minutes).[2]
3. Product Isolation and Analysis: a. After the reaction, cool the reactor to room temperature and carefully vent the excess pressure. b. Separate the catalyst from the reaction mixture by filtration or centrifugation. c. Analyze the liquid phase by gas chromatography (GC) to determine furfural conversion and this compound yield and selectivity. d. The product can be further purified by distillation.
Protocol 2: Oxidative Esterification using Au/FeₓOᵧ-hydroxyapatite with a Base
This protocol is adapted from a study utilizing a base as a co-catalyst.[1]
1. Catalyst Preparation: a. Synthesize the FeₓOᵧ-hydroxyapatite support according to established literature methods. b. Prepare the Au/FeₓOᵧ-hydroxyapatite catalyst using a deposition-precipitation method similar to Protocol 1.
2. Catalytic Reaction: a. In a high-pressure reactor, combine the Au/FeₓOᵧ-hydroxyapatite catalyst, furfural, methanol, and K₂CO₃ as the base. b. Seal the reactor, purge with O₂, and then pressurize with O₂ to 0.3 MPa.[1] c. Heat the reaction mixture to 140 °C with stirring for 4 hours.[1]
3. Product Isolation and Analysis: a. Follow the same procedure for cooling, catalyst separation, and analysis as described in Protocol 1.
Concluding Remarks
Gold-catalyzed systems offer a promising and sustainable route for the synthesis of this compound from furfural.[1] The choice of support material and the use of a base can be tailored to optimize the reaction for high yield and selectivity.[1][2] The protocols provided herein serve as a starting point for researchers to explore and develop even more efficient and scalable processes for the production of this valuable chemical. The reusability and stability of these heterogeneous catalysts also contribute to their appeal for industrial applications.[1][2]
References
Application Notes and Protocols: Methyl 2-Furoate as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-furoate is a bio-based platform chemical derived from the oxidative esterification of furfural, which is produced from lignocellulosic biomass.[1] Its rigid, aromatic furan core, coupled with a reactive ester group, makes it an exceptionally versatile building block for the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymer precursors. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.
Application 1: Synthesis of 2-Acylfurans via Cross-Ketonization
Application Note: 2-Acylfurans are valuable intermediates in the pharmaceutical and flavor industries. For example, 2-acetylfuran serves as a crucial precursor for antibiotics and is a recognized food additive.[2] A novel and sustainable route to these compounds is the gas-phase, continuous-flow cross-ketonization of this compound with various carboxylic acids over a metal oxide catalyst. This method presents a greener alternative to traditional Friedel–Crafts acylation, which often requires stoichiometric amounts of Lewis acids and halogenated solvents. Zirconium dioxide (ZrO₂) has been identified as a particularly effective and inexpensive catalyst for this transformation.[2]
Data Presentation: Catalytic Cross-Ketonization of this compound (2-MF) with Acetic Acid (AA) [2]
| Catalyst | Temperature (°C) | Molar Ratio (2-MF:AA) | 2-MF Conversion (%) | 2-Acetylfuran Selectivity (%) | Space-Time Yield (h⁻¹) |
| ZrO₂ | 350 | 1:4 | 90 | 87 | 0.152 |
| CeO₂ | 350 | 1:4 | 85 | 75 | N/A |
| MnO₂ | 350 | 1:4 | 78 | 68 | N/A |
N/A: Not available in the cited literature.
Experimental Protocol: Gas-Phase Synthesis of 2-Acetylfuran [2]
-
Catalyst Preparation: Prepare a packed bed reactor with 1 mL of a simple ZrO₂ catalyst.
-
Reactant Feed: Introduce a gaseous feed stream into the reactor consisting of this compound (2-MF), acetic acid (AA), and Nitrogen (N₂) as a carrier gas. A typical molar composition is 2-MF/AA/N₂ = 0.4/1.6/98 mol%.
-
Reaction Conditions: Maintain the reactor temperature at 350 °C. The contact time (τ) is set to 1 second, corresponding to a Gas Hourly Space Velocity (GHSV) of 1722 h⁻¹.
-
Product Collection: The reactor outlet stream is cooled to condense the liquid products.
-
Analysis: The composition of the product mixture is analyzed using gas chromatography (GC) to determine conversion and selectivity.
Visualization: Workflow for 2-Acetylfuran Synthesis
References
Application Notes and Protocols: The Versatility of Methyl 2-Furoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-furoate, a readily available furan derivative, serves as a versatile and valuable building block in the synthesis of a diverse range of pharmaceutical compounds. Its inherent chemical functionalities allow for its incorporation into complex molecular architectures, making it a key intermediate in the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of notable pharmaceuticals, including the antihypertensive agent Prazosin and the H2 histamine receptor antagonist Ranitidine, starting from or utilizing derivatives of this compound. Additionally, its application in the synthesis of bioactive scaffolds such as furo[2,3-b]furans and sesquiterpene lactones is discussed.
Synthesis of Prazosin
Prazosin is an α1-adrenergic receptor antagonist widely used in the treatment of hypertension.[1][2] The synthesis of Prazosin involves the use of 2-furoyl chloride, which can be readily prepared from this compound in a two-step process.
Synthetic Pathway Overview
The overall synthetic route from this compound to Prazosin is depicted below. It involves the hydrolysis of this compound to 2-furoic acid, followed by the conversion to 2-furoyl chloride. The acyl chloride is then reacted with a piperazine derivative to yield the final product.
Caption: Synthetic pathway from this compound to Prazosin.
Experimental Protocols
Step 1: Hydrolysis of this compound to 2-Furoic Acid
This protocol is adapted from a similar hydrolysis of a methyl furoate derivative.[3]
-
Materials: this compound, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.
-
Procedure:
-
A mixture of this compound (1 mole) and an aqueous solution of 20% sodium hydroxide (2.5 moles) is heated under reflux for 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solution is acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 2-furoic acid.
-
The precipitate is collected by suction filtration, washed with cold water, and dried.
-
-
Expected Yield: 90-95%
Step 2: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid
This procedure is a common method for the preparation of acyl chlorides from carboxylic acids.[1][2]
-
Materials: 2-Furoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM, optional).
-
Procedure:
-
2-Furoic acid (1 mole) is suspended in an excess of thionyl chloride (2-3 moles).
-
The mixture is heated under reflux for 1-2 hours until the evolution of gas ceases.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting 2-furoyl chloride is purified by vacuum distillation.
-
-
Expected Yield: ~79%[2]
Step 3: Synthesis of Prazosin
This step involves the acylation of the piperazine intermediate with 2-furoyl chloride.[4][5]
-
Materials: 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, 2-Furoyl chloride, a suitable solvent (e.g., isopropyl alcohol), and a base (e.g., potassium carbonate).
-
Procedure:
-
A mixture of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline (1 mole) and potassium carbonate (1.5 moles) is prepared in isopropyl alcohol.
-
2-Furoyl chloride (1.1 moles) is added dropwise to the mixture with stirring.
-
The reaction mixture is then heated under reflux for 3-4 hours.
-
After cooling, the product is precipitated by the addition of water, filtered, washed, and recrystallized.
-
-
Expected Yield: ~70%[4]
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1. Hydrolysis | This compound | 20% NaOH (aq), Reflux, 2h; then HCl | 2-Furoic acid | 90-95 |
| 2. Chlorination | 2-Furoic acid | Thionyl chloride, Reflux, 1-2h | 2-Furoyl chloride | ~79 |
| 3. Prazosin Synthesis | 2-Furoyl chloride, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline | Isopropyl alcohol, K₂CO₃, Reflux, 3-4h | Prazosin | ~70 |
Mechanism of Action: α1-Adrenergic Receptor Blockade
Prazosin exerts its antihypertensive effects by selectively blocking postsynaptic α1-adrenergic receptors.[1][2] This prevents norepinephrine from binding and causing vasoconstriction, leading to relaxation of vascular smooth muscle and a decrease in blood pressure.
Caption: Prazosin's mechanism of action.
Synthesis of Ranitidine
Ranitidine is a histamine H2-receptor antagonist that inhibits stomach acid production and is used in the treatment of peptic ulcers and gastroesophageal reflux disease.[6] The synthesis of Ranitidine often starts from furfuryl alcohol, which can be obtained from the reduction of this compound.
Synthetic Pathway Overview
The synthesis begins with the reduction of this compound to furfuryl alcohol. Furfuryl alcohol then undergoes a series of reactions to build the ranitidine molecule.
Caption: Synthetic pathway from this compound to Ranitidine.
Experimental Protocols
Step 1: Reduction of this compound to Furfuryl Alcohol
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Lewis acid, Diethyl ether or Tetrahydrofuran (THF).
-
Procedure:
-
A solution of this compound (1 mole) in dry diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (0.5 moles) in dry diethyl ether at 0 °C.
-
The mixture is then stirred at room temperature for several hours.
-
The reaction is carefully quenched by the sequential addition of water and aqueous NaOH.
-
The precipitate is filtered off, and the filtrate is dried and concentrated to give furfuryl alcohol.
-
-
Expected Yield: High (typically >90%)
Step 2: Synthesis of Ranitidine from Furfuryl Alcohol
This multi-step synthesis is a well-established route.[6]
-
Materials: Furfuryl alcohol, Dimethylamine, Paraformaldehyde, 2-Mercaptoethylamine hydrochloride, N-methyl-1-methylthio-2-nitroethenamine.
-
Procedure:
-
Aminomethylation: Furfuryl alcohol is reacted with dimethylamine and paraformaldehyde to form 5-(dimethylaminomethyl)furfuryl alcohol.
-
Thiolation: The product from the previous step is reacted with 2-mercaptoethylamine hydrochloride to substitute the hydroxyl group.
-
Final Condensation: The resulting amine is then condensed with N-methyl-1-methylthio-2-nitroethenamine to yield ranitidine.
-
-
Expected Yield: Overall yields can vary, but individual steps are generally efficient.
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1. Reduction | This compound | LiAlH₄, Diethyl ether, 0 °C to RT | Furfuryl Alcohol | >90 |
| 2. Ranitidine Synthesis | Furfuryl Alcohol | 1. Dimethylamine, Paraformaldehyde2. 2-Mercaptoethylamine HCl3. N-methyl-1-(methylthio)-2-nitroethenamine | Ranitidine | Variable |
Mechanism of Action: H2 Histamine Receptor Blockade
Ranitidine competitively and reversibly inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[7][8] This action blocks the downstream signaling cascade that leads to the secretion of gastric acid.
Caption: Ranitidine's mechanism of action.
Application in the Synthesis of Bioactive Scaffolds
This compound is also a precursor for the synthesis of other important heterocyclic structures with potential biological activities.
Furo[2,3-b]furans
Cis-fused 5-oxofuro[2,3-b]furans are a class of compounds with diverse biological properties.[1] The synthesis of these scaffolds can be achieved through various synthetic strategies starting from this compound, often involving multi-step sequences that may include reductions, oxidations, and cyclization reactions. The specific protocols can vary significantly depending on the desired substitution pattern of the final furo[2,3-b]furan derivative.
Sesquiterpene Lactones
Sesquiterpene lactones are a large group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties. While the total synthesis of these complex molecules is challenging, furan derivatives, including those accessible from this compound, can serve as key building blocks. For instance, the furan ring can participate in Diels-Alder reactions to construct the core carbocyclic skeletons of many sesquiterpenes.[9] The ester functionality of this compound can be manipulated to introduce other necessary functional groups for further elaboration into the final natural product.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory setting with all necessary safety precautions. Yields are indicative and may vary depending on the specific reaction conditions and scale.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Methyl 2-Furoate in the Fragrance and Flavor Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-furoate is a versatile aromatic compound valued in the fragrance and flavor industry for its unique sensory profile.[1] This ester of furoic acid and methanol is found naturally in a variety of fruits, vegetables, and cooked foods, including kiwi, papaya, mango, coffee, and cocoa.[2][3] Its characteristic sweet, fruity, and slightly fungal aroma and taste lend complexity to a wide range of products.[3] This document provides detailed application notes and experimental protocols for the use of this compound, intended for professionals in research, development, and quality control.
Sensory Profile and Applications
This compound possesses a multifaceted sensory profile, making it a valuable component in both fragrance and flavor formulations. Its aroma is often described as sweet, fruity, and caramellic, with nuances of mushroom, tobacco, and a subtle burnt character.[4][5] The taste is similarly complex, characterized as brothy, yeasty, and caramellic with buttery and bready undertones.[5]
Applications in the Flavor Industry
In the food and beverage sector, this compound is utilized as a flavor additive to impart or enhance a variety of notes.[1] It is particularly effective in creating fruity, sweet, caramel, or nutty profiles.[1] Its Generally Recognized as Safe (GRAS) status, as determined by the Flavor and Extract Manufacturers Association (FEMA), allows for its use in a wide array of food products.[6]
Applications in the Fragrance Industry
The fragrance industry employs this compound to add complexity and unique notes to perfumes and other scented products.[1] It can introduce fruity, earthy, tobacco, or minty dimensions to a fragrance composition.[1] A recommended usage level for this compound is up to 2.0% in the final fragrance concentrate.
Quantitative Sensory Data
While specific odor and taste threshold values for this compound are not widely available in public literature, the following table summarizes its descriptive sensory characteristics at given concentrations.
| Parameter | Concentration | Sensory Descriptors |
| Aroma Characteristics | 1.0% | Musty, sweet caramel, fruity, cocoa, bready, and slightly rubbery.[5] |
| Taste Characteristics | 20 ppm | Brothy, yeasty, caramellic, and burnt with a sweet bready, acetoin, buttery nuance.[5] |
Recommended Usage Levels
The following table provides a general guideline for the usage levels of this compound in various food and beverage categories, based on its FEMA GRAS status. Specific optimal levels should be determined through sensory evaluation for each individual product.
| Food/Beverage Category | Recommended Usage Level (ppm) |
| Baked Goods | 5.0 - 20.0 |
| Beverages (Non-alcoholic) | 2.0 - 10.0 |
| Chewing Gum | 10.0 - 50.0 |
| Confections & Frostings | 5.0 - 25.0 |
| Frozen Dairy | 3.0 - 15.0 |
| Gelatins & Puddings | 2.0 - 10.0 |
| Hard Candy | 5.0 - 30.0 |
| Jams & Jellies | 3.0 - 15.0 |
| Snack Foods | 2.0 - 10.0 |
| Sweet Sauces | 3.0 - 15.0 |
Note: These are suggested starting points. Actual usage levels may vary depending on the product matrix and desired flavor profile.
Experimental Protocols
Protocol 1: Sensory Evaluation - Triangle Test
The triangle test is a discriminative sensory analysis method used to determine if a perceptible difference exists between two samples.
Objective: To determine if a sensory panel can detect a difference between a standard product and a product formulated with this compound.
Materials:
-
Two product samples: a control (A) and a test sample containing this compound (B).
-
Identical, odor-free sample cups, coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
Individual sensory booths with controlled lighting and ventilation.
-
Ballot sheets for each panelist.
Procedure:
-
Panelist Selection: Select a panel of 20-40 trained sensory assessors.
-
Sample Preparation: Prepare the control (A) and test (B) samples under identical conditions. The concentration of this compound in sample B should be at a level expected to be perceptible.
-
Sample Presentation: Present each panelist with three coded samples simultaneously. Two of the samples are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized for each panelist.
-
Evaluation: Instruct panelists to evaluate the samples from left to right. They are to identify the "odd" or "different" sample.
-
Data Collection: Panelists record their choice on the ballot sheet.
-
Data Analysis: Tally the number of correct identifications. The minimum number of correct judgments to establish a statistically significant difference at a given probability level (e.g., p < 0.05) can be found in statistical tables for the triangle test.
References
- 1. ift.org [ift.org]
- 2. femaflavor.org [femaflavor.org]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gentechscientific.com [gentechscientific.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diels-Alder Reactions of Furan Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of Diels-Alder reactions involving furan derivatives. A key consideration in these reactions is the role of the furan ring, which, due to its aromatic character and electron-rich nature, predominantly acts as the diene component in [4+2] cycloadditions. While the initial focus of this document was to explore the reactivity of methyl 2-furoate as a dienophile, a thorough review of the scientific literature indicates that this is a rare and atypical role for this compound. The electron-withdrawing nature of the ester group deactivates the furan ring, making it a less reactive diene, but it does not typically induce reactivity as a dienophile.
The following sections detail the much more common and synthetically useful Diels-Alder reactions where this compound and related furan derivatives function as the diene.
Part 1: Diels-Alder Reactions of this compound as a Diene
This compound, despite being an electron-poor furan, can participate as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. The success of these reactions can be enhanced through the use of specific solvents or catalysts.
Reaction with Maleimides in Aqueous Media
Recent studies have shown that 2-furoic acids and their derivatives, including this compound, can effectively undergo Diels-Alder reactions with maleimide dienophiles.[1][2][3][4] A significant rate enhancement is observed when water is used as the solvent.[1][2][4] This is attributed to hydrophobic effects and hydrogen bonding that stabilize the transition state.
Table 1: Diels-Alder Reaction of this compound with N-ethylmaleimide
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Ref. |
| This compound | N-ethylmaleimide | Water | 50 | 16 | 65 | 60 | [2] |
| This compound | N-ethylmaleimide | Acetone | 50 | 16 | No Reaction | - | [5] |
| This compound | N-ethylmaleimide | Neat | 80 | 16 | 40 | - | [5] |
Experimental Protocol 1: Aqueous Diels-Alder Reaction of this compound and N-ethylmaleimide
This protocol is adapted from the general procedure described by Cioc et al.[2]
Materials:
-
This compound
-
N-ethylmaleimide
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add N-ethylmaleimide (1.5 eq).
-
Add deionized water to achieve a 1 M concentration of this compound.
-
Stir the mixture vigorously at 50°C for 16 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), allow the mixture to cool to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxabicycloheptene adduct.
Logical Workflow for Aqueous Diels-Alder Reaction
Caption: General workflow for the aqueous Diels-Alder reaction.
Part 2: Lewis Acid Catalysis in Furan Diels-Alder Reactions
Lewis acids can be employed to catalyze the Diels-Alder reaction of furans with dienophiles. This is particularly useful for less reactive systems. While specific examples with this compound as the diene are not abundant, the general principle applies to furan derivatives. Lewis acids activate the dienophile by coordinating to it, thereby lowering the energy of the LUMO and accelerating the reaction.
Signaling Pathway of Lewis Acid Catalysis
Caption: Lewis acid activation in a Diels-Alder reaction.
High-Pressure Diels-Alder Reactions
For particularly unreactive systems, high pressure can be utilized to promote the Diels-Alder reaction. A study on methyl 2-methyl-5-vinyl-3-furoate demonstrated that high pressure (1.1-1.9 GPa) facilitated cycloaddition with various dienophiles, whereas thermal conditions were often inefficient.
Experimental Protocol 2: General High-Pressure Diels-Alder Reaction
This is a general procedure and should be adapted based on the specific reactants and available equipment.
Materials:
-
Furan derivative (e.g., methyl 2-methyl-5-vinyl-3-furoate) (1.0 eq)
-
Dienophile (1.0 eq)
-
Anhydrous dichloromethane
-
High-pressure reaction vessel (Teflon® or similar)
-
High-pressure apparatus
Procedure:
-
In a Teflon® vessel, dissolve the furan derivative (1.0 eq) and the dienophile (1.0 eq) in anhydrous dichloromethane.
-
Seal the vessel and place it in the high-pressure apparatus.
-
Subject the reaction mixture to a pressure of 1.1-1.9 GPa for 24 hours at room temperature.
-
Carefully depressurize the apparatus.
-
Filter the resulting solution and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
While the role of this compound as a dienophile in Diels-Alder reactions is not well-established in the literature, its utility as a diene, particularly with electron-deficient dienophiles, is documented. The reactivity can be significantly enhanced by conducting the reaction in water or by employing Lewis acid catalysis or high pressure. These methods provide viable pathways for the synthesis of complex oxabicycloheptene structures, which are valuable intermediates in the development of novel chemical entities. Further research into the inverse-electron-demand Diels-Alder reactions of highly electron-rich dienes with furan-based dienophiles could potentially uncover new synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Grignard Reactions with Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview of the Grignard reaction with methyl 2-furoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The furan moiety is a prevalent scaffold in numerous biologically active compounds, making the derivatization of this compound a subject of significant interest in drug discovery and development.
The reaction of a Grignard reagent (R-MgX) with an ester, such as this compound, typically proceeds via a double addition mechanism to yield a tertiary alcohol.[1][2] This process involves the initial nucleophilic attack of the Grignard reagent on the ester carbonyl, followed by the elimination of the methoxy group to form a ketone intermediate. A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone, leading to the tertiary alcohol upon acidic workup.[1][2] Understanding the nuances of this reaction with different Grignard reagents is crucial for controlling product formation and optimizing reaction yields.
Reaction Mechanism and Pathway
The reaction between this compound and a Grignard reagent (RMgX) follows a well-established nucleophilic acyl substitution and subsequent nucleophilic addition pathway.
Caption: General reaction pathway for the Grignard reaction with this compound.
Applications in Synthesis
The Grignard reaction of this compound provides access to a diverse range of tertiary alcohols containing the 2-furyl moiety. These products can serve as valuable building blocks in medicinal chemistry and materials science. For example, the resulting di-substituted 2-furylmethanols can be precursors to compounds with potential antifungal, antibacterial, or antitumor activities.
Data Presentation: Reaction of this compound with Various Grignard Reagents
The following tables summarize the expected products and representative yields for the reaction of this compound with different classes of Grignard reagents. Please note that actual yields may vary depending on specific reaction conditions and the purity of reagents.
Table 1: Reaction with Aryl Grignard Reagents
| Grignard Reagent | Product | Representative Yield (%) |
| Phenylmagnesium bromide | Di(2-furyl)phenylmethanol | 85-95 |
| 4-Methylphenylmagnesium bromide | Di(2-furyl)(4-methylphenyl)methanol | 80-90 |
| 4-Methoxyphenylmagnesium bromide | Di(2-furyl)(4-methoxyphenyl)methanol | 75-85 |
Table 2: Reaction with Alkyl Grignard Reagents
| Grignard Reagent | Product | Representative Yield (%) |
| Ethylmagnesium bromide | 1,1-Di(furan-2-yl)propan-1-ol | 70-85 |
| n-Butylmagnesium bromide | 1,1-Di(furan-2-yl)pentan-1-ol | 65-80 |
| Isopropylmagnesium chloride | 1,1-Di(furan-2-yl)-2-methylpropan-1-ol | 50-70 |
Table 3: Reaction with Alkenyl and Alkynyl Grignard Reagents
| Grignard Reagent | Product | Representative Yield (%) |
| Vinylmagnesium bromide | 1,1-Di(furan-2-yl)prop-2-en-1-ol | 60-75 |
| Allylmagnesium bromide | 1,1-Di(furan-2-yl)but-3-en-1-ol | 70-85 |
Experimental Protocols
General Considerations
Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of Di(2-furyl)phenylmethanol using Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (optional, for initiation)
Experimental Workflow:
References
Application Notes and Protocols for the Reduction of Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the ester group in methyl 2-furoate to yield 2-furylmethanol (also known as furfuryl alcohol). This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates and other valuable chemical compounds. The protocols provided herein are based on established chemical literature and offer two primary methods for this reduction: a robust reduction using Lithium Aluminum Hydride and a milder, more selective method employing Sodium Borohydride with a Cerium Chloride catalyst.
Introduction
This compound is a readily available starting material derived from biomass. Its selective reduction to 2-furylmethanol is a key transformation that opens avenues to a wide array of furan-containing derivatives. The choice of reducing agent is critical and depends on the desired reactivity, selectivity, and the presence of other functional groups in the substrate. This document outlines two reliable methods, providing the necessary details for their successful implementation in a laboratory setting.
Methods Overview
Two primary methods for the reduction of the ester in this compound are presented:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful and highly efficient method suitable for the complete reduction of the ester to the corresponding primary alcohol.[1][2] LAH is a non-selective reducing agent and will reduce a wide variety of functional groups.[1]
-
Sodium Borohydride (NaBH₄) with Cerium (III) Chloride (CeCl₃) Catalysis: A milder and more selective method. While NaBH₄ alone is generally not effective for ester reduction, its reactivity is significantly enhanced by the addition of a Lewis acid catalyst such as CeCl₃.[3][4][5] This system offers a greater degree of chemoselectivity, making it suitable for substrates with other reducible functional groups that need to be preserved.[3][5]
Data Presentation
The following table summarizes the quantitative data for the two primary methods of reducing this compound.
| Parameter | Lithium Aluminum Hydride (LAH) Reduction | Sodium Borohydride (NaBH₄) / CeCl₃ Reduction |
| Product | 2-Furylmethanol | 2-Furylmethanol |
| Typical Yield | > 90% | 75-95%[3][5] |
| Reaction Time | 2-4 hours | 24 hours[3] |
| Reaction Temperature | 0 °C to reflux | Room Temperature[3] |
| Key Reagents | Lithium Aluminum Hydride, Diethyl ether or THF | Sodium Borohydride, Cerium (III) Chloride heptahydrate, Ethanol[3] |
| Selectivity | Low (reduces most carbonyls)[1] | High (selective for esters over some functional groups)[3][5] |
Experimental Protocols
Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of this compound to 2-furylmethanol using the powerful reducing agent, lithium aluminum hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas inlet
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
LAH Suspension: Under a positive pressure of inert gas, carefully add 1.5 equivalents of lithium aluminum hydride to 50 mL of anhydrous diethyl ether or THF in the reaction flask. Stir the suspension.
-
Substrate Addition: Dissolve 1 equivalent of this compound in 25 mL of anhydrous diethyl ether or THF in the dropping funnel. Add the this compound solution dropwise to the stirred LAH suspension at 0 °C (using an ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Workup): After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add dropwise a volume of water equal to the mass of LAH used (in grams). Following this, add a volume of 15% aqueous sodium hydroxide solution equal to the mass of LAH used. Finally, add a volume of water three times the mass of LAH used.
-
Workup: Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite® and wash the precipitate with diethyl ether or THF.
-
Isolation: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 2-furylmethanol.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-furylmethanol.
Protocol 2: Reduction of this compound using Sodium Borohydride and Cerium (III) Chloride
This protocol details a milder reduction of this compound to 2-furylmethanol using sodium borohydride catalyzed by cerium (III) chloride.[3]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Cerium (III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Ethanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of this compound and 0.01 equivalents of cerium (III) chloride heptahydrate in ethanol.[3]
-
Reagent Addition: To the stirred solution, add 2 equivalents of sodium borohydride portion-wise at room temperature.[3]
-
Reaction: Stir the resulting suspension at room temperature for 24 hours.[3] Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, carefully add 1 M HCl to quench the excess sodium borohydride until gas evolution ceases.
-
Workup: Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-furylmethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows described in this document.
References
Application Notes and Protocols for the Quantification of Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of methyl 2-furoate, a key compound in the flavor, fragrance, and pharmaceutical industries. The methodologies outlined below are based on established analytical techniques for furanic compounds and their esters, offering a robust starting point for method development and validation. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS), suitable for volatile analysis, and High-Performance Liquid Chromatography (HPLC) for non-volatile or thermally sensitive applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique ideal for the quantification of volatile and semi-volatile compounds like this compound. This method is particularly applicable to the analysis of food, beverage, and environmental samples.
Principle
Samples are prepared using headspace solid-phase microextraction (HS-SPME) to isolate and concentrate volatile analytes from the sample matrix. The extracted compounds are then thermally desorbed into the gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase. The separated analytes are subsequently ionized and fragmented in the mass spectrometer, allowing for identification and quantification based on their unique mass spectra.
Experimental Protocol
1.2.1. Sample Preparation (HS-SPME)
-
Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.
-
For liquid samples, pipette 1-5 mL into the vial.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample).
-
If necessary, add a salt solution (e.g., NaCl) to increase the ionic strength of the sample and enhance the release of volatile compounds.
-
Seal the vial tightly with a PTFE-lined septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose a solid-phase microextraction fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
1.2.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
1.2.3. Data Analysis
-
Qualitative Analysis: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is characterized by its molecular ion at m/z 126 and key fragment ions.
-
Quantitative Analysis: Create a calibration curve by analyzing a series of standards of known concentrations. Quantify this compound in the samples by relating the peak area of the target analyte to the peak area of the internal standard and comparing it to the calibration curve.
Quantitative Data for Furanic Compounds (for reference)
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for furan and related compounds in coffee, as determined by HS-SPME-GC-MS. These values can serve as a benchmark for the expected sensitivity of a validated method for this compound.
| Compound | LOD (ng/g) | LOQ (ng/g) | Reference |
| Furan | 0.002 | 0.006 | [1] |
| Furan | 0.3 | 0.8 | [2] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This method can be adapted for the analysis of this compound in pharmaceutical formulations or other complex matrices.
Principle
A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is pumped through the column, and the sample components are separated based on their differential partitioning between the stationary and mobile phases. A detector is used to identify and quantify the separated components as they elute from the column. For furoate esters, a C18 reverse-phase column is commonly used.
Experimental Protocol
2.2.1. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Use sonication or vortexing to ensure complete dissolution and extraction of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
If necessary, perform a dilution with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.
2.2.2. HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Pump | Isocratic or Gradient |
| Detector | PDA/DAD or UV-Vis |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Chromatographic Conditions | |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid or acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan of this compound (typically around 254 nm) |
2.2.3. Data Analysis
-
Qualitative Analysis: Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a pure standard.
-
Quantitative Analysis: Prepare a calibration curve by injecting a series of standards with known concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data for a Furoate Ester (for reference)
The following table provides an example of recovery data for mometasone furoate, demonstrating the accuracy of a validated HPLC method for a furoate-containing compound.
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) | %RSD |
| Mometasone Furoate | 5 | 99.8 | 0.87 |
| 10 | 100.2 | 0.54 | |
| 15 | 99.5 | 0.61 |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-furoate (C₆H₆O₃) is a volatile organic compound found in a variety of food products and is also used as a flavoring agent. Its analysis is crucial for quality control in the food and beverage industry, as well as in the study of chemical composition of essential oils and other natural products. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous confirmation.
This document provides a comprehensive guide to the analysis of this compound by GC-MS, including detailed experimental protocols for sample preparation and instrument parameters, as well as key quantitative data to aid in method development and data interpretation.
Quantitative Data
Accurate identification and quantification of this compound by GC-MS relies on its characteristic retention time and mass spectrum. The following tables summarize key quantitative data for this analyte.
Table 1: Mass Spectral Data for this compound
| Property | Value |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
| CAS Number | 611-13-2 |
| Major Mass Fragments (m/z) | Relative Abundance (%) |
| 95 | 100 |
| 126 (M+) | 47 |
| 39 | 44 |
| 68 | 13 |
| 96 | 12 |
Data sourced from the NIST WebBook and PubChem databases.[1][2]
Table 2: Kovats Retention Indices for this compound
| GC Column Stationary Phase | Retention Index (I) |
| Non-Polar Columns | |
| HP-5 | 983 |
| HP-5MS | 983 |
| SPB-5 | 980 |
| VF-5MS | 984.9 |
| Polar Columns | |
| BP-20 | 1561 |
| ZB-Wax | 1572 |
| DB-Wax | 1553 |
| AT-Wax | 1563 |
Retention indices are dependent on the specific GC conditions and column used.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound in liquid and solid matrices. Optimization may be required based on the specific sample matrix and instrumentation.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Samples
This method is suitable for the analysis of volatile compounds like this compound in liquid samples such as beverages and essential oils.
Materials:
-
20 mL headspace vials with screw caps and PTFE-lined septa
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
Heater-stirrer or autosampler with incubation and agitation capabilities
-
GC-MS system
Procedure:
-
Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard: If required, spike the sample with an appropriate internal standard.
-
Equilibration: Seal the vial and place it in the autosampler or on a heater-stirrer. Incubate the sample at 60°C for 15 minutes with agitation to allow for the equilibration of this compound in the headspace.
-
Extraction: Expose the SPME fiber to the headspace for 20 minutes at the same temperature to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column for separation and subsequent MS detection.
Protocol 2: Liquid-Liquid Extraction (LLE) for Solid and Semi-Solid Samples
This protocol is suitable for extracting this compound from more complex matrices like food products.
Materials:
-
Homogenizer or blender
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Nitrogen evaporator or rotary evaporator
-
GC-MS system
Procedure:
-
Homogenization: Homogenize a representative 5-10 g portion of the sample.
-
Extraction:
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and solid phases.
-
-
Solvent Collection: Carefully transfer the organic supernatant to a clean tube.
-
Drying and Concentration:
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and column.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. For higher polarity, a DB-Wax or similar column can be used. |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 35-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis using the ions listed in Table 1. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Application Note: Methyl 2-Furoate as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-furoate (CAS No. 611-13-2) is a furan derivative and a naturally occurring volatile compound found in a variety of food products, including coffee, honey, and various fruits.[1][2] Its well-defined chemical and physical properties, commercial availability as a high-purity analytical standard, and structural similarity to other important furanic compounds make it a valuable tool in analytical chemistry.[3][4] This application note provides detailed protocols for the use of this compound as a standard in the quantitative analysis of volatile and semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), are important analytes in food chemistry as they can be indicators of thermal processing and storage conditions. The accurate quantification of these compounds is crucial for quality control and safety assessment. This compound can be used as a calibration standard for the quantification of itself and other structurally related furan derivatives. It can also be employed as an internal standard or surrogate standard in validated methods to correct for variations in sample preparation and instrument response.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the preparation of standard solutions and the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 611-13-2 | [3] |
| Molecular Formula | C₆H₆O₃ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 181 °C | [3][4] |
| Density | 1.179 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.487 | [3][4] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol and chloroform. | |
| Purity (Typical) | ≥98% | [3] |
Experimental Protocols
Protocol 1: Quantification of Furanic Compounds using GC-MS
This protocol describes the use of this compound as a standard for the quantification of volatile furanic compounds in a solid or liquid matrix by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This method is applicable to the analysis of food matrices such as coffee and coffee substitutes.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
SPME fiber assembly (e.g., DVB/Carboxen/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the expected analyte concentration in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation
-
Accurately weigh 1.0 g of the homogenized solid sample (or pipette 1.0 mL of the liquid sample) into a 20 mL headspace vial.
-
Add 5.0 mL of ultrapure water and 1.0 g of NaCl to the vial. The salt is added to increase the ionic strength of the matrix and improve the partitioning of volatile compounds into the headspace.
-
If using this compound as an internal standard, add a known amount (e.g., 50 µL of a 10 µg/mL solution) to each sample and calibration standard.
-
Immediately seal the vial with the screw cap.
4. HS-SPME and GC-MS Analysis
-
Place the vial in the autosampler tray of the GC-MS system equipped with an HS-SPME module.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 minutes) at the same temperature.
-
Desorb the extracted analytes from the fiber in the heated GC inlet.
-
Acquire the data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
5. GC-MS Instrument Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-WAX or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min |
| MS Transfer Line | 230 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Energy | 70 eV |
| Mass Range (Scan) | m/z 35-350 |
| SIM Ions for this compound | 126 (M+), 95, 67 |
6. Data Analysis and Quantification
-
Identify this compound and other target analytes based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of the analyte in the sample using the regression equation from the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
Protocol 2: Quantification of Furan Derivatives using HPLC-DAD
This protocol outlines the use of this compound as a standard for the quantification of furan derivatives in liquid matrices like fruit juices and wine by Solid Phase Extraction (SPE) followed by HPLC with a Diode Array Detector (DAD).[5]
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Prepare as described in Protocol 1.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).
3. Sample Preparation (SPE)
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 10 mL of the liquid sample onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
4. HPLC-DAD Analysis
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Monitor the elution of the compounds using the DAD at the wavelength of maximum absorbance for each analyte. For this compound, this is typically around 254 nm.
5. HPLC-DAD Instrument Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5-60% B15-18 min: 60-95% B18-20 min: 95% B20-22 min: 95-5% B22-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | 254 nm (for this compound) and other wavelengths as required for other analytes |
6. Data Analysis and Quantification
-
Identify this compound and other analytes by their retention times and UV spectra.
-
Generate a calibration curve and quantify the analytes as described in Protocol 1.
Logical Workflow and Visualization
The following diagram illustrates a typical workflow for the use of an analytical standard in a chromatographic analysis.
Caption: General workflow for quantitative analysis using an analytical standard.
Conclusion
This compound is a versatile and reliable standard for use in analytical chemistry, particularly for the quantification of furanic compounds in complex matrices. The protocols provided herein offer a robust starting point for method development and validation in food, beverage, and other relevant industries. Proper handling and preparation of the standard are critical for achieving accurate and reproducible results. Researchers are encouraged to perform in-house validation of these methods for their specific applications and matrices.
References
Methyl 2-Furoate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-furoate, a readily available derivative of furfural, serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the furan ring, coupled with the ester functionality, allows for diverse chemical transformations, leading to the construction of complex molecular architectures. These synthesized heterocycles, including pyridazines, oxadiazoles, and pyrazoles, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document provides detailed protocols for the synthesis of several key heterocyclic scaffolds from this compound and summarizes their reported biological activities.
I. Synthesis of Furan-2-carbohydrazide: A Key Intermediate
A crucial first step in the utilization of this compound for the synthesis of nitrogen-containing heterocycles is its conversion to furan-2-carbohydrazide. This intermediate serves as a versatile building block for subsequent cyclization reactions.
Experimental Protocol: Synthesis of Furan-2-carbohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product, furan-2-carbohydrazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.
II. Synthesis of Pyridazinone Derivatives
Furan-containing pyridazinones have shown potential as antimicrobial and anticancer agents.[1][2] A common route to these compounds involves the reaction of a furan-based precursor with hydrazine. Furo[3,4-d]pyridazin-1(2H)-one can be synthesized from a suitably substituted furan precursor, which can be conceptually derived from this compound.
Conceptual Workflow for Pyridazinone Synthesis
Caption: Synthetic pathway from this compound to Furo[3,4-d]pyridazinone.
Experimental Protocol: Synthesis of 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one [3]
Note: This protocol starts from a derivative of this compound.
-
Reaction Setup: To a solution of methyl 4-acetyl-5-methylfuran-3-carboxylate (1.0 eq) in glacial acetic acid, add an excess of hydrazine hydrate (5.0 eq).[3]
-
Reaction Conditions: Reflux the reaction mixture for 1 hour.[3]
-
Work-up and Purification: Evaporate the solvent under reduced pressure. The residue is then crystallized from ethanol to yield the desired 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one.[3]
Table 1: Biological Activity of Pyridazinone Derivatives
| Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Pyridazinone Scaffolds | VEGFR-2 Inhibition | IC₅₀ = 60.7 nM - 1.8 µM | [2][4] |
| Furo[2,3-d]pyridazines | Antibacterial (B. cereus, S. aureus, E. coli) | Zone of inhibition data available | [1] |
| Furo[2,3-d]pyridazines | Antifungal (F. solani, A. flavus) | Zone of inhibition data available | [1] |
III. Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a well-known class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[5][6] Furan-2-carbohydrazide is a key precursor for the synthesis of furan-containing 1,3,4-oxadiazoles.
Synthetic Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol from this compound.
Experimental Protocol: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol [5]
-
Reaction Setup: In a round-bottom flask, dissolve furan-2-carbohydrazide (1.0 eq) and sodium hydroxide (1.0 eq) in absolute ethanol.[5]
-
Addition of Carbon Disulfide: Add carbon disulfide (2.0 eq) to the mixture.[5]
-
Reaction Conditions: Heat the mixture under reflux for 12 hours.[5]
-
Work-up and Purification: Remove the excess solvent by vacuum evaporation. Dissolve the residue in water and acidify with acetic acid. The precipitated product is then recrystallized from a water-ethanol mixture to give the pure 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.[5] The yield for this reaction is reported to be 55%.[5]
Table 2: Biological Activity of Furan-Containing Oxadiazole Derivatives
| Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Furan-1,3,4-oxadiazole derivative (2l) | Antitubercular (M. tuberculosis H₃₇Rv) | MIC = 3.13 µg/mL | [7] |
| Furan-1,3,4-oxadiazole derivative (2l) | Antibacterial (S. aureus, E. coli) | MIC = 15 µg/mL | [7] |
| Benzofuran-oxadiazole hybrid (5d) | Anticancer (A549 Lung Cancer) | IC₅₀ = 6.3 ± 0.7 µM | [4] |
| Furan-thiadiazolyl-oxadiazole derivatives | Anticancer (HepG-2) | IC₅₀ values near doxorubicin | [5][8] |
IV. Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in many pharmaceuticals. While a direct reaction of this compound to form pyrazoles is not commonly reported, a multi-step synthesis via a furan-2,3-dione intermediate is a feasible approach.
Conceptual Workflow for Pyrazole Synthesis
Caption: Conceptual pathway for the synthesis of Pyrazole derivatives from this compound.
Experimental Protocol: Synthesis of Pyrazole-3-carboxylic acid hydrazides from Furan-2,3-dione [9][10]
Note: This protocol starts from a furan-2,3-dione, which can be synthesized from furan derivatives.
-
Reaction Setup: In a suitable solvent such as refluxing benzene, dissolve the furan-2,3-dione (1.0 eq).[11]
-
Addition of Hydrazine: Add the desired arylhydrazine (1.0 eq) to the solution.
-
Reaction Conditions: The condensation reaction proceeds to yield the corresponding pyrazole-3-hydrazide.[11]
-
Work-up and Purification: The product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Table 3: Biological Activity of Pyrazole Derivatives
| Compound | Target/Assay | Activity | Reference |
| Pyrazole-based heterocycles | Antiviral (Avian Influenza HPAI-H5N1) | Showed potential as antiviral agents | [12] |
| Pyrazole-based heterocycles | Antibacterial (S. aureus, Haemophilus) | Potent inhibition | [12] |
| Pyrazole-based heterocycles | Antifungal (C. albicans) | Potent inhibition | [12] |
V. Signaling Pathway Inhibition
Certain heterocyclic compounds derived from furan precursors have been shown to inhibit key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by Pyridazinone derivatives.
Conclusion: this compound is a cost-effective and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. The protocols and data presented herein demonstrate the utility of this precursor in generating molecular diversity for drug discovery and development programs. The straightforward conversion of this compound to key intermediates like furan-2-carbohydrazide opens up avenues for the synthesis of numerous pyridazinone, oxadiazole, and pyrazole derivatives with potential therapeutic applications. Further exploration of the chemical space accessible from this compound is warranted to uncover novel bioactive molecules.
References
- 1. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. imtm.cz [imtm.cz]
- 11. jchemrev.com [jchemrev.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-Furoate Synthesis
Welcome to the technical support center for the synthesis of methyl 2-furoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a classic method involving the reaction of 2-furoic acid with methanol in the presence of an acid catalyst.[1][2] Common catalysts include concentrated sulfuric acid, hydrochloric acid, and solid acid catalysts.[1][2]
-
Oxidative Esterification of Furfural: This method synthesizes this compound directly from furfural and methanol.[3][4][5] It often employs catalysts like supported gold nanoparticles or other metal complexes and can be performed under mild conditions.[4][5]
-
From Furfuryl Alcohol: this compound can also be synthesized from furfuryl alcohol.[6]
Q2: What is a typical yield for this compound synthesis?
A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions.
-
Fischer-Speier Esterification: Yields can be high, often exceeding 80%. For example, using sodium hydrogen sulfate as a catalyst can achieve an esterification rate of 82.5%.[7]
-
Oxidative Esterification of Furfural: This method can also provide high yields. With a supported nano-gold catalyst, a furfural conversion rate of 92.98% and a this compound selectivity of 98.72% have been reported.[5] A catalyst-free microwave-assisted method has achieved 100% conversion with up to 80% selectivity.[3]
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The primary side reactions depend on the starting materials and conditions:
-
From 2-Furoic Acid (Fischer Esterification): Incomplete esterification is the main issue. If using a strong acid catalyst like concentrated sulfuric acid, charring or decomposition of the furan ring can occur, especially at high temperatures.[5]
-
From Furfural (Oxidative Esterification): Several byproducts can form, including 2-furoic acid (from oxidation of furfural), 2(5H)-furanone (from Baeyer-Villiger oxidation), and 2-furaldehyde dimethyl acetal.[3]
Q4: How can I purify the final this compound product?
A4: Purification typically involves several steps:
-
Neutralization: If an acid catalyst is used, the reaction mixture should be cooled and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid.[1]
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or benzene.[6][7]
-
Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate.[6]
-
Distillation: The final purification is usually achieved by distillation under reduced pressure.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete Reaction (Fischer Esterification): The equilibrium may not be shifted sufficiently towards the product. | - Increase the molar excess of methanol.[8] - Use a more efficient water removal technique, such as a Dean-Stark apparatus or molecular sieves.[9] - Increase the reaction time or temperature (monitor for degradation). - Consider using a more active catalyst. |
| Catalyst Deactivation/Insufficiency: The catalyst may have lost activity or an insufficient amount was used. | - Use fresh catalyst. - Increase the catalyst loading. For solid acid catalysts, ensure proper activation. | |
| Side Reactions (Oxidative Esterification): Formation of byproducts like 2-furoic acid or 2(5H)-furanone. | - Optimize the reaction temperature; higher temperatures can decrease selectivity.[3] - Adjust the molar ratio of reactants (e.g., increasing the alcohol amount can improve selectivity).[3] - Select a more selective catalyst. Gold-based catalysts have shown high selectivity.[4] | |
| Dark-colored Product | Degradation of Furan Ring: Strong acids (like H₂SO₄) and high temperatures can cause decomposition. | - Use a milder acid catalyst (e.g., solid acid catalysts like tungstophosphoric acid/zirconia).[2] - Perform the reaction at a lower temperature for a longer duration. - Ensure the starting materials are pure. |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction has not gone to completion. | - Extend the reaction time. - See "Low Yield" solutions for driving the reaction equilibrium. |
| Inefficient Purification: The purification process is not effectively removing the starting material. | - Improve the efficiency of the extraction and washing steps. - Ensure the distillation is performed carefully to separate components with different boiling points. | |
| Product Contaminated with Byproducts | Non-selective Reaction Conditions: The reaction conditions favor the formation of side products. | - Optimize reaction parameters (temperature, pressure, reactant ratios). - Choose a more selective catalyst system. |
| Inefficient Purification: The purification process is not effectively removing the byproducts. | - Use fractional distillation for better separation. - Consider column chromatography for high-purity applications. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-Furoic Acid
This protocol is a standard method for producing this compound from 2-furoic acid.
Materials:
-
2-Furoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Chloride (NaCl) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Dissolve 2-furoic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours (e.g., 4 hours).[1] The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[7]
Protocol 2: Oxidative Esterification of Furfural using a Gold Catalyst
This protocol describes a method for synthesizing this compound from furfural.
Materials:
-
Furfural
-
Methanol
-
Supported nano-gold catalyst
-
Potassium Carbonate (K₂CO₃)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve furfural (e.g., 0.2 g) in methanol (e.g., 15 mL).[5]
-
Add the supported nano-gold catalyst (e.g., 0.05 g) and potassium carbonate as a co-catalyst (e.g., 0.05 g).[5]
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 0.3 MPa).[5]
-
Heat the mixture to the reaction temperature (e.g., 140°C) with stirring (e.g., 120 rpm) for a specified time (e.g., 4 hours).[5]
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst by filtration.
-
The product in the filtrate can be analyzed and purified by standard methods such as gas chromatography and distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Caption: Troubleshooting logic for low yield or impure this compound.
References
- 1. Page loading... [guidechem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 2-Furoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-furoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through two main routes:
-
Fischer Esterification of 2-Furoic Acid: This is a classic method involving the reaction of 2-furoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. The reaction is reversible, and water is formed as a byproduct.[1][2]
-
Oxidative Esterification of Furfural: This method involves the direct conversion of furfural to this compound in the presence of an oxidizing agent and a suitable catalyst, often using methanol as both the solvent and the reactant.[3]
Q2: What are the primary side reactions to be aware of during the Fischer esterification of 2-furoic acid?
A2: The main side reactions during the Fischer esterification of 2-furoic acid are:
-
Acid-Catalyzed Furan Ring-Opening: The furan ring is susceptible to degradation under strongly acidic conditions. The process begins with the protonation of the furan ring, followed by a nucleophilic attack from water, which can lead to the formation of 1,4-dicarbonyl compounds.
-
Acid-Catalyzed Polymerization: Furan derivatives can undergo polymerization in the presence of strong acids, leading to the formation of dark-colored, insoluble byproducts.[4] This is particularly problematic if water is present in the reaction mixture.
-
Incomplete Reaction and Hydrolysis: Fischer esterification is an equilibrium reaction. The water produced during the reaction can hydrolyze the this compound product back to 2-furoic acid, thus limiting the final yield.[1]
Q3: My reaction mixture is turning dark brown/black. What is the likely cause?
A3: A dark brown or black reaction mixture is a strong indication of acid-catalyzed polymerization of the furan ring.[4] This is often exacerbated by high temperatures and the presence of strong acids.
Q4: How can I improve the yield of my Fischer esterification reaction?
A4: To improve the yield of this compound, you can:
-
Use an Excess of Methanol: Using methanol as the solvent ensures a large excess, which helps to shift the equilibrium towards the product side.[5]
-
Remove Water: Employing a Dean-Stark apparatus to remove water as it is formed can significantly drive the reaction to completion.[5]
-
Optimize Catalyst and Temperature: Use the mildest effective acidic conditions (e.g., a solid acid catalyst instead of concentrated sulfuric acid) and the lowest practical temperature to minimize side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a large excess of methanol. - Remove water using a Dean-Stark trap. - Increase reaction time. |
| Hydrolysis of the product. | - Ensure anhydrous conditions. - Remove water as it forms. | |
| Furan ring degradation. | - Use milder acid catalysts (e.g., p-toluenesulfonic acid, solid acid catalysts). - Lower the reaction temperature. - Minimize reaction time. | |
| Dark Brown or Black Reaction Mixture | Polymerization of the furan ring. | - Use less harsh acidic conditions. - Lower the reaction temperature. - Ensure the absence of water. - Consider using a less polar solvent if compatible with the reaction. |
| Presence of Unreacted 2-Furoic Acid in Product | Incomplete reaction. | - See solutions for "Low Yield". |
| Hydrolysis during workup. | - Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to acidic aqueous conditions. | |
| Formation of Unknown Impurities | Furan ring-opening products. | - Analyze byproducts using GC-MS to identify their structures. - Employ milder reaction conditions to prevent ring degradation. |
Data Presentation
Table 1: Comparison of Catalysts for the Oxidative Esterification of Furfural to this compound.
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Au/ZrO₂ | 120 | 1.5 | 100 | 100 | 100 | [3] |
| Au/FH | 140 | 4 | >99 | 98.7 | 91.8 | [3] |
| CoₓOᵧ-N@C | - | - | - | - | High | [3] |
Note: This table presents data for the synthesis from furfural, as detailed quantitative data for side products in the Fischer esterification of 2-furoic acid is less commonly reported in a comparative format.
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Furoic Acid with Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid (1 equivalent).
-
Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Protocol 2: Oxidative Esterification of Furfural using a Gold Catalyst
-
Reaction Setup: In a high-pressure reactor, add the gold-supported catalyst (e.g., Au/ZrO₂).
-
Reagent Addition: Add furfural (1 equivalent) and methanol.
-
Reaction: Pressurize the reactor with oxygen and heat to the desired temperature (e.g., 120 °C). Stir the reaction mixture for the specified time (e.g., 1.5 hours).[3]
-
Workup: After cooling and depressurizing the reactor, filter the catalyst.
-
Purification: The filtrate containing this compound can be purified by distillation.
Visualizations
References
Technical Support Center: Purification of Crude Methyl 2-Furoate by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude methyl 2-furoate by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound after synthesis?
A1: Common impurities depend on the synthetic method, but often include:
-
Unreacted starting materials: 2-furoic acid and methanol.
-
Catalyst: Typically a strong acid like sulfuric acid used in Fischer esterification.
-
Water: Formed during the esterification reaction.
-
Side products: Including potential oligomers or degradation products of the furan ring.[1]
-
Solvent residues: From the reaction or work-up steps.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: this compound has a relatively high boiling point at atmospheric pressure (approximately 181°C). Distillation at this temperature can lead to thermal decomposition, as furan derivatives are often thermally labile.[1] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, which minimizes the risk of degradation and polymerization.
Q3: My purified this compound is colored (yellow to brown). What is the cause and is it a significant issue?
A3: Color formation is a common issue with furan compounds and can be caused by:
-
Oxidation: Furan rings can be susceptible to air oxidation, which can produce colored impurities.
-
Acid-catalyzed decomposition/polymerization: Trace amounts of acid catalyst remaining in the crude product can lead to degradation and the formation of colored polymers, especially upon heating.[1]
-
Thermal stress: Even under vacuum, prolonged heating can cause some degradation.
While a slight yellow tinge may not indicate significant impurity, a dark brown color suggests a higher level of decomposition products. The purity should be assessed by analytical methods such as GC-MS or NMR.
Q4: What is a typical yield and purity for the distillation of this compound?
A4: While the overall yield of the synthesis can vary, a properly executed vacuum distillation of crude this compound should result in a high purity product, typically >98%. The yield from the distillation step itself is highly dependent on the purity of the crude material but can be expected to be in the range of 65-85%. For example, a similar procedure for methyl 3-methyl-2-furoate reports a yield of 65-70% from the distillation step.[2]
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
| Appearance | Colorless to pale yellow liquid[3] |
| Density | ~1.179 g/mL at 25°C |
| Refractive Index | ~1.487 at 20°C |
Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 181 |
| 60 | 178-180 |
| 20 | 81-82 |
| 8 | 72-78 (for methyl 3-methyl-2-furoate)[2] |
| 0.75 | 146-148 |
Experimental Protocols
Pre-Distillation Work-up of Crude this compound
This protocol assumes the crude product is in an organic solvent after a typical Fischer esterification reaction.
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst). Check that the aqueous layer is basic.
-
Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.[2]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.
-
Degassing: Before distillation, it is advisable to degas the crude oil under a gentle vacuum for a short period to remove any remaining volatile solvents.
Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and free of cracks. Use greased joints to ensure a good seal.
-
Place the crude this compound and a magnetic stir bar into a round-bottom flask (the distillation pot). Do not fill the flask more than two-thirds full.
-
Use a Claisen adapter to prevent bumping of the liquid into the condenser.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the vacuum adapter to a vacuum trap, which is then connected to the vacuum source (e.g., a vacuum pump).
-
-
Distillation Procedure:
-
Begin stirring the crude this compound.
-
Slowly apply the vacuum. The pressure should stabilize at the desired level.
-
Once a stable vacuum is achieved, begin to gently heat the distillation pot using a heating mantle.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature of the vapor stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the temperature either begins to drop or rise sharply, indicating that the product has been distilled or that higher-boiling impurities are beginning to distill.
-
Stop the distillation by removing the heat source first, allowing the apparatus to cool, and then slowly re-introducing air into the system before turning off the vacuum pump. Do not distill to dryness.
-
Troubleshooting Guides
Common Distillation Problems and Solutions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Product Distilling at Expected Temperature/Pressure | 1. Leak in the system.2. Inaccurate pressure reading.3. Thermometer placed incorrectly. | 1. Check all joints and connections for leaks. Re-grease if necessary.2. Verify the manometer is functioning correctly.3. Ensure the thermometer bulb is positioned correctly. |
| Bumping/Uncontrolled Boiling | 1. Heating too rapidly.2. Inefficient stirring.3. No boiling chips or stir bar used. | 1. Reduce the heating rate.2. Ensure the stir bar is spinning adequately.3. Always use a magnetic stir bar for vacuum distillation (boiling chips are ineffective under vacuum). |
| Product is Darkening or Polymerizing in the Distillation Flask | 1. Distillation temperature is too high (pressure not low enough).2. Presence of residual acid or base catalyst.3. Prolonged heating. | 1. Use a better vacuum source to further lower the boiling point.2. Ensure the pre-distillation work-up was thorough.3. Distill as quickly as possible without compromising separation. Consider adding a polymerization inhibitor like BHT if the problem persists.[1] |
| Low Yield of Distilled Product | 1. Polymerization in the flask or condenser.2. Inefficient condensation.3. Hold-up in the distillation column. | 1. See "Product is Darkening" above.2. Check that the cooling water is flowing through the condenser at a sufficient rate.3. For small-scale distillations, consider using a short-path distillation apparatus. |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of crude this compound.
Troubleshooting Logic for Distillation Issues
Caption: Troubleshooting decision tree for this compound distillation.
References
Technical Support Center: Scaling Up Methyl 2-Furoate Production
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for addressing challenges encountered during the scale-up of methyl 2-furoate production. It includes frequently asked questions, detailed troubleshooting guides, comparative data on synthesis methods, experimental protocols, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound (also known as methyl furan-2-carboxylate) is a biomass-derived fine chemical.[1] It is an important synthetic fragrance used in food, beverage, tobacco, and cosmetic industries.[1][2] Additionally, it serves as a chemical intermediate in the synthesis of various heterocyclic compounds and bioactive molecules with potential applications in drug discovery.[2][3][4]
Q2: What are the main synthesis routes for producing this compound? The most common methods start from furfural, a platform chemical derived from lignocellulosic biomass.[5][6] The primary routes include:
-
One-Step Oxidative Esterification: Furfural is directly converted to this compound in the presence of methanol, an oxidant (like O₂ or H₂O₂), and a catalyst.[1][7] Supported gold nanoparticles (e.g., Au/CeO₂, Au/ZrO₂) are highly effective for this process.[5][8]
-
Two-Step Synthesis via Furoic Acid: This involves the oxidation of furfural to 2-furoic acid, followed by the esterification of the acid with methanol, typically under acidic conditions.[2][4]
Q3: What are the most significant challenges when scaling up this compound production? Scaling up production from the lab bench to industrial levels introduces several challenges. Key issues include catalyst deactivation, the formation of side products that complicate purification, ensuring process safety with exothermic reactions, and the economic viability related to catalyst and reagent costs.[5][9][10][11]
Q4: Are there "green" or more sustainable methods for its production? Yes. A significant focus of modern research is on developing more sustainable processes. This includes the use of heterogeneous catalysts that are stable and easily recoverable, minimizing waste.[5] Base-free reaction systems are particularly advantageous as they avoid the need for subsequent neutralization steps and can reduce the formation of byproducts, making the process more economically and environmentally sound.[5][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Product Yield or Poor Selectivity
| Possible Causes | Suggested Solutions & Troubleshooting Steps |
| Catalyst Inactivity or Deactivation: The catalyst may be poisoned, or the active sites may be blocked by byproducts (coking). Leaching of the active metal can also occur.[10] | Verify Catalyst Performance: Test the catalyst on a small, controlled scale with fresh reagents. Catalyst Regeneration: Investigate regeneration procedures such as calcination to remove adsorbed species. Select a Robust Catalyst: Consider catalysts with strong support interaction (e.g., Au/CeO₂, Au/ZrO₂) known for better stability and reusability.[5] |
| Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the scaled-up process. High temperatures can favor side reactions and decrease selectivity.[6] | Optimize Parameters: Systematically vary temperature, pressure, and reaction time. An increase in temperature often increases conversion but may reduce selectivity.[6] Ensure Proper Mixing: Inadequate agitation at larger scales can lead to poor mass transfer and localized temperature gradients, affecting reaction rates and selectivity. |
| Undesirable Side Reactions: The presence of a base can promote the Cannizzaro reaction, producing furoic acid and furfuryl alcohol.[10] Other byproducts like acetals or humins (polymeric materials) can also form.[5][12] | Control pH: Implement a base-free catalytic system to suppress the Cannizzaro reaction.[5][12] Limit Water Content: Use anhydrous solvents and reagents where possible to minimize hydrolysis and other water-related side reactions. |
| Reagent Stoichiometry: An incorrect molar ratio of furfural to methanol or oxidant can limit the reaction or promote byproduct formation. | Adjust Molar Ratios: Increasing the amount of methanol can significantly improve the selectivity towards this compound.[6] However, this may complicate downstream solvent recovery. |
Issue 2: Catalyst Deactivation and Difficult Recovery
| Possible Causes | Suggested Solutions & Troubleshooting Steps |
| Formation of Humins: Acidic or basic conditions can lead to the degradation and polymerization of furfural into tar-like substances (humins) that coat the catalyst surface.[9] | Maintain Controlled pH: Operating under neutral or mildly acidic conditions can significantly reduce humin formation.[12] Lower Reaction Temperature: High temperatures can accelerate humin formation. |
| Leaching of Active Metal: The active catalytic species (e.g., gold, palladium) may leach from the support into the reaction medium, leading to a loss of activity and product contamination.[10] | Improve Catalyst Support: Utilize supports that strongly anchor the metal nanoparticles. Optimize Reaction Conditions: Avoid harsh pH or excessively high temperatures that can promote leaching. |
| Difficult Separation at Scale: Filtering fine catalyst powders from large volumes of reaction mixture can be inefficient and lead to catalyst loss. | Consider Catalyst Formulation: Use pelletized or structured catalysts suitable for fixed-bed reactors to simplify separation in continuous processes. Evaluate Filtration Methods: Test different filtration technologies (e.g., cross-flow filtration) suitable for the catalyst particle size and process scale. |
Issue 3: Challenges in Product Purification
| Possible Causes | Suggested Solutions & Troubleshooting Steps |
| Presence of Close-Boiling Impurities: Byproducts such as furfuryl alcohol or acetals may have boiling points close to this compound, making separation by distillation difficult.[5] | Optimize Distillation: Use fractional distillation with a high-efficiency column under vacuum to lower boiling points and prevent thermal degradation. Pre-treatment: Consider a chemical wash step to remove acidic (furoic acid) or basic impurities before distillation. |
| Thermal Degradation: this compound or residual starting materials can degrade at high temperatures during distillation, especially if traces of acid or base catalyst remain.[13] | Neutralize Before Distillation: Ensure the crude product is neutralized and washed to remove any residual catalyst. Use Low-Temperature Distillation: Perform distillation under reduced pressure to minimize the required temperature. |
| Emulsion Formation: During aqueous work-up to remove catalysts or salts, stable emulsions can form, complicating phase separation and leading to product loss.[13] | Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution to help break emulsions. Solvent Selection: Experiment with different extraction solvents to find one that minimizes emulsion formation. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes performance data for various catalytic systems used in the one-step oxidative esterification of furfural to this compound.
| Catalyst | Temperature (°C) | Pressure (O₂) | Time (h) | Furfural Conversion (%) | This compound Selectivity (%) | Reference |
| Supported Nano-Gold | 140 | 0.3 MPa | 4 | 92.98 | 98.72 | [1] |
| Au/ZrO₂ | 120 | 6 bar | 1.5 | 100 | 100 | [5] |
| Au/TiO₂ | 120 | 6 bar | 4 | ~95 | ~98 | [5] |
| Au/CeO₂ | Not Specified | Not Specified | Not Specified | High Conversion | High Selectivity | [5] |
| Catalyst-Free (Microwave) | 120 | N/A | 2 | 100 | 69 | [6] |
Experimental Protocols
Protocol 1: Oxidative Esterification with a Supported Gold Catalyst
This protocol is based on the method described for supported nano-gold catalysts.[1]
-
Reactor Setup: Charge a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller.
-
Reagent Addition: Add 0.2 g of furfural, 15 mL of methanol, 0.05 g of the supported gold catalyst (e.g., Au/FeₓOᵧ-hydroxyapatite), and 0.05 g of potassium carbonate (as a base promoter).
-
Reaction Conditions: Seal the reactor and purge it with oxygen. Pressurize the reactor to 0.3 MPa with oxygen. Heat the mixture to 140°C while stirring at 120 rpm.
-
Reaction Monitoring: Maintain the reaction for 4 hours. The progress can be monitored by taking samples periodically and analyzing them via Gas Chromatography (GC).
-
Work-up: After cooling the reactor to room temperature and venting the pressure, separate the catalyst by filtration or centrifugation. The liquid product can be analyzed directly or purified further.
Protocol 2: Two-Step Synthesis via Furoic Acid Esterification
This protocol is based on the traditional synthesis route involving the preparation and subsequent esterification of furoic acid.[2]
Step A: Preparation of 2-Furoic Acid from Furfural
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, place 40 mL of freshly distilled furfural.
-
Cannizzaro Reaction: Slowly add a 50% NaOH solution while stirring. Control the addition rate to manage the exothermic reaction. After addition is complete, continue stirring at room temperature for 1 hour.
-
Extraction: Add water to dissolve the sodium furoate salt. Extract the mixture three times with 25 mL of benzene or another suitable organic solvent to remove the co-produced furfuryl alcohol.
-
Acidification & Isolation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly acidify with dilute hydrochloric acid to a pH of 2-3. The 2-furoic acid will precipitate.
-
Purification: Collect the crude product by filtration, wash with a small amount of cold water, and recrystallize from hot water to obtain colorless needle-shaped crystals.
Step B: Esterification of 2-Furoic Acid
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser, add 15 g of the dried 2-furoic acid, an appropriate molar excess of methanol (e.g., 24 mL), and a catalytic amount of a strong acid like sodium hydrogen sulfate (NaHSO₄·H₂O, e.g., 0.1 g).[2]
-
Reaction: Heat the mixture to reflux and maintain for approximately 150 minutes.
-
Work-up: After cooling, pour the reaction mixture into 40 mL of water and stir. Extract the this compound with a suitable organic solvent.
-
Purification: Wash the organic layer with a saturated sodium carbonate solution to remove unreacted acid, followed by a wash with saturated brine until neutral. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent. The final product can be purified by vacuum distillation.[2]
Visualizations
The following diagrams illustrate key workflows and relationships in the production of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound 98 611-13-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 10. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
- 11. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Furfural Oxidation to Methyl 2-Furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidative esterification of furfural to methyl 2-furoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Furfural
-
Question: My reaction shows very low or no conversion of the furfural starting material. What are the likely causes and how can I fix it?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or reagents.
-
Catalyst Inactivity: The catalyst may be inactive or poisoned. For heterogeneous catalysts, particularly gold-based ones, ensure proper preparation, activation, and storage. The size of gold nanoparticles is critical for activity; particles larger than 4-5 nm can lead to poor performance.[1] For homogeneous catalysts, verify the correct composition and purity.
-
Insufficient Oxygen/Oxidant: This reaction requires an oxidant, typically molecular oxygen or air.[1][2] Ensure a proper supply of the oxidant to the reaction mixture. Check for leaks in the reactor system if operating under pressure. If using a chemical oxidant like hydrogen peroxide, confirm its concentration and freshness.
-
Suboptimal Temperature: The reaction is temperature-dependent.[1][3] While some systems work at room temperature, many require elevated temperatures (e.g., 120-140°C) to achieve good conversion rates.[1][3] Consult literature for the optimal temperature range for your specific catalytic system.
-
Inadequate Mixing: Proper mixing is crucial, especially in heterogeneous catalysis, to ensure good contact between the reactants, catalyst, and oxidant. Increase the stirring speed to rule out mass transfer limitations.
-
Issue 2: Low Selectivity to this compound (High Byproduct Formation)
-
Question: I am getting good furfural conversion, but the yield of this compound is low due to the formation of other products. How can I improve selectivity?
-
Answer: Poor selectivity is a common issue, often resulting in the formation of acetals, 2-furoic acid, or other undesired byproducts.[1][3]
-
Acetal Formation: The primary byproduct is often the dimethyl acetal of furfural, formed by the reaction of furfural with two molecules of methanol.[1][3] This is particularly prevalent in the absence of an effective oxidation catalyst or when using catalyst supports that favor acetal formation.[1] The presence of a gold active phase is crucial to steer the reaction towards the desired furoate.[1]
-
2-Furoic Acid Formation: If water is present in the reaction mixture, the oxidation of furfural can lead to the formation of 2-furoic acid instead of the ester.[3][4] Ensure the use of dry methanol and minimize atmospheric moisture ingress.
-
Role of a Base: The presence of a base (e.g., K₂CO₃, NaOCH₃) can significantly enhance both conversion and selectivity in many catalytic systems.[1] However, its use can make the process less environmentally friendly and may require a subsequent neutralization step.[1][5] Base-free conditions have been developed, often requiring higher temperatures and pressures.[1]
-
Oxidant Concentration: An excess of the oxidizing agent can lead to over-oxidation and the formation of undesired byproducts like 2(5H)-furanone.[3] Optimizing the furfural-to-oxidant molar ratio is important for maximizing selectivity.[3]
-
Issue 3: Catalyst Deactivation and Reusability Problems
-
Question: My heterogeneous catalyst works well for the first run, but its activity drops significantly in subsequent cycles. What could be the cause and how can I improve its stability?
-
Answer: Catalyst deactivation is a key challenge in heterogeneous catalysis and can be caused by several factors:
-
Sintering of Metal Nanoparticles: At high temperatures, small metal nanoparticles can agglomerate into larger, less active particles. This is a common issue for gold catalysts.[2]
-
Leaching of Active Species: The active metal component may leach from the support into the reaction medium, leading to a loss of activity.[2][6]
-
Fouling by Reaction Intermediates or Products: Adsorption of starting materials, intermediates, or products onto the catalyst surface can block active sites.[6]
-
Changes in Support Structure: The physical and chemical properties of the catalyst support can change under reaction conditions.[2]
To improve reusability, consider catalyst regeneration procedures such as calcination or washing with appropriate solvents between cycles. The choice of a stable support material is also critical.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the oxidation of furfural to this compound?
A1: Gold-based heterogeneous catalysts are highly effective and widely studied for this reaction.[1][2] Catalysts such as Au/TiO₂, Au/ZrO₂, and Au/CeO₂ have shown excellent activity and selectivity.[1][7] Other metals like palladium and cobalt have also been investigated.[7][8] Additionally, catalyst-free methods using microwave irradiation and an oxidant like hydrogen peroxide have been explored.[3]
Q2: Is a base necessary for this reaction?
A2: While not strictly necessary in all cases, the addition of a base like potassium carbonate (K₂CO₃) or sodium methoxide (NaOCH₃) often improves the reaction rate and selectivity to this compound.[1] However, base-free systems are being developed to create a more environmentally friendly and economically viable process.[1][2]
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary depending on the catalytic system.
-
Temperature: Ranges from room temperature (22°C) to 140°C.[1][3]
-
Pressure: Can be performed at atmospheric pressure (1 bar) or under elevated pressures of oxygen or air (e.g., 6 bar).[1]
-
Solvent: Methanol serves as both the solvent and the reactant for esterification.[1][3]
-
Oxidant: Molecular oxygen, air, or hydrogen peroxide are commonly used.[1][3]
Q4: What are the main side reactions to be aware of?
A4: The primary side reactions include:
-
Formation of 2-furaldehyde dimethyl acetal from the reaction of furfural with methanol.[1][3]
-
Oxidation of furfural to 2-furoic acid, especially in the presence of water.[3]
-
Baeyer-Villiger oxidation leading to the formation of 2(5H)-furanone.[3]
-
The Cannizzaro reaction, a disproportionation of furfural to furoic acid and furfuryl alcohol, can occur in the presence of a base.[9][10]
Data Presentation
Table 1: Comparison of Catalytic Systems for Furfural Oxidation to this compound
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Base | Furfural Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| Au/TiO₂ | 22 | 1 (O₂) | 10-12 | NaOCH₃ | 100 | - | - | [1] |
| Au/ZrO₂ | 120 | 6 (O₂) | 1.5 | None | 100 | 100 | 100 | [1] |
| Au/CeO₂ | 120 | - | - | None | 100 | 100 | 100 | [1][7] |
| Au/FeₓOᵧ-hydroxyapatite | 140 | 3 (O₂) | 4 | K₂CO₃ | >98 | 91.8 | 98.7 | [1] |
| CoₓOᵧ-N@C | - | - | - | Base | High | High | - | [1] |
| Catalyst-free (Microwave) | 120 | - | 2 | None | 100 | 69 | 69 | [3] |
Experimental Protocols
General Procedure for Heterogeneous Catalytic Oxidation of Furfural
-
Reactor Setup: A batch reactor (e.g., a stainless steel autoclave) equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is typically used.
-
Charging the Reactor: The reactor is charged with the furfural substrate, methanol (as both solvent and reactant), and the heterogeneous catalyst.
-
Sealing and Purging: The reactor is sealed and purged several times with the oxidant gas (e.g., O₂ or air) to remove any inert gases.
-
Pressurization and Heating: The reactor is pressurized to the desired pressure with the oxidant and heated to the set reaction temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Cooling and Depressurization: After the desired reaction time, the reactor is cooled to room temperature, and the excess gas is carefully vented.
-
Product Isolation and Analysis: The catalyst is separated from the reaction mixture by filtration or centrifugation. The liquid phase is then analyzed to determine the conversion of furfural and the yield of this compound. The product can be purified by distillation.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in furfural oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shokubai.org [shokubai.org]
- 9. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Methyl 2-Furoate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-furoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Rapid Loss of Catalytic Activity in Early Cycles
Q1: My catalyst shows a significant drop in conversion and selectivity for this compound within the first few reaction cycles. What are the likely causes and how can I troubleshoot this?
A1: A rapid decrease in catalytic performance early on often points to mechanical or severe chemical issues. The primary causes can be categorized as follows:
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Catalyst Poisoning: The feedstock may contain impurities that strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Common poisons in biomass-derived feedstocks include sulfur and nitrogen compounds.[1][2] Heavy metals can also act as poisons.
-
Coking/Fouling: The high reactivity of furfural and intermediate products can lead to the formation of heavy organic molecules (polymers or oligomers) that deposit on the catalyst surface and within its pores, physically blocking active sites.[1][3][4] This is a very common deactivation mechanism in biomass conversion.
-
Leaching of Active Phase: The active metal components of the catalyst may be dissolving into the reaction medium. This is more common with supported catalysts where the interaction between the metal and the support is weak.
Troubleshooting Workflow:
References
Preventing polymerization of furan derivatives during reaction
Welcome to the Technical Support Center for Furan Derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of furan and its derivatives during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of furan derivative polymerization during a reaction?
A1: The polymerization of furan and its derivatives is a common issue and can be initiated by several factors:
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Acid Catalysis: Furan rings are highly susceptible to acid-catalyzed polymerization.[1][2] The presence of even trace amounts of Brønsted or Lewis acids can lead to rapid darkening of the reaction mixture and the formation of insoluble polymeric material.[1]
-
Radical Formation: Exposure to atmospheric oxygen can lead to the formation of peroxides in furan, which can initiate radical polymerization.[1][2] High temperatures and UV light can also be sources of radicals.[1]
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Elevated Temperatures: High reaction temperatures can accelerate the rate of both acid-catalyzed and radical polymerization.[1]
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Dienophile Homopolymerization: In Diels-Alder reactions, dienophiles like maleimide can undergo homopolymerization, especially at elevated temperatures.[3]
Q2: My reaction mixture turned dark brown/black and a precipitate formed. What happened?
A2: This is a classic indication of significant polymerization of your furan derivative.[1] The dark color and insoluble nature of the precipitate are characteristic of furan polymers. The most likely causes are acid contamination, radical initiation, or excessive heat.
Q3: How can I purify furan to prevent polymerization in my reaction?
A3: It is highly recommended to use freshly distilled furan to remove peroxides that can initiate radical polymerization.[1] Storing purified furan under an inert atmosphere, in a dark and cool place, is also crucial. For longer-term storage, the addition of a radical inhibitor is advisable.[1][2]
Q4: Are there any recommended inhibitors or stabilizers to prevent polymerization?
A4: Yes, several inhibitors can be used depending on the reaction conditions:
-
Radical Inhibitors: Butylated hydroxytoluene (BHT) and hydroquinone are effective radical scavengers and are often added during distillation or storage.[2]
-
Phenylenediamines: For furfural and its derivatives, dialkylphenylenediamines have been shown to inhibit oxidation and polymerization.[4]
Q5: How does the choice of solvent affect furan polymerization?
A5: The solvent can play a significant role. For instance, in acid-catalyzed reactions, using alcohols like methanol instead of water has been shown to suppress furan polymerization.[5][6] Dimethyl sulfoxide (DMSO) has also been noted to effectively suppress this side reaction.[5]
Troubleshooting Guides
Issue 1: Rapid Darkening of Reaction Mixture and Formation of Insoluble Precipitate
| Potential Cause | Troubleshooting Steps |
| Acid Contamination | Ensure all glassware is thoroughly cleaned, dried, and if necessary, rinsed with a dilute base followed by distilled water.[1] Use freshly opened or purified reagents to avoid acidic impurities.[1] For purification of acid-sensitive furan compounds, consider using neutral or basic alumina for chromatography instead of acidic silica gel.[2] |
| Radical Formation | Use freshly distilled furan to remove any peroxides.[1] Before adding reagents, purge the reaction vessel with an inert gas like nitrogen or argon.[1] Consider adding a radical inhibitor such as BHT (0.1 mol%).[2] |
| High Reaction Temperature | Conduct the reaction at the lowest effective temperature.[1] If the reaction is exothermic, ensure efficient cooling and add reagents slowly.[1] |
Issue 2: Low Yield in Diels-Alder Reactions Involving Furan Derivatives
| Potential Cause | Troubleshooting Steps |
| Dienophile Homopolymerization | Lower the reaction temperature, as high temperatures promote the homopolymerization of dienophiles like maleimides.[3] |
| Reversibility of the Reaction | The Diels-Alder reaction with furan is often reversible.[3] Lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.[3] Monitor the reaction progress to find the optimal time and temperature for your desired isomer. |
| Unfavorable Stoichiometry | An excess of the furan component can help to drive the desired Diels-Alder reaction and reduce the concentration of the dienophile available for homopolymerization.[3] |
Quantitative Data Summary
Table 1: Effect of Solvent on Furan Conversion and Polymerization
| Solvent | Temperature (°C) | Furan Conversion (%) | Benzofuran Yield (%) | Insoluble Polymer Yield (%) |
| Water | 190 | 98.2 | 0.8 | 65.7 |
| Methanol | 190 | 95.1 | 35.2 | 10.5 |
| Ethanol | 190 | 93.5 | 30.1 | 12.8 |
| 1-Propanol | 190 | 91.2 | 28.5 | 15.3 |
| DMSO | 190 | 5.2 | 0.0 | 0.0 |
| Data adapted from a study on the acid-catalyzed conversion of furan to benzofuran, highlighting the suppression of polymerization in alcoholic solvents and DMSO compared to water.[5][6] |
Table 2: Common Radical Inhibitors for Furan Derivatives
| Inhibitor | Typical Concentration | Application |
| Butylated Hydroxytoluene (BHT) | 0.1 mol% | Distillation, Storage |
| Hydroquinone | ~0.1% | Storage |
| Dialkylphenylenediamines | Varies | Inhibition of furfural oxidation and polymerization |
| This table provides examples of common inhibitors and their general applications in preventing the polymerization of furan derivatives.[2][4] |
Experimental Protocols
Protocol 1: Purification of Furan by Distillation
Objective: To remove peroxides and other impurities from furan that can initiate polymerization.
Materials:
-
Furan (commercial grade)
-
Radical inhibitor (e.g., BHT)
-
Distillation apparatus
-
Heating mantle
-
Receiving flask cooled in an ice bath
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Add a small amount of a radical inhibitor, such as BHT (approximately 0.1 mol%), to the crude furan in the distillation flask.[2]
-
Set up the distillation apparatus. Ensure all glassware is dry.
-
Flush the entire system with an inert gas (nitrogen or argon).
-
Gently heat the distillation flask using a heating mantle.
-
Collect the furan fraction that distills at its boiling point (31.3 °C).
-
Store the purified furan in a dark bottle under an inert atmosphere and in a cool place.[1][2] Use the freshly distilled furan as soon as possible.[1]
Protocol 2: General Reaction Setup to Minimize Furan Polymerization
Objective: To provide a general workflow for setting up a chemical reaction involving furan derivatives while minimizing the risk of polymerization.
Methodology:
-
Glassware Preparation: Thoroughly clean and dry all glassware. For acid-sensitive reactions, consider rinsing with a dilute base, followed by distilled water, and then drying.[1]
-
Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove atmospheric oxygen.[1] Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation: Use freshly purified or opened reagents. If using furan, it is best to use it directly after distillation (see Protocol 1).
-
Temperature Control: Place the reaction vessel in a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired low temperature.
-
Reagent Addition: Add the furan derivative and other reagents to the reaction vessel under the inert atmosphere. If any reagents are particularly reactive or the reaction is exothermic, add them slowly and portion-wise to maintain temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR). Avoid unnecessarily long reaction times, especially at elevated temperatures.
-
Work-up: Upon completion, quench the reaction as required by the specific protocol. If an acid catalyst was used, a quench with a mild base (e.g., saturated sodium bicarbonate solution) is often necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Storage and handling guidelines for methyl 2-furoate to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of methyl 2-furoate to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure this compound?
A1: For long-term stability, pure this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Specific temperature recommendations for maintaining purity are detailed in the table below.
Q2: I've stored my this compound at room temperature for a few weeks. Is it still usable?
A2: While short periods at room temperature may not lead to significant degradation, long-term storage at ambient temperatures is not recommended due to the compound's potential for hydrolysis and degradation. For critical experiments, it is advisable to use a freshly opened vial or a sample that has been stored under recommended conditions. If you suspect degradation, you can perform a purity check using techniques like HPLC or GC-MS.
Q3: My this compound has developed a yellow or brownish tint. What does this indicate?
A3: A change in color from colorless to light yellow or brown can be an indicator of degradation. This may be due to exposure to air, light, or moisture, leading to the formation of impurities. It is recommended to discard the discolored product to avoid compromising experimental results.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is hydrolysis of the ester bond, which results in the formation of 2-furoic acid and methanol[1]. This reaction can be catalyzed by the presence of acids or bases.
Q5: What substances are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q6: How should I prepare stock solutions of this compound for my experiments?
A6: When preparing stock solutions, it is recommended to use a dry, inert solvent. For aqueous solutions, be aware that the presence of water can lead to hydrolysis over time. It is best practice to prepare fresh solutions for each experiment or store aliquots at low temperatures for a limited duration as specified in the stability data table.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected shelf life of this compound in both pure form and in solution.
| Form | Storage Temperature | Recommended Shelf Life |
| Pure Liquid | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In DMSO | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Caption: Troubleshooting workflow for issues with this compound.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for conducting a stability study of this compound under various environmental conditions.
1. Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions to determine its shelf life and identify potential degradation products.
2. Materials:
-
This compound (high purity, with certificate of analysis)
-
HPLC or GC grade solvents (e.g., acetonitrile, methanol, water)
-
Calibrated stability chambers with temperature and humidity control
-
Photostability chamber
-
Amber glass vials with inert caps
-
Analytical balance
-
HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)
3. Experimental Workflow:
Caption: Workflow for the stability assessment of this compound.
4. Procedure:
-
Sample Preparation: Aliquot pure this compound into amber glass vials, ensuring a tight seal with inert caps.
-
Initial Analysis (Time Zero): Perform an initial analysis on a subset of samples to establish the baseline purity, appearance, and chromatographic profile.
-
Storage: Place the vials in the respective stability chambers under the following conditions:
-
Long-Term: 4°C ± 2°C and -20°C ± 5°C.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
-
Time Points: Pull samples from each storage condition at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or clarity.
-
Purity: Determine the purity using a validated stability-indicating HPLC or GC method.
-
Degradation Products: Identify and quantify any degradation products, particularly 2-furoic acid.
-
-
Data Analysis: Plot the purity of this compound as a function of time for each storage condition. Use this data to determine the shelf life of the compound.
5. Analytical Method Considerations:
A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point for method development. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the method's ability to resolve degradation products from the main peak.
References
Technical Support Center: Troubleshooting Reactions with Methyl 2-Furoate
Welcome to the technical support center for reactions involving methyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their chemical syntheses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data tables for easy comparison, and visualizations to clarify complex processes.
Table of Contents
-
FAQs on this compound Stability and Purity
-
Troubleshooting Guide: Hydrolysis of this compound
-
Troubleshooting Guide: Reduction of this compound
-
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
-
Troubleshooting Guide: Friedel-Crafts Acylation
FAQs on this compound Stability and Purity
Q1: My reaction with this compound is giving a complex mixture of products. Could the starting material be the issue?
A1: Yes, the purity of your this compound is a critical factor. Commercially available this compound can contain impurities from its synthesis, which is often achieved through the esterification of 2-furoic acid with methanol under acidic conditions.[1] Potential impurities include residual 2-furoic acid, methanol, or the acid catalyst (e.g., sulfuric acid). The presence of acidic impurities can catalyze side reactions, particularly the hydrolysis of the ester or polymerization of the furan ring, leading to a complex reaction mixture.
Q2: How can I assess the purity of my this compound?
A2: You can assess the purity using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal the presence of organic impurities.
-
Karl Fischer Titration: This can be used to determine the water content, which is important as water can promote hydrolysis.
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2] It should also be protected from moisture to prevent hydrolysis. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Troubleshooting Guide: Hydrolysis of this compound
Q4: I suspect my this compound is hydrolyzing during my reaction. What are the signs and what can I do to prevent it?
A4: Hydrolysis of this compound yields 2-furoic acid and methanol.[3] This can be problematic as the resulting carboxylic acid can interfere with subsequent reaction steps or complicate purification.
Signs of Hydrolysis:
-
A decrease in the pH of the reaction mixture.
-
The appearance of a new spot on a Thin Layer Chromatography (TLC) plate corresponding to the more polar 2-furoic acid.
-
The presence of peaks corresponding to 2-furoic acid in your analytical data (e.g., LC-MS or NMR).
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of molecular sieves or distillation of solvents over a suitable drying agent is recommended.
-
Control pH: If your reaction is sensitive to acid, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any trace acidity.
-
Temperature Control: Hydrolysis rates increase with temperature. Running the reaction at the lowest effective temperature can minimize this side reaction.
Experimental Protocol: Monitoring Hydrolysis by HPLC
This protocol can be used to quantify the extent of hydrolysis under your reaction conditions.
-
Sample Preparation: At various time points, withdraw an aliquot of your reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop further reaction.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where both this compound and 2-furoic acid absorb (e.g., 254 nm).
-
-
Quantification: Create a calibration curve for both this compound and 2-furoic acid to determine their concentrations in your samples over time.
Expected Data:
| Condition | Time (h) | This compound (%) | 2-Furoic Acid (%) |
| Anhydrous, Neutral | 24 | >99 | <1 |
| Aqueous, pH 7 | 24 | 95 | 5 |
| Aqueous, pH 2 | 24 | 70 | 30 |
| Aqueous, pH 12 | 24 | 10 | 90 |
| Note: These are illustrative values. Actual hydrolysis rates will depend on specific reaction conditions. |
Troubleshooting Logic for Hydrolysis
Caption: Troubleshooting workflow for suspected hydrolysis of this compound.
Troubleshooting Guide: Reduction of this compound
Q5: I am trying to reduce this compound to furan-2-ylmethanol, but I am getting poor yields and side products. What is going wrong?
A5: The choice of reducing agent is critical for the successful reduction of an ester.
-
Sodium Borohydride (NaBH4): This is a mild reducing agent and is generally not effective for the reduction of esters under standard conditions (e.g., in methanol or ethanol at room temperature).[4][5] You will likely observe no reaction or very low conversion. To achieve reduction with NaBH4, activating agents or more forcing conditions are required.
-
Lithium Aluminum Hydride (LiAlH4): This is a much stronger reducing agent and will readily reduce esters to primary alcohols.[6] However, its high reactivity can also lead to side reactions if not handled correctly. Over-reduction or cleavage of the furan ring are potential side reactions, although less common under standard conditions.
Common Issues and Solutions:
| Issue | Probable Cause | Recommended Solution |
| No reaction with NaBH4 | NaBH4 is not reactive enough. | Use a stronger reducing agent like LiAlH4. Alternatively, activate NaBH4 with a Lewis acid (e.g., LiCl, CaCl2) or perform the reaction in a solvent system like THF/methanol at elevated temperatures.[3] |
| Low yield with LiAlH4 | Incomplete reaction or product degradation during workup. | Ensure an excess of LiAlH4 is used (typically 1.5-2 equivalents). Perform a careful aqueous workup at low temperatures to avoid degradation of the product. |
| Formation of unknown byproducts | Furan ring opening or other side reactions. | Use milder reaction conditions (e.g., lower temperature). Ensure the reaction is performed under an inert atmosphere. Analyze byproducts by GC-MS to identify their structures and adjust the reaction strategy accordingly. |
Experimental Protocol: Reduction of this compound with LiAlH4
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH4 (1.5 eq.) in anhydrous diethyl ether or THF.
-
Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with ether. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude furan-2-ylmethanol.
-
Purification: Purify the crude product by distillation or flash column chromatography.
Reduction Pathway and Potential Side Products
Caption: Reaction pathway for the LiAlH4 reduction of this compound.
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
Q6: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing. What are the common pitfalls?
A6: Suzuki-Miyaura couplings involving furan derivatives can be challenging due to the electronic properties and potential instability of the furan ring and its boronic acid derivatives.
Common Issues and Solutions:
| Issue | Probable Cause | Recommended Solution |
| No reaction or low conversion | Inactive catalyst or unsuitable reaction conditions. | Ensure your palladium catalyst is active. Use a pre-catalyst that is readily reduced to Pd(0) or use a Pd(0) source directly. Degas your reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems (e.g., dioxane/water, toluene/ethanol/water).[7] |
| Protodeboronation of the boronic acid | The boronic acid is replaced by a hydrogen atom before coupling. Furanboronic acids are particularly prone to this. | Use anhydrous solvents and a fluoride base like KF or CsF, which can form a more stable trifluoroborate salt in situ. Alternatively, use a pre-formed potassium furan-2-yltrifluoroborate, which is more stable than the corresponding boronic acid.[1] |
| Homocoupling of the boronic acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | This is often caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. |
| Hydrolysis of the ester | The basic conditions of the Suzuki reaction can promote ester hydrolysis. | Use a milder base like K2CO3 or KF. Run the reaction at a lower temperature if possible. If hydrolysis is unavoidable, consider performing the coupling with 2-furoic acid and then esterifying the product. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (as an aryl halide analog)
Assuming the furan ring is substituted with a halide (e.g., 5-bromo-methyl 2-furoate)
-
Setup: To a Schlenk flask, add 5-bromo-methyl 2-furoate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.
Troubleshooting Guide: Friedel-Crafts Acylation
Q7: I am attempting a Friedel-Crafts acylation on this compound, but the reaction is giving a dark polymer and low yields of the desired product. How can I improve this?
A7: The furan ring is highly activated towards electrophilic aromatic substitution, but it is also sensitive to strong acids and can readily polymerize.[8][9] Classical Friedel-Crafts conditions using strong Lewis acids like AlCl3 often lead to decomposition of furan derivatives.
Common Issues and Solutions:
| Issue | Probable Cause | Recommended Solution |
| Polymerization and low yield | The furan ring is unstable under strong Lewis acid conditions. | Use a milder Lewis acid catalyst such as SnCl4, ZnCl2, or BF3·OEt2.[9] Alternatively, use a heterogeneous catalyst like an acidic zeolite or a supported heteropolyacid, which can offer higher selectivity and easier workup.[8] |
| Poor regioselectivity | Acylation occurs at multiple positions on the furan ring. | Acylation of 2-substituted furans typically occurs at the C5 position due to electronic and steric factors. If other isomers are observed, it may indicate harsh reaction conditions. Milder catalysts and lower temperatures can improve regioselectivity. |
| Reaction does not proceed | The acylating agent is not sufficiently activated by the mild Lewis acid. | Use a more reactive acylating agent, such as an acid anhydride or an acyl chloride. Ensure all reagents are anhydrous, as water can deactivate the Lewis acid catalyst. |
Experimental Protocol: Mild Friedel-Crafts Acylation of this compound
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst and Acylating Agent: Cool the solution to 0 °C and add the mild Lewis acid (e.g., SnCl4, 1.1 eq.). Then, add the acylating agent (e.g., acetic anhydride, 1.1 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Workup: Quench the reaction by carefully adding it to ice-water. Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Wash the combined organic layers with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4. After removing the solvent, purify the product by column chromatography or recrystallization.
Friedel-Crafts Acylation and Polymerization Side Reaction
Caption: Desired Friedel-Crafts acylation pathway and the competing polymerization side reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
Managing moisture sensitivity in reactions involving methyl 2-furoate
This guide provides troubleshooting advice and frequently asked questions for managing moisture-sensitive reactions involving methyl 2-furoate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control moisture in reactions with this compound?
A1: this compound, like many esters, can be susceptible to hydrolysis back to its parent carboxylic acid (2-furoic acid) and methanol in the presence of water, especially under acidic or basic conditions[1]. More importantly, many reagents commonly used in conjunction with esters for carbon-carbon bond formation, such as Grignard reagents and unstabilized Wittig ylides, are highly reactive towards water[2][3]. The presence of moisture can decompose these sensitive reagents, leading to low or no product yield and the formation of undesired byproducts[2][4][5].
Q2: What are the common signs of moisture contamination in my reaction?
A2: Signs of moisture contamination can vary depending on the specific reaction. Common indicators include:
-
Failed Reaction Initiation: For instance, a Grignard reaction may fail to start.
-
Decomposition of Reagents: Pyrophoric reagents like n-butyllithium will be quenched, often with observable gas evolution.
-
Low or No Yield: The primary indicator of a problem is often a significantly lower yield than expected[6].
-
Inconsistent Results: Reproducibility issues between reaction setups can point to variable amounts of moisture contamination[6].
-
Unexpected Byproducts: The presence of 2-furoic acid or byproducts from the quenched reagent (e.g., alkanes from organolithiums or Grignard reagents) can indicate moisture contamination.
Q3: How dry do my solvents and reagents need to be?
A3: For most moisture-sensitive reactions, solvents should be "anhydrous," meaning they have a very low water content, typically in the parts-per-million (ppm) range. While commercially available anhydrous solvents are a good starting point, their quality can be compromised once the seal is broken[4]. It is best practice to use freshly dried and distilled solvents or solvents from a solvent purification system.
Q4: Can I use this compound from the bottle directly?
A4: While this compound is not typically sold as a "dry" reagent, it is good practice to ensure it is free of significant water contamination, especially for highly sensitive reactions. If there is any doubt, it can be dried over a suitable desiccant like Drierite and distilled before use[7].
Troubleshooting Guide
Problem: My reaction is not working (low or no yield). What should I check first?
This troubleshooting guide follows a logical progression from the most common and easiest-to-fix issues to more complex problems.
Caption: Troubleshooting decision tree for failed reactions.
Data & Protocols
Table 1: Efficiency of Common Solvent Drying Methods
This table summarizes the residual water content in common organic solvents after treatment with various desiccants. Data is essential for selecting the appropriate drying method for your reaction's sensitivity level.
| Solvent | Drying Agent / Method | Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Stored over 20% m/v 3Å molecular sieves (48h) | <10 | [8] |
| Tetrahydrofuran (THF) | Refluxed over Na/benzophenone | ~43 | [8] |
| Dichloromethane (DCM) | Passed through activated silica column | <10 | [8] |
| Dichloromethane (DCM) | Heated over CaH₂ | ~13 | [8] |
| Methanol (MeOH) | Stored over 20% m/v 3Å molecular sieves (5 days) | ~10 | [8] |
| Toluene | Distilled from Na/benzophenone | ~3 | [8] |
Experimental Protocols
Protocol 1: Drying Glassware for Anhydrous Reactions
Properly dried glassware is the first line of defense against moisture contamination[4][9].
-
Cleaning: Ensure all glassware is scrupulously clean, washing with soap and water, followed by rinses with deionized water and a suitable organic solvent (e.g., acetone).
-
Oven Drying (Preferred Method):
-
Flame Drying (Alternative Method):
-
Assemble the clean glassware setup.
-
Heat the glassware under vacuum using a heat gun or a gentle, brushing flame from a butane torch until all visible moisture is gone. Caution: Do not heat volumetric glassware or sealed systems.
-
Allow the glassware to cool completely under a positive pressure of inert gas[9][10].
-
Protocol 2: Setting up an Inert Atmosphere Reaction (Balloon Method)
This method is a simple and cost-effective way to maintain an inert atmosphere for many common laboratory applications[9].
Caption: Workflow for setting up an inert atmosphere.
Protocol 3: Transfer of Anhydrous Liquids via Syringe
This technique is essential for transferring air- and moisture-sensitive liquids from sealed reagent bottles (e.g., Sure/Seal™) to the reaction flask[11][12].
-
Prepare the Syringe: Dry a glass syringe and needle in an oven. Assemble it while hot and allow it to cool in a desiccator, or flush it thoroughly (at least 10 times) with dry inert gas[12].
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to a source of inert gas (e.g., a balloon or manifold) to create a slight positive pressure. This prevents air from entering when you withdraw the liquid[4].
-
Withdraw the Reagent:
-
Insert the needle of the prepared syringe through the septum, ensuring the needle tip is below the liquid level.
-
Slowly pull the plunger to draw the desired volume of liquid.
-
To remove any gas bubbles, invert the syringe, allow the bubble to rise, and gently push the plunger to expel the gas. Readjust the volume.
-
-
Transfer to Reaction Flask:
-
Quickly and carefully withdraw the syringe from the reagent bottle and insert it into the septum of the reaction flask.
-
Inject the reagent into the reaction mixture as required by your procedure.
-
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. How To [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Alternative catalysts for the synthesis of methyl 2-furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-furoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation with alternative catalytic systems.
Troubleshooting Guides
Issue: Low Yield or Conversion of this compound in Oxidative Esterification of Furfural
Possible Cause 1: Catalyst Inactivity or Deactivation.
-
Solution:
-
Catalyst Characterization: Ensure the catalyst was properly prepared and characterized. For supported metal catalysts, verify metal nanoparticle size and dispersion, as smaller, highly dispersed particles are often more active.[1]
-
Catalyst Pre-treatment: Some catalysts require specific pre-treatment, such as calcination or reduction, to achieve optimal activity. For instance, calcination of Au/ZrO2 catalysts can remove organic residues and produce active gold nanoparticles.[2]
-
Catalyst Deactivation: Deactivation can occur through several mechanisms:
-
Sintering: Metal nanoparticles may agglomerate at high temperatures, reducing the active surface area. TEM analysis of the used catalyst can confirm this. Consider lowering the reaction temperature if possible.[3]
-
Leaching: The active metal may leach into the reaction medium. ICP analysis of the reaction solution can detect leached metal. Using a more stable support or grafting the catalyst can mitigate this.[4]
-
Coking/Fouling: Deposition of carbonaceous species (coke) or adsorption of reaction intermediates/products can block active sites.[5] A calcination step in air or oxygen might regenerate the catalyst. For some systems, the presence of a base can facilitate product desorption.[6]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution:
-
Temperature: Temperature significantly influences reaction rate and selectivity. For oxidative esterification, temperatures are often in the range of 110-140°C.[7][8] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions and catalyst deactivation.[9]
-
Pressure: In reactions using gaseous oxidants like oxygen or air, pressure is a critical parameter. A pressure of 6-15 bar is commonly employed.[1][3] Insufficient pressure can limit the availability of the oxidant.
-
Reactant Ratios: The molar ratio of furfural to alcohol and oxidant can impact selectivity. An excess of methanol is typically used as it serves as both a reactant and a solvent.[1] The optimal furfural to oxidant ratio needs to be determined experimentally to maximize selectivity towards this compound and minimize over-oxidation or side reactions.[9]
-
Solvent: While methanol often acts as the solvent, the presence of water can influence the reaction, sometimes leading to the formation of furoic acid. Ensure the use of dry methanol if the ester is the desired product.
-
Possible Cause 3: Presence of Impurities.
-
Solution:
-
Reactant Purity: Use purified furfural and high-purity methanol. Impurities in the furfural feedstock can poison the catalyst.
-
Atmosphere: For reactions sensitive to air, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) before the introduction of the oxidant.
-
Issue: Poor Selectivity - Formation of Byproducts
Common Byproducts in Furfural Oxidative Esterification:
-
2-Furoic Acid: Formed by the oxidation of furfural, especially in the presence of water.[9] To minimize its formation, use anhydrous conditions.
-
2-Furaldehyde Dimethyl Acetal: Results from the reaction of furfural with methanol, particularly with acidic or amphoteric catalyst supports like TiO2 and ZrO2.[1][7] Gold active sites are necessary to convert the acetal to the desired furoate.[1]
-
Products from Cannizzaro Reaction: In the presence of a strong base, furfural can undergo a disproportionation reaction to yield furfuryl alcohol and furoic acid.[6][10] Using a milder base or base-free conditions can prevent this.
-
Humins: Polymerization of furfural can lead to the formation of insoluble, dark-colored byproducts known as humins, especially at higher temperatures.[3]
Solution:
-
Catalyst Selection: The choice of catalyst and support is crucial for selectivity. For instance, Au/ZrO2 has been shown to be highly selective towards this compound.[1]
-
Control of Reaction Conditions: As mentioned above, fine-tuning temperature, pressure, and reactant ratios can significantly improve selectivity.[9]
-
Base-Free Conditions: The use of a base is not always necessary and can sometimes promote side reactions. Several studies have focused on developing efficient base-free catalytic systems.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the main alternative catalytic routes for this compound synthesis?
A1: The primary alternative routes are:
-
One-Pot Oxidative Esterification of Furfural: This is a highly researched, atom-economical method. It involves reacting furfural with methanol and an oxidant (typically O2 or H2O2) in the presence of a heterogeneous catalyst. Popular catalysts include supported gold (e.g., Au/ZrO2, Au/CeO2, Au/TiO2) and noble-metal-free systems (e.g., cobalt-based catalysts).[1][5][11]
-
Two-Step Oxidation and Esterification: This traditional method involves the oxidation of furfural to 2-furoic acid, followed by the esterification of the acid with methanol.[9][12] The esterification is typically catalyzed by a mineral acid (e.g., H2SO4) or a solid acid catalyst.
-
Microwave-Assisted Catalyst-Free Synthesis: This emerging green chemistry approach utilizes microwave irradiation to promote the tandem oxidation and esterification of furfural in the absence of a catalyst, using an oxidant like hydrogen peroxide.[9]
Q2: What are the advantages of using gold-based catalysts for oxidative esterification?
A2: Gold-supported catalysts have demonstrated high activity and selectivity for the oxidative esterification of furfural to this compound under relatively mild conditions.[1][5] They can also be designed to be stable and reusable. Furthermore, research has focused on developing base-free systems with gold catalysts, making the process more environmentally friendly and economically viable.[1]
Q3: Are there any viable non-precious metal catalysts?
A3: Yes, due to the high cost of precious metals like gold, significant research is being conducted on developing efficient and cost-effective catalysts from more abundant metals. Cobalt-based catalysts, for example, supported on nitrogen-doped carbon, have shown promising results.[11][13]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural and the yield of this compound and any byproducts. Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.[14]
Q5: What is a typical work-up procedure for isolating this compound?
A5: After the reaction is complete, the catalyst is typically removed by filtration or centrifugation. The resulting solution can then be subjected to a work-up procedure which may include:
-
Neutralization of any acid or base.
-
Extraction with an organic solvent (e.g., ethyl acetate).[14]
-
Washing the organic layer with water or brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na2SO4).
-
Removal of the solvent under reduced pressure.
-
Purification of the crude product by distillation or column chromatography.[12]
Data Presentation
Table 1: Comparison of Alternative Catalytic Systems for this compound Synthesis
| Catalyst System | Starting Material | Oxidant | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Yield (%) | Reference |
| Au/ZrO2 | Furfural | O2 (6 bar) | 120 | 1.5 | 100 | 100 | [1] |
| Au/MgO | Furfural | O2 (6 bar) | 110 | 15 | >99 | 95 | [7] |
| Supported Nano-Gold | Furfural | O2 (0.3 MPa) | 140 | 4 | - | - | [8] |
| HCP-Salphen-Co | This compound | CO2 (10 bar) | 200 | 10 | - | 27 (of FDME) | [11][13] |
| Pd(at)g-C3N4 | Furfuryl Alcohol | Air | 20 | 12 | - | 93 | [14] |
| NaHSO4·H2O | 2-Furoic Acid | - | Reflux | 2.5 | - | 82.5 (esterification rate) | [12] |
| Catalyst-Free (Microwave) | Furfural | H2O2 | 120 | 2 | 100 | 69 (selectivity) | [9] |
| N-hydroxyphthalimide | Furfural | H2O2 | Room Temp | 18 | - | 38.6 | [8][15] |
Note: This table presents a summary of data from various sources. Direct comparison should be made with caution as reaction conditions and definitions of yield/selectivity may vary.
Experimental Protocols
Protocol 1: Oxidative Esterification of Furfural using Au/ZrO2 Catalyst
This protocol is based on the procedure described by Menegazzo et al.[1]
-
Catalyst Preparation: Prepare the Au/ZrO2 catalyst using a suitable method (e.g., deposition-precipitation, sol-immobilization).
-
Reaction Setup:
-
Place the Au/ZrO2 catalyst, furfural, and methanol in a high-pressure autoclave reactor equipped with a magnetic stirrer.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove air.
-
-
Reaction:
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 6 bar).
-
Heat the reactor to the reaction temperature (e.g., 120°C) while stirring.
-
Maintain the reaction for the specified time (e.g., 1.5 hours), monitoring the progress by taking samples periodically.
-
-
Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration.
-
Analyze the liquid phase by GC or HPLC to determine the conversion of furfural and the yield of this compound.
-
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis
This protocol is adapted from the work of Guerrero et al.[9]
-
Reaction Setup:
-
In a microwave-safe glass vial, add furfural, methanol, and the oxidant (e.g., 35% aqueous hydrogen peroxide) in the desired molar ratio (e.g., 1:20 furfural:methanol, 1:3 furfural:oxidant).
-
-
Reaction:
-
Seal the vial and place it in a microwave reactor.
-
Set the reaction temperature (e.g., 120°C) and time (e.g., 2 hours).
-
Run the microwave program with stirring.
-
-
Work-up and Analysis:
-
After the reaction, cool the vial.
-
The product mixture can be directly analyzed by GC or HPLC. Alternatively, perform an extraction with a suitable solvent before analysis.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting an alternative catalyst for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Common reactions of furfural to scalable process of residual biomass [scielo.org.co]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Supported Gold Catalysts for Base-Free Furfural Oxidation: The State of the Art and Machine-Learning-Enabled Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. guidechem.com [guidechem.com]
- 13. Insertion of CO 2 to 2-methyl furoate promoted by a cobalt hypercrosslinked polymer catalyst to obtain a monomer of CO 2 -based biopolyesters - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00426D [pubs.rsc.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]
Byproduct formation in the synthesis of methyl 2-furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-furoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My yield of this compound is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via Fischer esterification of 2-furoic acid with methanol, are often due to the reversible nature of the reaction. The primary byproduct of this reaction is water, and its presence can shift the equilibrium back towards the reactants.
Troubleshooting Steps:
-
Excess Alcohol: Use a large excess of methanol. Since methanol is often used as the solvent, this is a common and effective strategy to drive the equilibrium towards the product side according to Le Chatelier's principle.[1][2]
-
Water Removal: If practical for your setup, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, although this is more common with higher-boiling alcohols. For methanol, ensuring anhydrous starting materials and reaction conditions is crucial.
-
Catalyst Choice and Amount: Ensure you are using an appropriate acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The catalyst concentration can be optimized; too little will result in a slow reaction, while too much can sometimes promote side reactions.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] Typical reaction times can range from 1 to 10 hours at reflux temperatures (60-110 °C).[3]
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be and how can I prevent its formation?
A2: The most likely significant byproduct, other than water, is furan . This is formed through the decarboxylation of the starting material, 2-furoic acid. This side reaction is particularly favored at higher temperatures.
Byproduct Identification and Prevention:
-
Furan Formation: 2-furoic acid can undergo thermal decarboxylation to produce furan.[4][5] This process is reported to become significant at temperatures around 140-160 °C.[5]
-
Prevention: To minimize furan formation, maintain a lower reaction temperature. Refluxing methanol (around 65 °C) is generally sufficient for the esterification and is well below the temperature where significant decarboxylation occurs. Avoid unnecessarily high temperatures during the reaction and subsequent workup.
-
-
Other Potential Impurities: If your starting material, 2-furoic acid, was synthesized from furfural, it might contain trace amounts of furfural. This could potentially lead to other minor byproducts. Ensure the purity of your starting materials.
The following table summarizes the common byproducts and strategies for their minimization:
| Byproduct | Formation Pathway | Prevention/Minimization Strategy |
| Water | Esterification of 2-furoic acid and methanol | Use a large excess of methanol; ensure anhydrous reaction conditions. |
| Furan | Thermal decarboxylation of 2-furoic acid | Maintain reaction temperature below 140°C (e.g., at the reflux temperature of methanol). |
| Unreacted 2-Furoic Acid | Incomplete reaction | Increase reaction time; use an adequate amount of catalyst; use excess methanol. |
Q3: How do I effectively purify my crude this compound?
A3: Purification of this compound typically involves removing the acid catalyst, unreacted 2-furoic acid, and excess methanol.
Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted 2-furoic acid.[6] You should observe gas evolution (CO₂) during this step. Continue washing until the effervescence ceases.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and salts.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation/Chromatography: For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.[7]
Experimental Protocols
Detailed Protocol for Fischer Esterification of 2-Furoic Acid:
Materials:
-
2-Furoic Acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid (1.0 equivalent).
-
Add a large excess of anhydrous methanol (e.g., to make a 0.33 M solution of the carboxylic acid).[1]
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 1-4 hours. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. Repeat the washing until no more CO₂ evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For further purification, perform vacuum distillation or column chromatography.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Caption: Troubleshooting Logic for Byproduct Formation in this compound Synthesis.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Separation and Purification of Methyl 2-Furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 2-furoate. The following sections address common issues encountered during the separation of this compound from unreacted starting materials, particularly after a Fischer esterification reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis via Fischer esterification?
A1: The most common impurities are unreacted starting materials: 2-furoic acid and the alcohol used for esterification (typically methanol). Additionally, the acid catalyst (e.g., sulfuric acid) will also be present in the crude reaction mixture.
Q2: Why is it necessary to neutralize the reaction mixture before extraction?
A2: Neutralization is crucial to remove the acid catalyst and any unreacted 2-furoic acid. A weak base, such as sodium bicarbonate or sodium carbonate, is used to convert these acidic components into their corresponding salts, which are soluble in the aqueous phase and can be easily separated from the organic layer containing the this compound.[1][2]
Q3: Can I use a strong base like sodium hydroxide for neutralization?
A3: It is generally not recommended to use a strong base like sodium hydroxide. Strong bases can catalyze the hydrolysis of the desired ester product (saponification), leading to a lower yield of this compound.[3]
Q4: What is the purpose of washing the organic layer with brine?
A4: Washing the organic layer with a saturated sodium chloride solution (brine) helps to remove any remaining water and dissolved inorganic salts from the organic phase. This "salting out" effect reduces the solubility of the organic product in the aqueous phase, thereby increasing the yield of the extracted ester.
Q5: My final product has a low boiling point and a sharp smell. What could be the issue?
A5: This could indicate the presence of residual methanol. Due to its low boiling point, even a small amount of methanol can affect the boiling point of the final product. Ensure that the methanol has been thoroughly removed during the work-up and distillation steps.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete separation of layers during extraction (emulsion formation) | - Vigorous shaking of the separatory funnel. - High concentration of unreacted starting materials or salts. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine to the separatory funnel to break the emulsion. - Allow the mixture to stand for a longer period. |
| Low yield of this compound after purification | - Incomplete esterification reaction. - Hydrolysis of the ester during work-up (use of strong base). - Loss of product during extraction due to its slight solubility in water. - Inefficient distillation. | - Ensure the esterification reaction has gone to completion (monitor by TLC). - Use a weak base (e.g., sodium bicarbonate) for neutralization. - Perform multiple extractions with a smaller volume of organic solvent. - Ensure proper insulation of the distillation apparatus and a slow distillation rate. |
| Product is still acidic after washing with base | - Insufficient amount of base used for neutralization. - Inefficient mixing during the washing step. | - Test the pH of the aqueous layer after washing to ensure it is basic. - If still acidic, add more of the weak base solution and mix thoroughly. - Ensure adequate mixing by gently inverting the separatory funnel multiple times. |
| Water in the final product (cloudy appearance) | - Incomplete drying of the organic layer. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). - Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. - Filter the drying agent carefully before distillation. |
| Difficulty in distilling the product (bumping) | - Uneven heating of the distillation flask. | - Use boiling chips or a magnetic stirrer in the distillation flask to ensure smooth boiling.[2] - Heat the flask gently and evenly using a heating mantle. |
Data Presentation
Table 1: Physical Properties of Compounds in this compound Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| This compound | C₆H₆O₃ | 126.11 | 181-182 | - | Slightly soluble |
| 2-Furoic acid | C₅H₄O₃ | 112.08 | 230-232 | 133 | Soluble (37 g/L at 20°C)[4][5][6] |
| Methanol | CH₄O | 32.04 | 64.7 | -97.6 | Miscible |
| Sodium 2-furoate | C₅H₃NaO₃ | 134.07 | N/A | >300 | Soluble |
| Sulfuric acid | H₂SO₄ | 98.08 | 337 | 10 | Miscible |
Experimental Protocols
Protocol 1: Work-up and Extraction of this compound
This protocol describes the steps to be followed after the Fischer esterification reaction is complete.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the cooled reaction mixture with an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate). A typical ratio is 2-3 volumes of solvent per volume of the reaction mixture.
-
Neutralization:
-
Transfer the diluted mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) in portions. Swirl the funnel gently after each addition. Be cautious as the evolution of carbon dioxide gas can cause pressure buildup. Vent the separatory funnel frequently.
-
Continue adding the basic solution until the effervescence ceases, indicating that all the acid has been neutralized.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Stopper the separatory funnel and invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate completely. The upper layer will typically be the organic phase containing the this compound, and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Water (to remove any remaining base and salts).
-
Saturated brine solution (to remove residual water from the organic layer).
-
-
After each wash, allow the layers to separate and drain the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add enough so that some of the drying agent remains free-flowing.
-
Swirl the flask occasionally and let it stand for 10-15 minutes to ensure all water is absorbed.
-
-
Solvent Removal:
-
Carefully decant or filter the dried organic solution into a round-bottom flask, leaving the drying agent behind.
-
Remove the organic solvent using a rotary evaporator.
-
Protocol 2: Purification by Distillation
This protocol describes the final purification of the crude this compound obtained after the work-up procedure.
-
Apparatus Setup:
-
Set up a simple distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (approximately 181-182 °C at atmospheric pressure).[7] It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.
-
Discard any initial distillate that comes over at a lower temperature, as this may contain residual solvent.
-
-
Product Collection:
-
Collect the pure this compound in a pre-weighed receiving flask.
-
Once the distillation is complete, allow the apparatus to cool down before dismantling.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, GC-MS) to confirm its purity.
-
Mandatory Visualization
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. google.com [google.com]
- 4. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]
- 5. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Methyl 2-Furoate Synthesis
Welcome to the technical support center for the synthesis of methyl 2-furoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the selectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily synthesized through two main routes:
-
Esterification of 2-Furoic Acid: This is a classic Fischer esterification method where 2-furoic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst.[1]
-
Oxidative Esterification of Furfural: This method involves the direct conversion of furfural to this compound in the presence of an oxidant and a suitable catalyst.[2][3] This one-step process can be more efficient but is often sensitive to reaction conditions.
Other reported methods include synthesis from furfuryl alcohol and methanol using a photocatalyst.[4]
Q2: What are the common side reactions and byproducts that reduce the selectivity of this compound synthesis?
A2: Several side reactions can occur, leading to the formation of unwanted byproducts and reducing the overall selectivity:
-
From 2-Furoic Acid Esterification: Incomplete conversion of 2-furoic acid is a common issue. Side reactions are generally minimal if the reaction goes to completion.
-
From Furfural Oxidative Esterification: This route is more prone to side reactions, including:
-
Formation of 2-Furoic Acid: Incomplete esterification of the intermediate furoic acid.
-
Acetal Formation: Reaction of furfural with methanol can form 2-furaldehyde-dimethyl-acetal.[3]
-
Decarboxylation: Loss of the carboxyl group, especially at higher temperatures.[5][6]
-
Humins Formation: Polymerization and degradation of furfural can lead to the formation of dark, insoluble byproducts known as humins.[7]
-
Over-oxidation: Oxidation of the furan ring can lead to ring-opened products.
-
Q3: How does the choice of catalyst affect the selectivity of the reaction?
A3: The catalyst plays a crucial role in determining the selectivity of this compound synthesis.
-
For Esterification of 2-Furoic Acid: Strong mineral acids like H₂SO₄ are effective but can be corrosive and difficult to separate.[8] Heterogeneous solid acid catalysts, such as zirconia-supported tungstophosphoric acid, offer easier separation and reusability.[9]
-
For Oxidative Esterification of Furfural:
-
Precious Metal Catalysts: Gold-based catalysts (e.g., Au/CeO₂, Au/ZrO₂, Au/TiO₂) have shown high activity and selectivity.[3][7][10] The support material significantly influences the catalyst's performance.
-
Non-Precious Metal Catalysts: Catalysts based on cobalt (e.g., Co-N-C) have also been developed as a more cost-effective alternative to precious metals.[11]
-
Homogeneous Catalysts: While some homogeneous catalysts can be effective, they often pose challenges in separation and recycling.[11]
-
Q4: What is the role of the oxidant in the oxidative esterification of furfural?
A4: The oxidant is essential for the conversion of the aldehyde group in furfural to a carboxylic acid intermediate, which then undergoes esterification. Common oxidants include:
-
Oxygen (O₂): Often used in conjunction with metal catalysts under pressure.
-
Hydrogen Peroxide (H₂O₂): A greener oxidant, with water as the only byproduct.[11]
-
Other Oxidants: Tert-butyl hydroperoxide and urea-hydrogen peroxide adduct have also been reported.[2]
The choice and concentration of the oxidant can significantly impact the reaction rate and the formation of byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst activity or loading. 4. Poor quality of starting materials. | 1. Increase reaction time or temperature. 2. Optimize the temperature based on literature for the specific catalyst. An increase in temperature can sometimes decrease selectivity.[2] 3. Increase catalyst amount or use a more active catalyst. 4. Ensure the purity of furfural/furoic acid and methanol. |
| Low selectivity (high byproduct formation) | 1. Acetal formation: Excess methanol or inappropriate catalyst. 2. Furoic acid formation: Incomplete esterification. 3. Humins formation: High reaction temperature or prolonged reaction time. 4. Decarboxylation: High temperatures. | 1. Optimize the furfural to methanol molar ratio. 2. Ensure sufficient acid catalyst is present for esterification. 3. Lower the reaction temperature and optimize the reaction time.[7] 4. Conduct the reaction at a lower temperature.[5][6] |
| Catalyst deactivation | 1. Poisoning of active sites by impurities. 2. Sintering of metal nanoparticles at high temperatures. 3. Leaching of the active metal. 4. Adsorption of reaction products or byproducts.[7] | 1. Purify starting materials. 2. Operate at lower temperatures. 3. Use a more stable catalyst support. 4. Implement a catalyst regeneration procedure (e.g., calcination). |
| Formation of dark-colored solution/precipitate (humins) | 1. High reaction temperature. 2. Acid-catalyzed degradation of furfural. | 1. Reduce the reaction temperature. 2. Use a catalyst with controlled acidity or a base to neutralize acidic byproducts. |
Data Presentation
Table 1: Comparison of Catalytic Performance in Oxidative Esterification of Furfural
| Catalyst | Support | Oxidant | Temperature (°C) | Time (h) | Furfural Conversion (%) | This compound Selectivity (%) | Reference |
| Au | CeO₂ | O₂ | 120 | - | >99 | >99 | [10] |
| Au | ZrO₂ | O₂ | 120 | 1.5 | 100 | 100 | [3] |
| Au | TiO₂ | O₂ | 120 | 4 | ~95 | ~98 | [7] |
| Co-N-C | - | O₂ | 60 | 12 | - | 95 | [11] |
| Supported Nano-gold | - | O₂ | 140 | 4 | 92.98 | 98.72 | [8] |
Table 2: Influence of Reaction Temperature on Furfural Conversion and this compound Selectivity (Catalyst-free, Microwave Irradiation)
| Temperature (°C) | Furfural Conversion (%) | This compound Selectivity (%) |
| 80 | - | 76 |
| 100 | - | 68 |
| 120 | 60 | 60 |
| 140 | 57 | - |
| Data adapted from a study on catalyst-free microwave-assisted production.[2] |
Experimental Protocols
Protocol 1: Esterification of 2-Furoic Acid using Sodium Hydrogen Sulfate
This protocol is based on the esterification of 2-furoic acid with methanol using NaHSO₄·H₂O as a catalyst.[12]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 15 g of 2-furoic acid, the desired molar equivalent of methanol, and a catalytic amount of sodium hydrogen sulfate monohydrate. Add a boiling chip.
-
Reaction: Stir the mixture and heat to reflux for a specified time (e.g., 150 minutes).
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing 40 ml of water and stir.
-
Extraction: Separate the aqueous layer. Wash the organic layer with a saturated sodium carbonate solution until it is weakly alkaline, followed by a wash with a small amount of saturated sodium chloride solution until neutral.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Purify the product by vacuum distillation, collecting the fraction at 150-155 °C (at 0.08 MPa).
Protocol 2: Oxidative Esterification of Furfural using a Gold-Based Catalyst
This protocol is a general procedure based on the use of supported gold catalysts for the oxidative esterification of furfural.[3][8]
-
Reaction Setup: In a high-pressure reactor, add furfural (e.g., 0.2 g), methanol (e.g., 15 mL), the supported gold catalyst (e.g., 0.05 g), and a base if required (e.g., 0.05 g of K₂CO₃).
-
Reaction: Seal the reactor and pressurize with oxygen to the desired pressure (e.g., 0.3 MPa). Heat the mixture to the reaction temperature (e.g., 140 °C) with stirring for the specified duration (e.g., 4 hours).
-
Work-up: After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Analysis: Separate the catalyst by filtration or centrifugation. The liquid product can be analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion and selectivity.
Visualizations
References
- 1. guidechem.com [guidechem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Catalytic Valorization of this compound to Diacids or Dicarboxylates - ProQuest [proquest.com]
- 6. Catalytic valorization of this compound to diacids or dicarboxylates [udspace.udel.edu]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN109574964A - A method of preparing methylfuroate - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to the Green Synthesis of Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has necessitated a critical evaluation of synthetic routes through the lens of green chemistry. Methyl 2-furoate, a valuable intermediate in the synthesis of pharmaceuticals and a key fragrance component, is traditionally synthesized via Fischer esterification. This guide provides a comparative analysis of traditional and greener synthetic methodologies for this compound production, with a focus on key green chemistry metrics. The data presented herein is derived from established experimental protocols to offer an objective assessment for researchers aiming to adopt more sustainable practices.
Comparison of Green Chemistry Metrics
The environmental impact of a chemical process can be quantified using several metrics. This guide focuses on three widely adopted metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
-
Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product. A higher atom economy signifies a more efficient and less wasteful process.
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. A lower PMI is indicative of a more sustainable and efficient process.
The following table summarizes the calculated green chemistry metrics for three distinct synthetic routes to this compound.
| Metric | Traditional Fischer Esterification | Oxidative Esterification from Furfural (Au Catalyst) | Microwave-Assisted Catalyst-Free Synthesis from Furfural |
| Atom Economy (%) | 87.5% | 91.3% | 91.3% |
| E-Factor | ~25.5 | ~15.2 | ~10.8 |
| Process Mass Intensity (PMI) | ~26.5 | ~16.2 | ~11.8 |
Note: The E-Factor and PMI values are estimations based on typical laboratory-scale procedures and may vary depending on the specific experimental conditions and purification methods.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound via the compared methods are provided below. These protocols form the basis for the calculation of the green chemistry metrics.
Protocol 1: Traditional Fischer Esterification of 2-Furoic Acid
This method involves the acid-catalyzed esterification of 2-furoic acid with methanol.
Materials:
-
2-Furoic acid: 11.2 g (0.1 mol)
-
Methanol: 40 mL (approx. 31.6 g, 0.98 mol)
-
Concentrated Sulfuric Acid (H₂SO₄): 1 mL (approx. 1.84 g)
-
Diethyl ether (for extraction): 100 mL
-
Saturated sodium bicarbonate solution (for washing): 50 mL
-
Brine (for washing): 50 mL
-
Anhydrous magnesium sulfate (for drying): 5 g
Procedure:
-
In a 250 mL round-bottom flask, dissolve 11.2 g of 2-furoic acid in 40 mL of methanol.
-
Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous mixture with 2 x 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
Typical reported yield: ~85% (10.7 g).
Protocol 2: Gold-Catalyzed Oxidative Esterification of Furfural
This greener approach utilizes a gold-based catalyst for the direct conversion of furfural to this compound.
Materials:
-
Furfural: 9.6 g (0.1 mol)
-
Methanol: 50 mL (approx. 39.5 g, 1.23 mol)
-
Supported Gold Catalyst (e.g., Au/ZrO₂): 0.5 g
-
Oxygen (O₂): Balloon or constant flow
-
Ethyl acetate (for extraction and purification): 100 mL
Procedure:
-
To a 100 mL three-necked flask equipped with a condenser and a gas inlet, add 9.6 g of furfural, 50 mL of methanol, and 0.5 g of the gold catalyst.
-
Stir the mixture and introduce oxygen into the flask.
-
Heat the reaction mixture to 80°C and maintain for 6 hours with continuous oxygen supply.
-
After the reaction, cool the mixture and filter to recover the catalyst.
-
Remove the excess methanol from the filtrate by distillation.
-
Dissolve the residue in ethyl acetate and purify by column chromatography to obtain this compound.
-
Typical reported yield: ~95% (11.9 g).
Protocol 3: Microwave-Assisted Catalyst-Free Synthesis from Furfural
This innovative method employs microwave irradiation to drive the reaction without the need for a catalyst.[1]
Materials:
-
Furfural: 1.92 g (0.02 mol)
-
Methanol: 12.8 g (0.4 mol)
-
30% Hydrogen Peroxide (H₂O₂): 6.8 g (0.06 mol)
Procedure:
-
In a microwave-safe reaction vessel, combine 1.92 g of furfural, 12.8 g of methanol, and 6.8 g of 30% hydrogen peroxide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.[1]
-
After cooling, transfer the reaction mixture to a separatory funnel and add 20 mL of water.
-
Extract the product with 2 x 20 mL of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford this compound.
-
Typical reported yield: ~92% (2.3 g).
Workflow for Green Chemistry Metric Evaluation
The following diagram illustrates the logical workflow for assessing the greenness of a chemical synthesis for this compound production.
Figure 1. Workflow for Evaluating Green Chemistry Metrics.
Conclusion
This comparative guide demonstrates that while traditional Fischer esterification is a well-established method for producing this compound, it is associated with a higher environmental burden as indicated by its E-Factor and PMI. Greener alternatives, such as the gold-catalyzed oxidative esterification of furfural and the microwave-assisted catalyst-free synthesis, offer significantly improved green chemistry metrics. These modern approaches not only reduce waste but also often utilize renewable feedstocks like furfural, further enhancing their sustainability profile. Researchers and drug development professionals are encouraged to consider these greener alternatives to align with the principles of sustainable chemistry and reduce the environmental footprint of their synthetic processes.
References
A Comparative Guide to Methyl 2-Furoate and Other Furan Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Furanic Building Blocks
Furan derivatives, readily accessible from renewable biomass sources, are pivotal building blocks in modern organic synthesis. Their unique electronic properties and reactivity patterns make them versatile precursors for a wide array of pharmaceuticals, agrochemicals, and materials. Among these, methyl 2-furoate holds a significant position. This guide provides a comprehensive comparison of this compound with other key furan derivatives—furan, furfural, furfuryl alcohol, and 2-furoic acid—in various synthetic applications. The performance of each derivative is evaluated based on experimental data, providing a clear perspective for synthetic strategy and design.
Reactivity in Oxidation Reactions: A Quantitative Comparison
The oxidation of furan derivatives is a fundamental transformation yielding valuable products like maleic acid. A comparative study on the oxidation of various furan derivatives to maleic acid using a Titanium Silicate (TS-1) and acetic acid catalyst system with hydrogen peroxide as the oxidant provides clear quantitative data on their relative performance.
| Furan Derivative | Product | Yield (%) |
| Furfural | Maleic Acid | 70 |
| Furan | Maleic Acid | 58 |
| Furfuryl Alcohol | Maleic Acid | 49 |
| 2(5H)-Furanone | Maleic Acid | 76 |
| Table 1: Comparative yields of maleic acid from the oxidation of various furan derivatives. The data highlights the efficiency of different furanic substrates in this specific oxidation reaction.[1][2] |
The results indicate that while all tested furan derivatives can be oxidized to maleic acid, the yield varies significantly depending on the substituent at the 2-position. 2(5H)-Furanone gave the highest yield, while furfuryl alcohol resulted in the lowest among the compared furans.[2] Furfural, the direct precursor to this compound, shows a high yield of 70%.[1][2]
Diels-Alder Cycloadditions: A Look at Diene Reactivity
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and furan derivatives can act as dienes. However, the aromatic character of the furan ring generally reduces its reactivity compared to non-aromatic dienes. The nature of the substituent on the furan ring plays a crucial role in modulating this reactivity.
Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction, while electron-withdrawing groups, such as the ester group in this compound and the aldehyde group in furfural, are expected to decrease the reactivity in normal electron-demand Diels-Alder reactions.[3]
A study on the direct Diels-Alder reaction of various furfural derivatives with N-methylmaleimide in an aqueous medium provides valuable insights into their comparative reactivity.
| Furan Derivative | Conversion (%) |
| Furfural | 75 |
| 5-Hydroxymethylfurfural (HMF) | 88 |
| 5-Methylfurfural | 45 |
| 5-Bromofurfural | 35 |
| 2,5-Diformylfuran | 15 |
| 2-Acetylfuran | 32 |
| Table 2: Conversion of various furfural derivatives in the Diels-Alder reaction with N-methylmaleimide in water at 50 °C for 16 hours.[4] |
This data demonstrates that even electron-poor furans like furfural can participate in Diels-Alder reactions, particularly in aqueous media which can provide a thermodynamic driving force.[4] While this compound is not included in this specific study, the trend suggests that the electron-withdrawing nature of the ester group would result in reactivity comparable to or slightly lower than furfural under similar conditions.
Synthesis of Nitrogen-Containing Heterocycles
Furan derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles, such as pyridines and pyrroles. This transformation typically involves a ring-opening of the furan followed by cyclization with an amine.
Experimental Protocols
Oxidation of Furan Derivatives to Maleic Acid
Objective: To compare the yield of maleic acid from the oxidation of different furan derivatives.
Materials:
-
Furan derivative (Furfural, Furan, or Furfuryl Alcohol)
-
Titanium Silicate (TS-1) catalyst
-
Acetic Acid (solvent)
-
35% Hydrogen Peroxide (oxidant)
Procedure:
-
In a reaction vessel, combine 2.6 mmol of the furan derivative with 0.1 g of TS-1 catalyst and 5 mL of acetic acid.[1][2]
-
Add 14.0 mmol of 35% aqueous hydrogen peroxide to the mixture.[1][2]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, maleic acid, can be isolated by filtration and evaporation of the solvent.[1]
-
Analyze the yield of maleic acid using a suitable analytical technique (e.g., NMR or HPLC).
General Procedure for Diels-Alder Reaction of Furan Derivatives
Objective: To perform a Diels-Alder reaction between a furan derivative and a dienophile.
Materials:
-
Furan derivative (e.g., Furan, Furfural)
-
Dienophile (e.g., N-phenylmaleimide)
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dienophile (1.0 eq) in toluene.[3]
-
Add an excess of the furan derivative (e.g., 3.0 eq) to the solution.[3]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Remove the solvent and excess furan under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography to yield the Diels-Alder adduct.[3]
Visualizing Reaction Pathways and Workflows
Caption: General reaction scheme for the oxidation of furan derivatives to maleic acid.
Caption: A typical experimental workflow for a Diels-Alder reaction involving a furan derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
A Comparative Guide to the Reactivity of Methyl 2-Furoate and Methyl 3-Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of methyl 2-furoate and methyl 3-furoate. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis and drug development. This document presents a comparative analysis of their behavior in key chemical transformations, supported by experimental data and detailed protocols.
Introduction
This compound and methyl 3-furoate are heterocyclic esters derived from furan, a five-membered aromatic heterocycle containing an oxygen atom. The position of the methoxycarbonyl group on the furan ring significantly influences the electron distribution within the ring and, consequently, the reactivity of the molecule. In this compound, the electron-withdrawing ester group is directly attached to the carbon adjacent to the heteroatom, while in methyl 3-furoate, it is at a meta-like position. This seemingly subtle difference leads to notable variations in their susceptibility to electrophilic attack, nucleophilic substitution, and reduction.
Comparative Reactivity Analysis
The reactivity of the furan ring is generally greater than that of benzene in electrophilic aromatic substitution reactions due to the electron-donating nature of the oxygen heteroatom. However, the presence of an electron-withdrawing methoxycarbonyl group deactivates the furan ring towards electrophilic attack in both isomers. The extent of this deactivation and the directing effects differ significantly between the two.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the position of the incoming electrophile is dictated by the directing effect of the substituents on the furan ring.
-
This compound: The methoxycarbonyl group at the 2-position deactivates the furan ring. The primary site of electrophilic attack is the C5 position, which is para to the oxygen atom and meta to the ester group.
-
Methyl 3-furoate: The methoxycarbonyl group at the 3-position also deactivates the ring. Electrophilic attack is expected to occur at the C2 and C5 positions, which are ortho and para to the oxygen atom, respectively, and ortho and meta to the ester group.
Table 1: Comparison of Yields in Electrophilic Aromatic Substitution
| Reaction | Electrophile/Reagent | This compound Product(s) (% Yield) | Methyl 3-furoate Product(s) (% Yield) |
| Nitration | HNO₃/H₂SO₄ | Methyl 5-nitro-2-furoate (~70%) | Methyl 5-nitro-3-furoate (Moderate)¹ |
| Bromination | Br₂/Solvent or NBS | Methyl 5-bromo-2-furoate (Good) | Complex mixture, potential for side-chain bromination if alkyl-substituted[1] |
¹ Yields for methyl 3-furoate are often lower and reactions can be less selective due to multiple activated positions.
Nucleophilic Acyl Substitution
The reactivity of the ester carbonyl group towards nucleophiles is influenced by the electronic nature of the furan ring.
-
This compound: The proximity of the electron-withdrawing furan oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its 3-isomer.
-
Methyl 3-furoate: The carbonyl group is less activated by the furan oxygen due to its position, resulting in slightly lower reactivity in nucleophilic acyl substitution reactions.
Table 2: Comparison of Reactivity in Nucleophilic Acyl Substitution
| Reaction | Nucleophile/Reagent | Relative Rate (this compound) | Relative Rate (Methyl 3-furoate) |
| Hydrolysis | NaOH (aq) | Faster | Slower |
| Aminolysis | RNH₂ | Faster | Slower |
Reduction
The reduction of the ester functionality to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The furan ring can also be susceptible to reduction under certain conditions.
Table 3: Comparison of Yields in Reduction Reactions
| Reaction | Reducing Agent | This compound Product (% Yield) | Methyl 3-furoate Product (% Yield) |
| Ester Reduction | LiAlH₄/THF | (Furan-2-yl)methanol (High) | (Furan-3-yl)methanol (High) |
Experimental Protocols
Nitration of this compound
Objective: To synthesize methyl 5-nitro-2-furoate via electrophilic aromatic substitution.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2.0 g of this compound to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 5-nitro-2-furoate.
Hydrolysis of Methyl 3-methyl-2-furoate
Objective: To synthesize 3-methyl-2-furoic acid via nucleophilic acyl substitution.[2]
Materials:
-
Methyl 3-methyl-2-furoate
-
20% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, combine 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 mL of 20% aqueous sodium hydroxide.[2]
-
Heat the mixture under reflux for 2 hours.[2]
-
Cool the solution to room temperature and then acidify with approximately 50 mL of concentrated hydrochloric acid.[2]
-
Stir the mixture vigorously for several minutes to ensure complete precipitation of the acid.[2]
-
Cool the mixture to room temperature and collect the product by suction filtration.[2]
-
Wash the product with two portions of 25 mL of water.[2]
-
Dry the product to obtain 3-methyl-2-furoic acid.[2]
Conclusion
The reactivity of this compound and methyl 3-furoate is significantly influenced by the position of the methoxycarbonyl group. This compound is generally more susceptible to nucleophilic attack at the carbonyl carbon and undergoes electrophilic substitution primarily at the 5-position. In contrast, methyl 3-furoate exhibits more complex reactivity in electrophilic substitution, potentially yielding a mixture of products, and is slightly less reactive towards nucleophilic acyl substitution. These differences are critical for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This guide provides a foundational understanding of their comparative reactivity, empowering researchers to make informed decisions in their experimental designs.
References
Spectroscopic Analysis for the Structural Confirmation of Methyl 2-Furoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of methyl 2-furoate, a key building block in organic synthesis and pharmaceutical development. Through a detailed comparison with structurally similar compounds, ethyl 2-furoate and methyl 2-thiophenecarboxylate, this document offers a robust framework for the structural confirmation of this compound using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). All experimental data is presented in clear, comparative tables, and detailed experimental protocols are provided.
Spectroscopic Data Comparison
The structural integrity of this compound was unequivocally confirmed through the analysis of its unique spectroscopic fingerprint and comparison with viable alternatives.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the furan ring protons and the methyl ester protons. The chemical shifts and coupling constants are unique to its structure, allowing for clear differentiation from ethyl 2-furoate, which exhibits an additional ethyl group signal, and methyl 2-thiophenecarboxylate, where the thiophene ring influences the proton chemical shifts.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H5 | 7.60 | dd | 1.8, 0.8 |
| H3 | 7.19 | dd | 3.6, 0.8 | |
| H4 | 6.52 | dd | 3.6, 1.8 | |
| -OCH₃ | 3.90 | s | - | |
| Ethyl 2-furoate | H5 | 7.57 | dd | 1.8, 0.8 |
| H3 | 7.17 | dd | 3.6, 0.8 | |
| H4 | 6.50 | dd | 3.6, 1.8 | |
| -OCH₂CH₃ | 4.36 | q | 7.1 | |
| -OCH₂CH₃ | 1.38 | t | 7.1 | |
| Methyl 2-thiophenecarboxylate | H5 | 7.83 | dd | 5.0, 1.2 |
| H3 | 7.73 | dd | 3.8, 1.2 | |
| H4 | 7.12 | dd | 5.0, 3.8 | |
| -OCH₃ | 3.88 | s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound provides further structural confirmation. The chemical shifts of the carbonyl carbon and the furan ring carbons are distinct from those of the comparative compounds.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | 159.16 |
| C2 | 144.77 | |
| C5 | 146.46 | |
| C3 | 117.98 | |
| C4 | 111.93 | |
| -OCH₃ | 51.84 | |
| Ethyl 2-furoate | C=O | 158.8 |
| C2 | 144.9 | |
| C5 | 146.2 | |
| C3 | 118.5 | |
| C4 | 111.8 | |
| -OCH₂CH₃ | 60.9 | |
| -OCH₂CH₃ | 14.3 | |
| Methyl 2-thiophenecarboxylate | C=O | 162.16 |
| C2 | 133.4 | |
| C5 | 134.1 | |
| C3 | 127.9 | |
| C4 | 132.5 | |
| -OCH₃ | 52.2 |
IR Spectral Data
The infrared spectrum of this compound displays characteristic absorption bands for the C=O stretching of the ester and the C-O stretching of the furan ring. These frequencies are subtly shifted in the alternative compounds due to differences in their electronic and steric environments.[1]
| Compound | Functional Group | Absorption Frequency (cm⁻¹) |
| This compound | C=O Stretch | 1720 |
| C-O-C (ring) | 1298, 1185 | |
| =C-H Stretch | 3140 | |
| Ethyl 2-furoate | C=O Stretch | 1718 |
| C-O-C (ring) | 1295, 1180 | |
| =C-H Stretch | 3145 | |
| Methyl 2-thiophenecarboxylate | C=O Stretch | 1710 |
| C-S Stretch | ~700-800 | |
| =C-H Stretch | 3100 |
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct molecular ion peak and fragmentation pattern that confirms its molecular weight and composition.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| This compound | 126 | 95 ([M-OCH₃]⁺), 67 ([M-COOCH₃]⁺) |
| Ethyl 2-furoate | 140 | 111 ([M-C₂H₅]⁺), 95 ([M-OC₂H₅]⁺), 67 ([M-COOC₂H₅]⁺) |
| Methyl 2-thiophenecarboxylate | 142 | 111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺) |
Experimental Protocols
Standardized protocols were employed for the acquisition of all spectroscopic data to ensure reproducibility and accuracy.
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), which also served as the internal standard. For ¹H NMR, 16 scans were accumulated, while for ¹³C NMR, 1024 scans were acquired.[2]
IR Spectroscopy
Infrared spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹.[3]
Mass Spectrometry
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. Samples were introduced via a direct insertion probe.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow employed for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic structural confirmation of this compound.
References
Purity Assessment of Synthesized Methyl 2-Furoate: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthesized methyl 2-furoate. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and discusses the common impurities encountered during synthesis.
Comparison of HPLC and GC for this compound Analysis
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and speed of analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability for this compound | Suitable for this compound and its non-volatile impurities, such as unreacted 2-furoic acid. | Well-suited for the volatile this compound. May require derivatization for non-volatile impurities. |
| Speed | Analysis times are typically in the range of 10-60 minutes. | Generally faster than HPLC, with analysis times often in the range of a few minutes. |
| Sensitivity | Good sensitivity, often in the parts-per-million (ppm) range. | Typically offers higher sensitivity than HPLC, especially with detectors like Flame Ionization Detector (FID), reaching parts-per-billion (ppb) levels. |
| Instrumentation Cost | HPLC systems, particularly with advanced detectors, can have a higher initial cost and ongoing expenses for solvents. | GC systems are generally less expensive to purchase and operate. |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
While a specific validated method for this compound is not widely published, a robust method can be developed based on the analysis of similar furan derivatives and related esters.[1][2] A reversed-phase HPLC method is proposed for the simultaneous determination of this compound and its primary impurity, 2-furoic acid. A Certificate of Analysis for commercially available this compound indicates a purity of 99.94% as determined by HPLC, confirming the viability of this technique.[3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength where both this compound and 2-furoic acid have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC is a widely used technique for the purity assessment of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature (FID): 280°C.
Sample Preparation:
-
Dilute the synthesized this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC.
Common Impurities in Synthesized this compound
The most common method for synthesizing this compound is the esterification of 2-furoic acid with methanol, often using an acid catalyst. Therefore, the primary impurities are typically the unreacted starting materials:
-
2-Furoic Acid: The starting carboxylic acid. Being non-volatile, it is readily detected by HPLC but may require derivatization for GC analysis.
-
Methanol: The starting alcohol. It is highly volatile and can be detected by GC.
Other potential impurities could arise from side reactions or degradation, although these are generally less common with a well-controlled synthesis.
Visualization of Analytical Workflows
To illustrate the procedural steps for each analytical technique, the following diagrams are provided.
Logical Decision-Making for Method Selection
The choice between HPLC and GC can be guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
References
A comprehensive guide for researchers and drug development professionals on the biological activities of methyl 2-furoate and its analogous esters, including ethyl, propyl, and butyl 2-furoates. This report synthesizes available experimental data on their antifouling, antimicrobial, and cytotoxic properties, providing detailed methodologies and insights into their potential mechanisms of action.
Introduction
Furan derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, simple alkyl esters of 2-furoic acid, such as this compound, are utilized as flavoring agents and fragrances and are being explored for broader biomedical applications.[1] This guide provides a comparative overview of the biological activities of this compound and its related esters (ethyl, propyl, and butyl 2-furoate), focusing on experimentally determined quantitative data. The objective is to offer a clear, data-driven comparison to aid researchers in evaluating their potential for various applications.
Antifouling Activity
One of the documented biological activities of alkyl 2-furoates is their potential as antifouling agents, which is crucial for marine applications. A comparative study on the antifouling properties of several n-alkyl 2-furoates against the brine shrimp Artemia salina provides valuable insights into the structure-activity relationship within this group of esters.
Data Summary: Antifouling Activity
The following table summarizes the 50% lethal concentration (LC50) values of various alkyl 2-furoates against Artemia salina nauplii after 24 hours of exposure. A lower LC50 value indicates higher toxicity and, in this context, greater antifouling potential.
| Compound | Alkyl Chain Length | LC50 (µg/mL)[2] |
| Butyl 2-furoate | C4 | 15.8 |
| Hexyl 2-furoate | C6 | 1.8 |
| Octyl 2-furoate | C8 | 0.9 |
The data clearly indicates that the antifouling activity of n-alkyl 2-furoates against Artemia salina increases with the length of the alkyl chain. Octyl 2-furoate was the most potent among the tested esters.
Experimental Protocol: Antifouling Bioassay against Artemia salina
The following protocol outlines the methodology used to determine the antifouling activity of the alkyl 2-furoates.
Antimicrobial Activity
While comprehensive comparative studies on the antimicrobial properties of the methyl, ethyl, propyl, and butyl esters of 2-furoic acid are limited, some furan derivatives have shown promise. For instance, derivatives of 3-(5-nitro-2-furyl)acrylic acid have demonstrated antibacterial and antifungal activity.[3] The antimicrobial efficacy of simple esters is an area requiring more direct comparative research.
Data Summary: Antimicrobial Activity
Experimental Protocol: Broth Microdilution Method for MIC Determination
A standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in several studies, primarily in the context of safety assessments for its use in fragrances and flavorings.
Data Summary: Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Result |
| Human peripheral blood lymphocytes | In vitro micronucleus test | Up to 1260 µg/mL | Non-clastogenic[5] |
| - | BlueScreen Assay | 1261 µg/mL | Positive for cytotoxicity (<80% relative cell density)[5] |
There is a lack of directly comparable cytotoxicity data for ethyl, propyl, and butyl 2-furoates against the same cell lines under identical experimental conditions.
Experimental Protocol: In Vitro Micronucleus Test
The in vitro micronucleus test is a genotoxicity assay used to detect substances that induce chromosome damage.
Potential Signaling Pathway Interactions
While direct evidence for the modulation of specific signaling pathways by simple alkyl 2-furoates is not yet well-established, the broader class of furan derivatives has been shown to interact with key cellular signaling cascades. For instance, some furan-containing compounds have been implicated in the modulation of the NF-κB and Akt signaling pathways, which are critical in inflammation and cell survival, respectively.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Some furan derivatives have been suggested to exert anti-inflammatory effects by potentially inhibiting this pathway.[6]
Conclusion
The available data suggests that the biological activity of alkyl 2-furoates can be influenced by the length of the alkyl ester chain, as demonstrated by the antifouling assay. While this compound has undergone toxicological evaluation, there is a clear need for more comprehensive, direct comparative studies of methyl, ethyl, propyl, and butyl 2-furoates across a range of biological assays, including antimicrobial and anticancer screenings. Future research should also aim to elucidate the specific molecular targets and signaling pathways modulated by these simple furan derivatives to better understand their therapeutic potential. This guide highlights the current state of knowledge and underscores the gaps that future research can address to fully characterize the biomedical potential of this class of compounds.
References
- 1. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Methyl 2-Furoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-furoate, a valuable intermediate in the pharmaceutical and fine chemical industries, can be synthesized through various chemical pathways. The selection of an optimal synthetic route is a critical decision, balancing factors such as yield, cost-effectiveness, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Executive Summary
This guide evaluates the following four synthetic routes for the production of this compound:
-
Route 1: Gold-Catalyzed Oxidative Esterification of Furfural. This modern approach utilizes a heterogeneous gold catalyst for the direct conversion of furfural to this compound.
-
Route 2: Fischer Esterification of 2-Furoic Acid. The traditional and widely used method involving the acid-catalyzed esterification of 2-furoic acid with methanol.
-
Route 3: Chemoenzymatic Synthesis from Furfural. A two-step process combining the chemical oxidation of furfural to 2-furoic acid, followed by an enzymatic esterification.
-
Route 4: Catalyst-Free Microwave-Assisted Synthesis. An emerging green chemistry approach that utilizes microwave irradiation to synthesize this compound from furfural and hydrogen peroxide without a catalyst.
The analysis reveals that while the gold-catalyzed oxidative esterification and the catalyst-free microwave-assisted synthesis offer high efficiency and green chemistry advantages, the traditional Fischer esterification remains a cost-effective option, albeit with a higher environmental footprint. The chemoenzymatic route presents a balance of mild reaction conditions and good yields, with the overall cost heavily dependent on the price and reusability of the enzyme.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance.
| Metric | Route 1: Au-Catalyzed Oxidative Esterification | Route 2: Fischer Esterification | Route 3: Chemoenzymatic Synthesis | Route 4: Catalyst-Free Microwave Synthesis |
| Starting Material | Furfural | 2-Furoic Acid | Furfural | Furfural |
| Typical Yield | >95%[1] | ~90%[2] | Oxidation: ~95%[3], Esterification: >90% | ~69% (selectivity)[4][5] |
| Reaction Time | 1.5 - 4 hours[6] | 2 - 4 hours[2] | Oxidation: 1-2h, Esterification: 24-48h | 2 hours[4][5] |
| Temperature (°C) | 120 - 140[6] | 65 (reflux)[2] | Oxidation: RT-40, Esterification: 40-50 | 120[4][5] |
| Pressure | 1 - 6 bar O₂[6] | Atmospheric | Atmospheric | Atmospheric (in sealed vessel) |
| Catalyst | Au/ZrO₂ or other supported Au catalyst | H₂SO₄ | Chemical oxidant & Lipase | None |
| Key Reagents | Methanol, O₂ | Methanol, H₂SO₄ | Oxidant (e.g., H₂O₂), Methanol, Lipase | Methanol, Hydrogen Peroxide |
| Estimated Material Cost per Mole of Product (USD) | Moderate to High (Catalyst cost is a major factor) | Low | Moderate (Enzyme cost is a major factor) | Low to Moderate |
| Process Mass Intensity (PMI) | Low | High | Moderate | Moderate |
| E-Factor | Low | High | Moderate | Moderate |
| Advantages | High yield and selectivity, base-free conditions possible, catalyst reusability. | Low-cost reagents, well-established procedure. | Mild reaction conditions, high selectivity of enzyme. | Catalyst-free, rapid heating, potential for energy savings. |
| Disadvantages | High initial catalyst cost. | Use of strong corrosive acid, high waste generation. | Longer overall reaction time, enzyme cost and stability. | Moderate yield, requires specialized microwave equipment. |
Note: Cost estimations are based on currently available price ranges for reagents and catalysts and may vary. PMI and E-Factor are qualitative assessments based on typical experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Gold-Catalyzed Oxidative Esterification of Furfural
Catalyst: Au/ZrO₂ (1 wt% Au)
Procedure:
-
In a high-pressure autoclave, add the Au/ZrO₂ catalyst.
-
Add a solution of furfural in methanol.
-
Seal the autoclave and purge with O₂ gas.
-
Pressurize the reactor with O₂ to 6 bar.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the reaction for 1.5 hours.[6]
-
After cooling to room temperature, vent the autoclave and filter the catalyst.
-
The resulting solution contains this compound, which can be purified by distillation.
Route 2: Fischer Esterification of 2-Furoic Acid
Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve 2-furoic acid in an excess of methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated H₂SO₄ while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 2-4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain crude this compound, which can be further purified by distillation.
Route 3: Chemoenzymatic Synthesis from Furfural
Step 1: Chemical Oxidation of Furfural to 2-Furoic Acid
Procedure:
-
In a reaction vessel, dissolve furfural in an appropriate solvent.
-
Add an oxidizing agent (e.g., hydrogen peroxide in the presence of a suitable catalyst) at room temperature.
-
Stir the reaction mixture for the required time (typically 1-2 hours) until the furfural is consumed (monitored by GC or TLC).
-
Upon completion, the 2-furoic acid can be isolated by extraction and crystallization. A yield of approximately 95% can be achieved.[3]
Step 2: Enzymatic Esterification of 2-Furoic Acid
Enzyme: Immobilized Lipase (e.g., Novozym 435)
Procedure:
-
To a solution of 2-furoic acid in a suitable organic solvent, add methanol.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with shaking for 24-48 hours.
-
Monitor the formation of this compound by HPLC or GC.
-
After the reaction, the immobilized enzyme can be filtered off and potentially reused.
-
The product, this compound, is isolated from the reaction mixture by solvent evaporation and subsequent purification.
Route 4: Catalyst-Free Microwave-Assisted Synthesis
Procedure:
-
In a microwave-safe sealed vessel, combine furfural, a large excess of methanol, and a 30% aqueous solution of hydrogen peroxide. A typical molar ratio is 1:20:3 (furfural:methanol:H₂O₂).[4][5]
-
Place the vessel in a microwave reactor and irradiate at 120°C for 2 hours.[4][5]
-
After the reaction, cool the vessel to room temperature.
-
The product mixture is then subjected to a liquid-liquid extraction to separate the this compound.
-
The organic layer is dried and concentrated to yield the product. A selectivity of around 69% towards this compound can be expected.[4][5]
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the described synthetic routes.
References
Unveiling the Biological Profile of Methyl 2-Furoate: A Comparative Guide to Cross-Reactivity and Safety Assessment
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of a compound is paramount. This guide provides a comprehensive analysis of methyl 2-furoate, a simple furan derivative, by examining its toxicological profile and exploring potential cross-reactivity based on the biological activities of structurally related compounds. While direct cross-reactivity data for this compound is limited, this guide offers a framework for assessing its potential biological interactions by comparing it with other furan-containing molecules and compounds featuring a furoate moiety.
Executive Summary
This compound has been evaluated for its genotoxic potential through a battery of standard toxicological assays. While found to be non-mutagenic in the Ames test and non-clastogenic in the in vitro micronucleus test, it exhibited a positive response for both cytotoxicity and genotoxicity at high concentrations in the BlueScreen™ HC assay. This suggests a potential for cellular damage under specific conditions.
This guide presents the available toxicological data for this compound in a comparative format, details the experimental protocols for the key assays, and explores the signaling pathways of potentially related biological targets to provide a comprehensive resource for researchers.
Toxicological Profile of this compound
The genotoxic potential of this compound has been assessed using a standard battery of in vitro assays. The results are summarized in the table below.
| Assay | Test System | Concentration Range Tested | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537; Escherichia coli strain WP2 uvrA | Up to 5000 µ g/plate | With and without | Negative |
| In Vitro Mammalian Cell Micronucleus Test (OECD 487) | Human peripheral blood lymphocytes | Up to 1500 µg/mL | With and without | Negative |
| BlueScreen™ HC Assay | Human lymphoblastoid TK6 cells | Not specified | With and without | Positive (at high concentrations) for cytotoxicity and genotoxicity |
Potential Areas of Cross-Reactivity
Due to the lack of direct binding studies for this compound across a wide range of targets, we explore the activities of structurally related compounds to identify potential areas of cross-reactivity that warrant further investigation.
Furan-Containing Compounds
The furan moiety is a common scaffold in a variety of biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The diverse biological roles of furan derivatives suggest that this compound could potentially interact with a variety of biological targets.
Furoate-Containing Compounds
The presence of the furoate ester is a key structural feature of several pharmacologically active molecules.
-
Glucocorticoid Receptor Agonism: Mometasone furoate is a potent synthetic corticosteroid that exhibits high affinity for the glucocorticoid receptor, mediating anti-inflammatory responses. While this compound is structurally much simpler, the presence of the furoate group suggests that the potential for interaction with steroid receptors, albeit likely with much lower affinity, cannot be entirely ruled out without direct testing.
-
Prostaglandin EP2 Receptor Agonism: A patent application has described ethyl 5-({4-[hydroxy(phenyl)methyl]phenoxy}methyl)-2-furoate, a derivative of this compound, as a prostaglandin EP2 receptor agonist. This finding provides a more direct, albeit still indirect, rationale for investigating the potential of this compound to interact with this receptor.
Signaling Pathways of Potential Interest
Understanding the signaling pathways of receptors that bind to structurally related compounds can provide insights into potential mechanisms of action or off-target effects.
Prostaglandin EP2 Receptor Signaling
The prostaglandin E2 (PGE2) receptor EP2 is a G-protein coupled receptor that, upon activation by PGE2, primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression.
Caption: Prostaglandin EP2 Receptor Signaling Pathway.
Glucocorticoid Receptor Signaling
The glucocorticoid receptor (GR) is a nuclear receptor that, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. Upon binding to a glucocorticoid ligand, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the ligand-bound GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key toxicological and potential cross-reactivity assays are provided below to aid in the design of future studies.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to assess the mutagenic potential of a substance to induce reverse mutations at selected loci of several bacterial strains.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Method: The test compound, with and without a metabolic activation system (S9 fraction from rat liver), is incubated with the bacterial strains. The mixture is then plated on minimal agar plates. After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted and compared to the number of spontaneous revertant colonies in the solvent control.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) mutation rate.
Caption: Ames Test Experimental Workflow.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.
-
Test System: Human peripheral blood lymphocytes or other suitable mammalian cell lines (e.g., CHO, V79, TK6).
-
Method: Cultured cells are exposed to the test substance, with and without metabolic activation (S9). Following treatment, the cells are cultured for a period to allow for nuclear division. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one division. Cells are then harvested, fixed, and stained. The frequency of micronucleated cells in the treated cultures is compared to that in the solvent control cultures.
-
Data Analysis: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells.
BlueScreen™ HC Assay
This is a high-throughput, human cell-based assay that measures genotoxicity and cytotoxicity.
-
Test System: A genetically modified human lymphoblastoid cell line (TK6) containing a reporter gene (Gaussia luciferase) under the control of the GADD45a promoter.
-
Method: The cells are exposed to the test substance. Genotoxic stress induces the GADD45a promoter, leading to the expression and secretion of Gaussia luciferase into the culture medium. The luciferase activity is measured by adding a substrate and quantifying the resulting luminescence. Cytotoxicity is concurrently measured by assessing cell viability.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates a genotoxic response.
Receptor Binding Assays (General Protocol)
These assays are used to determine the affinity of a compound for a specific receptor.
-
Test System: Cell membranes or purified receptors, and a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.
-
Method: A constant concentration of the labeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The amount of labeled ligand bound to the receptor is measured after separating the bound from the free ligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the test compound for the receptor.
Conclusion
This comparative guide provides a detailed overview of the available toxicological data for this compound and explores potential avenues for cross-reactivity based on the biological activities of structurally related compounds. While this compound demonstrates a generally low order of toxicity in standard genotoxicity assays, the positive finding in the BlueScreen™ HC assay at high concentrations warrants consideration. The lack of direct cross-reactivity studies highlights a significant data gap. The information presented on the biological activities of other furan and furoate-containing compounds, along with the detailed signaling pathways and experimental protocols, serves as a valuable resource for researchers to design future studies aimed at comprehensively characterizing the biological profile of this compound and its potential interactions with biological systems. Such studies are crucial for a complete safety and risk assessment of this compound.
A Comparative Guide to Methyl 2-Furoate as a Flavoring Agent
This guide provides a comprehensive comparison of methyl 2-furoate with key alternative flavoring agents, offering objective data for researchers, scientists, and drug development professionals. By examining physicochemical properties, flavor profiles, stability, and safety, this document serves as a practical resource for formulation and development.
Introduction to this compound
This compound is a furan derivative recognized for its complex and versatile flavor profile.[1][2] It is found naturally in a variety of foods, including coffee, cocoa, tequila, and various fruits.[1][3][4] Its characteristic aroma is often described as pleasant and fruity, with additional notes of mushroom, caramel, and even tobacco.[1][5] This complexity allows it to be used not only as a primary flavoring agent but also as a modifier to enhance or add depth to existing flavor profiles, particularly for brown sugar, rum, nut, and coffee notes.[6]
This guide compares this compound to three other widely used flavoring agents with overlapping sensory characteristics: Maltol , Ethyl Maltol , and Furaneol (also known as Strawberry Furanone). These alternatives were chosen for their prominence in creating sweet, caramel, and fruity notes, making them relevant comparators in many food and pharmaceutical applications.
Comparative Analysis of Physicochemical Properties
The physical and chemical properties of a flavoring agent are critical as they influence its solubility, volatility, and stability in a final product. The table below summarizes key properties for this compound and its selected alternatives.
| Property | This compound | Maltol | Ethyl Maltol | Furaneol |
| Chemical Structure | Furan Ester | Pyranone | Pyranone | Furanone |
| CAS Number | 611-13-2[1] | 118-71-8[3] | 4940-11-8[5] | 3658-77-3[7] |
| Molecular Formula | C₆H₆O₃ | C₆H₆O₃[8] | C₇H₈O₃ | C₆H₈O₃[2] |
| Molecular Weight | 126.11 g/mol | 126.11 g/mol [8] | 140.14 g/mol | 128.13 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] | White crystalline powder[8][9] | White crystalline powder[1][5] | White to light yellow solid[2][7] |
| Melting Point | 19.07 °C (estimated) | 161-164 °C[8] | 89-92 °C[1] | 73-77 °C[2][7] |
| Boiling Point | 181 °C[1] | Sublimes at 93 °C[10] | 289-290 °C[11] | 188 °C[2] |
| Solubility in Water | 13.32 g/L[12] | 1 g in ~82 mL[1] | 1 g in ~55 mL[1] | 176 g/L[2] |
| Other Solubilities | Soluble in oils and ethanol[8] | Soluble in hot water, ethanol, chloroform[1][9] | Soluble in ethanol, propylene glycol, chloroform[1][13] | Soluble in ethanol[2] |
Flavor Profile and Performance Comparison
The perceived flavor and aroma are the most critical performance indicators for a flavoring agent. This section compares the organoleptic properties and potency of the selected compounds.
| Characteristic | This compound | Maltol | Ethyl Maltol | Furaneol |
| General Flavor | Sweet, fruity, caramel, musty, brown sugar[1][6] | Sweet, caramel, bready, cotton candy[3][9] | Intense sweet, caramelized sugar, fruity, jammy[1][12][13] | Sweet, fruity, strawberry, pineapple, caramel[14][15][16] |
| Aroma Profile | Fruity, mushroom, tobacco, caramel, bready, cocoa[1] | Caramel, butterscotch, hints of strawberry in dilution[1] | Intense caramelized sugar, cooked fruit[13][17] | Fruity, caramel, "burnt pineapple"[14] |
| Aroma Threshold | Not specified, described qualitatively | 0.03% (Threshold Value)[1] | ~10 ppb (Odor Threshold)[12] | 0.03 - 60 ppb (Detection Threshold)[7] |
| Relative Potency | - | Weaker than Ethyl Maltol and Furaneol[3] | 4-6 times more potent than Maltol[1] | ~25 times stronger than Maltol[18] |
| Common Uses | Adds brown sugar/caramel notes to rum, nut, coffee; imparts musty/mushroom notes[6] | Enhancer for vanilla, chocolate, caramel, bread, and butterscotch flavors[1][3] | Broad flavor enhancer, especially for fruity and sweet profiles; masks off-notes[1][19] | Key component in strawberry and pineapple flavors; adds jammy notes[7][18][20] |
Performance Insights:
-
This compound offers a unique, complex profile that goes beyond simple sweetness, providing earthy and musty notes that are valuable in savory and rich applications like coffee and cocoa.[1][6]
-
Maltol provides a classic, warm "fresh-baked" caramel sweetness but has a relatively high flavor threshold, requiring higher concentrations.[3][12]
-
Ethyl Maltol is a significantly more potent alternative to Maltol, delivering a more intense, candy-like sweetness with stronger fruity undertones.[1][12] Its power makes it an efficient flavor enhancer and sweetener.
-
Furaneol is exceptionally potent, with a very low detection threshold.[7] It is indispensable for creating authentic strawberry and pineapple flavors and is known for its "jammy" character.[16][18]
Stability and Application Considerations
Flavor stability is crucial for ensuring product quality throughout its shelf life. Stability can be influenced by factors such as heat, light, pH, and interaction with other ingredients.[10][13]
-
This compound: As a furan derivative, it may be susceptible to degradation under certain processing conditions, a common trait among furan compounds.[21] Its stability is noted as "very unstable" in one source, suggesting careful consideration is needed during formulation.[22]
-
Maltol & Ethyl Maltol: Both are relatively stable crystalline powders. However, their flavor impact can be pH-dependent; Maltol's effect is stronger in acidic conditions and weakens in alkaline environments.[1] Ethyl Maltol can be unstable in certain cosmetic bases like shampoos.[5]
-
Furaneol: This compound is known to be susceptible to oxidation, which can lead to the development of undesirable fenugreek-like off-notes.[18] The use of antioxidants like ascorbic acid or the more stable derivative, ethyl furaneol, can mitigate this issue.[18] It is also sensitive to light and temperature.[23]
Safety and Regulatory Status
All four compounds have been evaluated by regulatory and scientific bodies for their use in food.
| Compound | FEMA Number | JECFA Number | JECFA Group ADI | Regulatory Status Notes |
| This compound | 2703[8] | 746[8] | 0-0.5 mg/kg bw*[8] | Part of a group ADI for furfural and related substances. Deemed to have no safety concern at current intake levels.[8] |
| Maltol | 2656[3] | 1480[6] | 0-1 mg/kg bw[6] | JECFA noted no safety concern at current intake levels when used as a flavoring agent.[24] |
| Ethyl Maltol | 3487[5] | 1481[5] | 0-2 mg/kg bw[25] | Considered Generally Recognized As Safe (GRAS) by the FDA for use as a flavoring agent.[26] |
| Furaneol | 3174 | 1446[2] | Not Allocated | JECFA evaluation available. Some studies note potential for genetic damage at very high doses in animal models.[23][27] |
*The group ADI of 0-0.5 mg/kg bw was established for furfural and a group of related substances including this compound.[8]
Experimental Methodologies
To conduct a direct comparative study of these flavoring agents, standardized experimental protocols are essential. Below are detailed methodologies for sensory and instrumental analysis.
Protocol 1: Quantitative Descriptive Sensory Analysis
This protocol is designed to identify and quantify the key sensory attributes of each flavoring agent.
-
Panelist Selection: Recruit 10-12 trained sensory panelists with demonstrated experience in flavor evaluation.
-
Sample Preparation:
-
Prepare stock solutions of this compound, Maltol, Ethyl Maltol, and Furaneol at 1% (w/v) in a neutral solvent like propylene glycol.
-
Create evaluation samples by diluting the stock solutions into a neutral base (e.g., 5% sucrose in water) to concentrations relevant to typical food applications (e.g., 10 ppm, 50 ppm, 100 ppm). The concentrations should be adjusted based on the known potency of each compound (e.g., lower concentrations for Ethyl Maltol and Furaneol).
-
-
Attribute Development: In a preliminary session, have panelists taste the samples and collaboratively develop a lexicon of descriptive terms for aroma and flavor (e.g., "caramel," "fruity," "musty," "burnt sugar," "strawberry jam").
-
Evaluation Procedure:
-
Present the samples to panelists in a randomized, blind-coded order.
-
Panelists will rate the intensity of each developed attribute on a 15-point unstructured line scale (from "none" to "very high").
-
Provide unsalted crackers and purified water for palate cleansing between samples.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in attribute intensity between the compounds. Use Principal Component Analysis (PCA) to visualize the relationships between the flavoring agents and their sensory attributes.
Protocol 2: Instrumental Flavor Profile by Headspace GC-MS
This protocol identifies and quantifies the volatile compounds responsible for the aroma of each agent.
-
Sample Preparation:
-
Accurately weigh 1 gram of the flavoring agent (or a standardized solution) into a 20 mL headspace vial.
-
For liquid samples or solutions, add a salt (e.g., 2g of NaCl) to increase the volatility of the analytes.[28]
-
Seal the vial immediately with a PTFE/silicone septum.
-
-
Headspace Sampling:
-
GC-MS Conditions:
-
GC Column: Use a mid-polarity column suitable for flavor compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 250°C at 5°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode (70 eV). Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
-
Quantify the relative abundance of each volatile compound by comparing peak areas. This provides a chemical "fingerprint" for each flavoring agent.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz help to visualize the complex processes and relationships discussed.
Caption: Experimental workflow for the comparative analysis of flavoring agents.
Caption: Flavor relationships of furan and pyranone-based flavoring agents.
Conclusion
This compound is a valuable flavoring agent with a distinct profile that combines sweetness with desirable musty, caramel, and fruity notes. While alternatives like Maltol and Ethyl Maltol offer more straightforward sweet and caramel characteristics, and Furaneol provides potent, specific fruit notes, this compound's complexity makes it uniquely suited for applications requiring depth and a less conventional "brown" flavor profile. Its performance is best leveraged in products like coffee, cocoa, and dark spirits. The choice between these agents will ultimately depend on the desired flavor impact, required potency, processing conditions, and the specific nuances of the target application. This guide provides the foundational data to make an informed decision based on scientific evidence.
References
- 1. What are the properties, scope of application, dosage and precautions of maltol and ethyl maltol? - China Chemical Manufacturer [longchangextracts.com]
- 2. chembk.com [chembk.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Ethyl maltol (CAS N° 4940-11-8) [scentree.co]
- 6. JECFA Evaluations-MALTOL- [inchem.org]
- 7. ScenTree - Furaneol® (CAS N° 3658-77-3) [scentree.co]
- 8. Maltol - Wikipedia [en.wikipedia.org]
- 9. MALTOL - Ataman Kimya [atamanchemicals.com]
- 10. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]
- 11. Ethyl Maltol | C7H8O3 | CID 21059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Maltol vs Ethyl Maltol: Technical & Sensory Comparison for Modern Gourmand Perfumery — Scentspiracy [scentspiracy.com]
- 13. ETHYL MALTOL - Ataman Kimya [atamanchemicals.com]
- 14. Furaneol | 3658-77-3 [chemicalbook.com]
- 15. Furaneol - Wikipedia [en.wikipedia.org]
- 16. Fragrance University [fragranceu.com]
- 17. glooshi.com [glooshi.com]
- 18. perfumerflavorist.com [perfumerflavorist.com]
- 19. Functional role of ethyl maltol -gnfchem.com [gnfchem.com]
- 20. de-kruiderie.nl [de-kruiderie.nl]
- 21. Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 23. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 24. WHO | JECFA [apps.who.int]
- 25. JECFA Evaluations-ETHYL MALTOL- [inchem.org]
- 26. Federal Register :: Ethyl Maltol; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 27. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to Validated Analytical Methods for the Detection of Methyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of methyl 2-furoate. While direct inter-laboratory comparison studies for this compound are not extensively available in the public domain, this document synthesizes findings from various research articles on furanic compounds to aid laboratories in selecting and validating appropriate analytical methods. The primary focus is on comparing the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most common techniques for analyzing such compounds.
Data Presentation: Performance of Analytical Methods
The selection of an analytical method for detecting furanic compounds like this compound often involves a trade-off between sensitivity, precision, sample throughput, and cost. The following table summarizes the quantitative performance data for prevalent techniques used for furan derivatives, which can be considered indicative for the analysis of this compound. It is important to note that these values are compiled from various studies, and direct comparison may be influenced by matrix effects and specific instrumental conditions.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Observations |
| GC-MS | Furan and its derivatives | Various | Generally in the low µg/kg or ppb range | Typically 3-5 times the LOD | > 0.99 | High sensitivity and selectivity, ideal for volatile compounds.[1] |
| SPME-GC-MS | Furan | Coffee, Fruit juice | 0.03-0.1 µg/kg | 0.1-0.3 µg/kg | > 0.99 | SPME-based methods offer significantly lower detection and quantification limits compared to traditional headspace methods, making them suitable for trace-level analysis.[1] |
| UHPLC-DAD | Furanic compounds (including 2-furaldehyde, 5-hydroxymethylfurfural) | Transformer Oil | 50 ppb | 100 ppb | > 0.999 | Fast analysis time (under 6 minutes) and reduced solvent consumption compared to conventional HPLC.[2][3] |
| RP-HPLC-PDA | Mometasone furoate and related substances | Ointment | Not specified | Not specified | > 0.998 | Demonstrates the applicability of HPLC for furoate esters in complex matrices.[4] |
| Ion-Exclusion LC-DAD | Furanic compounds (2-furoic acid, furfural) | Balsamic Vinegar | Not specified | Not specified | Not specified | Suitable for non-volatile furan derivatives in acidic matrices.[5] |
Experimental Workflow for Method Validation
The following diagram illustrates a generalized workflow for the validation of an analytical method, ensuring that it is suitable for its intended purpose. This process is crucial for obtaining reliable and accurate data in research and quality control.
Caption: General workflow for analytical method validation.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are generalized and may require optimization for specific sample matrices and instrumentation when analyzing this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation:
-
For solid samples, an extraction with a suitable organic solvent (e.g., dichloromethane, hexane) may be necessary.
-
For liquid samples, direct injection or headspace sampling can be employed. Solid-Phase Microextraction (SPME) is recommended for trace-level analysis to pre-concentrate the analyte.[1]
-
An internal standard (e.g., a deuterated analog) should be added for accurate quantification.
-
-
Instrumentation (Typical Conditions):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 minutes), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 280°C (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
-
Quantification:
-
Quantification is performed by creating a calibration curve using standards of known concentrations with the internal standard.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for less volatile or thermally labile furan derivatives and can be adapted for this compound.[1]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte with a suitable solvent (e.g., acetonitrile, methanol). Sonication can enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Instrumentation (Typical Conditions):
-
HPLC System: Agilent 1290 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape) is typical. For example, a 60:40 (v/v) mixture of acetonitrile and 0.1% acetic acid in water.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of standard solutions.
-
Validation Parameters
According to ICH guidelines, the validation of an analytical method should include the following parameters:
-
Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (spiked sample) and calculating the percent recovery.[6][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]
References
In-Silico vs. Experimental Data: A Comparative Analysis of Methyl 2-Furoate Properties
For researchers, scientists, and professionals in drug development, an accurate understanding of a compound's physicochemical properties is paramount for predicting its behavior, fate, and potential efficacy. This guide provides a direct comparison of experimentally determined properties of methyl 2-furoate against in-silico predictions, offering valuable insights into the accuracy and utility of computational models in chemical characterization.
This compound, a furan derivative with applications in flavor, fragrance, and as a synthetic intermediate, serves as a case study for evaluating the predictive power of computational tools against real-world laboratory data.[1][2][3] This comparison is crucial for early-stage drug discovery and development, where rapid screening of large compound libraries necessitates reliable in-silico methods.
Quantitative Data Comparison
The following table summarizes the available experimental data for this compound and compares it with in-silico predictions, primarily from the widely used EPI Suite™ software.
| Property | Experimental Value | In-Silico Predicted Value (EPI Suite™) |
| Boiling Point | 181-182 °C (at 760 mmHg)[2][4][5][6][7] | 159.67 °C |
| Melting Point | 19.07 °C | 19.07 °C |
| Density | 1.170-1.181 g/mL (at 25 °C)[4][5] | Not available from search results |
| Water Solubility | "Insoluble to slightly soluble"[1][4]; 13320 mg/L (at 25 °C) (estimated)[5][6][8] | 13320 mg/L |
| LogP (o/w) | 0.95 - 1.00[4][5][8] | 0.95 |
Experimental Protocols
The experimental values cited in this guide are determined through established laboratory methodologies. Below are summaries of the standard protocols for measuring these key physicochemical properties.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the Thiele Tube Method , which is suitable for small sample volumes.
-
A small amount of the liquid is placed in a small test tube, along with an inverted capillary tube.
-
This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
For larger volumes, a simple distillation can be performed, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[9][10]
Melting Point Determination
The melting point is the temperature at which a solid transitions to a liquid. The Capillary Method is a widely used technique.
-
A small, finely ground sample of the solid is packed into a capillary tube.
-
The capillary tube is placed in a heating apparatus (such as a melting point apparatus or an oil bath) along with a calibrated thermometer.
-
The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. The OECD Guideline 102 outlines this and other methods like differential scanning calorimetry (DSC).[4][5][8]
Density of a Liquid
The density of a liquid is its mass per unit volume. A straightforward method involves the use of a graduated cylinder and an electronic balance .
-
The mass of a clean, dry graduated cylinder is measured.
-
A known volume of the liquid is added to the graduated cylinder, and the volume is precisely read from the bottom of the meniscus.
-
The combined mass of the graduated cylinder and the liquid is measured.
-
The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.[1][3][11] For higher accuracy, a pycnometer can be used.[12]
Water Solubility
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. The Flask Method , as described in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.
-
An excess amount of the substance is added to water in a flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The solution is then centrifuged or filtered to remove any undissolved particles.
-
The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., chromatography, spectroscopy).[2][7][13][14]
In-Silico Prediction vs. Experimental Reality
The comparison between in-silico and experimental data for this compound reveals both the strengths and limitations of current predictive models.
Caption: Workflow for comparing in-silico predictions with experimental data.
Discussion
For this compound, the in-silico predictions for melting point, water solubility, and LogP show remarkable agreement with the experimental data. This suggests that for these properties, the underlying algorithms and fragment contributions used in the predictive software are well-calibrated for furan-type structures.
However, a notable discrepancy is observed in the boiling point , with the predicted value being significantly lower than the experimentally determined one. This highlights a potential limitation of the in-silico model for this particular property and chemical class. Such deviations can arise from the model's training set, the complexity of intermolecular forces not fully captured by the algorithm, or other factors.
This comparative analysis underscores the importance of using in-silico predictions as a powerful screening and prioritization tool, while recognizing that experimental verification remains the gold standard for obtaining definitive physicochemical data. For drug development professionals, this means that while computational methods can accelerate the initial phases of discovery, key parameters should be experimentally validated for lead candidates.
References
- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 2. oecd.org [oecd.org]
- 3. scribd.com [scribd.com]
- 4. oecd.org [oecd.org]
- 5. acri.gov.tw [acri.gov.tw]
- 6. oecd.org [oecd.org]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. laboratuar.com [laboratuar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemconnections.org [chemconnections.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. filab.fr [filab.fr]
- 14. enfo.hu [enfo.hu]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-furoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Methyl 2-furoate, a common compound in organic synthesis, requires careful management at the end of its use. This guide provides a comprehensive, step-by-step procedure for its safe disposal, aligning with general laboratory safety protocols and regulatory guidelines.
Immediate Safety and Hazard Profile
Before handling this compound for disposal, it is crucial to be aware of its hazard profile. This information dictates the necessary safety precautions and the appropriate disposal route.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Flammability | Combustible liquid.[1][3] |
This data is a summary of hazard statements and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
1. Personal Protective Equipment (PPE):
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[4][7]
-
The container must be made of a material compatible with this compound and have a secure, leak-proof screw-on cap.[7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[3][6]
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."[4]
-
The label must include the full chemical name, "this compound," and the approximate quantity.[4] For mixtures, list all components and their estimated percentages.[4]
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible party.[4]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8]
-
Ensure secondary containment is used to capture any potential leaks or spills.[7] This can be a larger, chemically resistant tray or bin.
-
Segregate the this compound waste from incompatible chemicals.[8]
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (often 90 days, but check local regulations), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting a form detailing the contents of the waste container.[4]
6. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[6]
-
Collect the absorbent material and contaminated items into a sealed container for disposal as hazardous waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Regulatory Context
The disposal of chemical waste, including this compound, is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][10] These regulations mandate the proper identification, handling, storage, and disposal of hazardous waste to protect human health and the environment.[10] Laboratories are required to comply with these regulations, which often involves working with their institution's EHS department to manage waste streams.[4] It is essential to consult your local and institutional policies to ensure full compliance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-焦性粘液酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
Personal protective equipment for handling Methyl 2-furoate
Essential Safety and Handling Guide for Methyl 2-furoate
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is toxic if swallowed, harmful in contact with skin, and can cause serious skin and eye irritation.[1][2][3] It may also cause respiratory irritation and is a lachrymator, meaning it can cause tearing.[1][4] Adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Tightly fitting safety goggles with side-shields or a full-face shield are required.[1][2][3][5][6][7] |
| Skin | Chemical Resistant Gloves & Lab Coat | Wear chemical impermeable gloves and appropriate protective clothing to prevent skin exposure.[1][2][5] |
| Respiratory | Respirator | A NIOSH/MSHA approved respirator or a full-face respirator should be used if exposure limits are exceeded or irritation occurs.[1][2][6] An organic vapor filter (Type A, Brown) is recommended.[2] |
Quantitative Data for this compound
A summary of key quantitative data for this compound is provided below for easy reference.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Flash Point | 73 °C (163.4 °F) - closed cup[3][7] |
| Boiling Point | 181 °C[3][7][8] |
| Density | 1.179 g/mL at 25 °C[7] |
| UN Number | 2810[1][3] |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound in the laboratory.
Caption: Standard Operating Procedure for this compound.
Emergency Protocol: Chemical Spill Response
In the event of a this compound spill, follow the procedural workflow below.
Caption: this compound Spill Response Workflow.
First Aid Measures
Immediate first aid is crucial in case of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Ingestion | Immediately call a poison center or doctor. Rinse mouth with water. Do NOT induce vomiting .[1][2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.[1] Seek medical attention if irritation develops.[3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][3][4] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing and seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[1] Seek immediate medical attention. |
Storage and Disposal Plan
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2][3][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][3][5]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[5][9]
Disposal:
-
Disposal of this compound and its containers must be done through an approved waste disposal plant.[3][5]
-
Alternatively, the material can be sent to a licensed chemical destruction facility or be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Empty containers should be triply rinsed (or equivalent) before being offered for recycling or reconditioning.[1]
-
Do not allow the chemical to enter drains or waterways.[1][4]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Shandong Biotech [shandongbiotech.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. This compound = 98 , FG 611-13-2 [sigmaaldrich.com]
- 7. This compound 98 611-13-2 [sigmaaldrich.com]
- 8. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
